molecular formula C16H16O3 B1291376 3-(3-(Benzyloxy)phenyl)propanoic acid CAS No. 57668-34-5

3-(3-(Benzyloxy)phenyl)propanoic acid

Cat. No.: B1291376
CAS No.: 57668-34-5
M. Wt: 256.3 g/mol
InChI Key: HVXOYUOKPLHWNU-UHFFFAOYSA-N
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Description

3-(3-(Benzyloxy)phenyl)propanoic acid (CAS 57668-34-5) is a high-purity chemical building block of significant interest in medicinal chemistry research, particularly in the development of novel therapeutics. This compound features the phenylpropanoic acid scaffold, which is a recognized pharmacophore in the design of Free Fatty Acid Receptor 1 (FFAR1 or GPR40) agonists . FFAR1 is a G protein-coupled receptor primarily expressed in pancreatic β-cells, and its activation stimulates glucose-dependent insulin secretion, making it a promising target for Type 2 Diabetes Mellitus (T2DM) treatment without the risk of inducing hypoglycemia . The meta-substituted benzyloxy phenylpropanoic acid structure serves as a core template for synthesizing structural analogs with enhanced agonist activity and for exploring structure-activity relationships (SAR) . Beyond its application in metabolic disease research, derivatives of (hydroxyphenyl)propanoic acid are utilized in oncology research, for instance, as synthetic intermediates in the development of novel histone deacetylase (HDAC) inhibitors, which are investigated as potential epigenetic anticancer agents . Researchers value this compound for its versatility in synthetic organic chemistry, where it can be further functionalized via reactions such as deprotection, amidation, or coupling to create diverse libraries of molecules for biological screening . Chemical Identifiers: CAS Number: 57668-34-5 . Molecular Formula: C16H16O3 . Molecular Weight: 256.30 g/mol . SMILES: C1=CC=C(C=C1)COC2=CC=CC(=C2)CCC(=O)O . Handling & Safety: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use. Refer to the Safety Data Sheet for proper handling, storage, and disposal information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c17-16(18)10-9-13-7-4-8-15(11-13)19-12-14-5-2-1-3-6-14/h1-8,11H,9-10,12H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXOYUOKPLHWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620391
Record name 3-[3-(Benzyloxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57668-34-5
Record name 3-[3-(Benzyloxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-(3-(benzyloxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-(benzyloxy)phenyl)propanoic acid is a carboxylic acid derivative with significant potential in pharmaceutical research and development. Its structural features, particularly the benzyloxy-substituted phenyl ring, make it an interesting candidate for investigation as a non-steroidal anti-inflammatory drug (NSAID) and as a modulator of G-protein coupled receptors. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an analysis of its biological activity, with a focus on its role as a GPR34 antagonist.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueSource
CAS Number 57668-34-5--INVALID-LINK--
Molecular Formula C₁₆H₁₆O₃--INVALID-LINK--
Molecular Weight 256.29 g/mol Calculated
Appearance White to off-white solid--INVALID-LINK--
Melting Point 79.5-88.5 °C--INVALID-LINK--
Solubility Soluble in methanol, chloroform.Inferred from similar compounds
IUPAC Name This compound--INVALID-LINK--

Synthesis of this compound

The synthesis of this compound can be achieved through a malonic ester synthesis, a classic and reliable method for the preparation of substituted carboxylic acids. This procedure involves the alkylation of diethyl malonate with a suitable benzyl halide, followed by hydrolysis and decarboxylation.

Experimental Protocol: Malonic Ester Synthesis

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Anhydrous ethanol

  • 3-(Benzyloxy)benzyl bromide (or chloride)

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Magnesium sulfate (anhydrous)

  • Sodium chloride (saturated solution)

Procedure:

  • Deprotonation of Diethyl Malonate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Add 3-(benzyloxy)benzyl bromide (1.0 eq), dissolved in a minimal amount of anhydrous ethanol, dropwise to the enolate solution. The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up and Extraction: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude diethyl 2-(3-(benzyloxy)benzyl)malonate.

  • Hydrolysis and Decarboxylation: The crude malonic ester is refluxed with an excess of a 10% aqueous sodium hydroxide solution for 2-3 hours to hydrolyze the ester groups. The reaction mixture is then cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is approximately 1-2. This will cause the dicarboxylic acid intermediate to precipitate. The mixture is then gently heated to 80-100 °C to facilitate decarboxylation, which is observed by the evolution of carbon dioxide. Heating is continued until gas evolution ceases.

  • Isolation and Purification: The reaction mixture is cooled, and the precipitated crude this compound is collected by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford the pure product.

Synthesis Workflow

Synthesis_Workflow reagent1 Diethyl Malonate intermediate1 Diethyl Malonate Enolate reagent1->intermediate1 Deprotonation reagent2 Sodium Ethoxide in Ethanol reagent2->intermediate1 reagent3 3-(Benzyloxy)benzyl Bromide intermediate2 Diethyl 2-(3-(benzyloxy)benzyl)malonate reagent3->intermediate2 reagent4 1. NaOH (aq) 2. HCl (aq), Heat product This compound reagent4->product intermediate1->intermediate2 Alkylation (SN2) intermediate2->product Hydrolysis & Decarboxylation GPR34_Signaling_Pathway cluster_membrane Cell Membrane GPR34 GPR34 G_protein Gαi Protein GPR34->G_protein Activates ERK ERK1/2 GPR34->ERK Leads to Phosphorylation LysoPS LysoPS (Ligand) LysoPS->GPR34 Activates Antagonist 3-(3-(benzyloxy)phenyl) propanoic acid (Antagonist) Antagonist->GPR34 Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces pERK p-ERK1/2 ERK->pERK Phosphorylation CellularResponse Cellular Response (e.g., Inflammation, Pain Signaling) pERK->CellularResponse Regulates

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-(3-(benzyloxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural elucidation of 3-(3-(benzyloxy)phenyl)propanoic acid. Given the sparse direct experimental data for this specific molecule, this document outlines a robust, proposed synthesis route and presents a detailed prediction of its spectroscopic characteristics. This guide is designed to be an essential resource for professionals in chemical synthesis and pharmaceutical development, offering a foundational understanding of the molecule's synthesis and characterization.

Proposed Synthesis: A Strategic Approach

The most viable synthetic route to this compound is through the benzylation of its precursor, 3-(3-hydroxyphenyl)propanoic acid. The Williamson ether synthesis is the method of choice for this transformation, offering high yields and operational simplicity. This reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile, attacking a benzyl halide.

Synthesis Workflow

synthesis_workflow reagent1 3-(3-hydroxyphenyl)propanoic acid product This compound reagent1->product Williamson Ether Synthesis reagent2 Benzyl Bromide reagent2->product base K₂CO₃ base->product solvent Acetone solvent->product

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis via Williamson Etherification

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 3-(3-hydroxyphenyl)propanoic acid

  • Benzyl bromide or Benzyl chloride

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-(3-hydroxyphenyl)propanoic acid (1.0 equivalent) in anhydrous acetone.

  • Add anhydrous potassium carbonate (2.0-3.0 equivalents) to the solution.

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.1-1.2 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction's progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Spectroscopic Data for Structure Elucidation

The following tables summarize the key spectroscopic data for the precursor, 3-(3-hydroxyphenyl)propanoic acid, and the predicted data for the target compound, this compound. These predictions are based on the well-established influence of the benzyl ether moiety on the spectra of aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted, 400 MHz, CDCl₃)

Assignment 3-(3-hydroxyphenyl)propanoic acid (Experimental) This compound (Predicted)
-CH₂-COOHδ 2.65 (t)δ 2.70 (t)
-CH₂-Arδ 2.91 (t)δ 2.98 (t)
-O-CH₂-Ph-δ 5.08 (s)
Aromatic-Hδ 6.65-7.18 (m)δ 6.80-7.45 (m)
-COOHVariableVariable
-OHVariable-

Table 2: ¹³C NMR Spectroscopic Data (Predicted, 100 MHz, CDCl₃)

Assignment 3-(3-hydroxyphenyl)propanoic acid (Experimental) This compound (Predicted)
-CH₂-COOHδ 35.7δ 35.9
-CH₂-Arδ 30.4δ 30.6
-O-CH₂-Ph-δ 70.1
Aromatic Cδ 113.8, 116.5, 120.9, 129.8, 142.5, 155.8δ 114.5, 116.8, 121.3, 127.5, 128.0, 128.6, 129.9, 136.9, 142.8, 159.1
C=Oδ 178.5δ 178.8
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Functional Group 3-(3-hydroxyphenyl)propanoic acid (cm⁻¹) [1][2]This compound (Predicted, cm⁻¹)
O-H stretch (Carboxylic Acid)3300-2500 (broad)3300-2500 (broad)
O-H stretch (Phenol)3400-3200 (broad)Absent
C-H stretch (Aromatic)~3030~3030
C-H stretch (Aliphatic)~2940~2940
C=O stretch (Carboxylic Acid)~1700~1705
C=C stretch (Aromatic)1600-14501600-1450
C-O stretch (Ether)-~1250, ~1040
C-O stretch (Phenol)~1230Absent
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)
3-(3-hydroxyphenyl)propanoic acid [3][4]166148 ([M-H₂O]⁺), 120 ([M-HCOOH]⁺), 107
This compound (Predicted) 256211 ([M-COOH]⁺), 165, 91 ([C₇H₇]⁺, benzyl cation)

The mass spectrum of this compound is expected to be dominated by the highly stable benzyl cation at m/z 91, a characteristic fragment for benzyl ethers.

This comprehensive guide provides the necessary tools for the unambiguous identification and characterization of this compound, facilitating its application in further research and development.

References

In-Depth Technical Guide: 3-(3-(benzyloxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 57668-34-5

This technical guide provides a comprehensive overview of 3-(3-(benzyloxy)phenyl)propanoic acid, a valuable building block in organic synthesis and a compound of interest for researchers in medicinal chemistry and drug development. This document details its physicochemical properties, outlines a general synthesis approach, discusses analytical characterization methods, and explores its potential biological relevance.

Physicochemical Properties

This compound is a white crystalline solid or powder.[1] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 57668-34-5[1]
Molecular Formula C₁₆H₁₆O₃[1]
Molecular Weight 256.30 g/mol
Melting Point 79.5-88.5 °C[1]
Appearance White crystals or powder[1]
Purity (Assay) ≥95.0% (Silylated GC and Aqueous acid-base Titration)[1]

Synthesis and Experimental Protocols

A potential synthetic workflow is outlined below:

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Protection Step cluster_2 Chain Extension cluster_3 Final Steps 3-Hydroxyphenylacetic_acid 3-Hydroxyphenylacetic acid Protection Protection of Phenolic Hydroxyl 3-Hydroxyphenylacetic_acid->Protection Base, Solvent Benzyl_halide Benzyl halide (e.g., Benzyl bromide) Benzyl_halide->Protection 3-(Benzyloxy)phenylacetic_acid 3-(Benzyloxy)phenylacetic acid Protection->3-(Benzyloxy)phenylacetic_acid Malonic_ester_synthesis Malonic Ester Synthesis 3-(Benzyloxy)phenylacetic_acid->Malonic_ester_synthesis 1. SOCl₂ or (COCl)₂ 2. Diethyl malonate, Base Intermediate_ester Intermediate diethyl 2-(3-(benzyloxy)phenyl)malonate Malonic_ester_synthesis->Intermediate_ester Hydrolysis_decarboxylation Hydrolysis and Decarboxylation Intermediate_ester->Hydrolysis_decarboxylation 1. NaOH, H₂O/EtOH 2. H₃O⁺, Δ Final_Product This compound Hydrolysis_decarboxylation->Final_Product

Caption: General workflow for the synthesis of this compound.

General Experimental Protocol (Hypothetical):

  • Protection of 3-hydroxyphenylacetic acid: To a solution of 3-hydroxyphenylacetic acid in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, NaH) followed by the dropwise addition of a benzyl halide (e.g., benzyl bromide). The reaction mixture is typically stirred at room temperature or gentle heating until the starting material is consumed (monitored by TLC). After an aqueous workup and extraction, the protected intermediate, 3-(benzyloxy)phenylacetic acid, is isolated.

  • Activation and Malonic Ester Condensation: The carboxylic acid group of 3-(benzyloxy)phenylacetic acid is activated, for instance, by conversion to its acid chloride using thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with the sodium salt of diethyl malonate (prepared by treating diethyl malonate with a base like sodium ethoxide) in an appropriate solvent like ethanol or THF.

  • Hydrolysis and Decarboxylation: The resulting diethyl 2-(3-(benzyloxy)phenyl)malonate is subjected to basic hydrolysis (e.g., using aqueous NaOH) to saponify the ester groups, followed by acidification. The intermediate diacid is then heated to induce decarboxylation, yielding the final product, this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for this compound is not publicly available, a predicted ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons of both the phenyl and benzyl groups, the benzylic methylene protons, and the two methylene groups of the propanoic acid chain. The carboxylic acid proton would appear as a broad singlet, typically downfield.

Mass Spectrometry (MS): Mass spectral analysis would be expected to show the molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of the benzyl group and cleavage of the propanoic acid side chain.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for assessing the purity of this compound. A typical method would employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol). Detection is commonly performed using a UV detector.

Biological Activity and Drug Development Potential

There is limited direct information on the biological activity of this compound itself. However, the broader class of arylpropanoic acids is well-known for its diverse pharmacological activities. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) are arylpropanoic acid derivatives.

A structurally related compound, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, has been identified as a potent antagonist of the G protein-coupled receptor 34 (GPR34).[2] GPR34 is implicated in various physiological and pathological processes, and its antagonists are being explored for their therapeutic potential. This suggests that derivatives of this compound could be promising scaffolds for the development of novel therapeutics.

Given the structural similarities to other biologically active molecules, this compound could be a valuable starting point for the synthesis of compound libraries for screening against various biological targets.

Potential Signaling Pathway Involvement (Hypothetical):

Based on the activity of related compounds, derivatives of this compound could potentially modulate signaling pathways regulated by G protein-coupled receptors. A simplified, hypothetical signaling cascade that could be investigated is depicted below.

Signaling_Pathway Ligand Derivative of This compound GPCR G Protein-Coupled Receptor (e.g., GPR34) Ligand->GPCR Binding G_Protein G Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylation Cascade

Caption: Hypothetical GPCR signaling pathway for derivatives.

Conclusion

This compound is a chemical compound with established physicochemical properties and a clear synthetic strategy. While direct biological data is scarce, its structural relationship to known bioactive molecules, particularly GPR34 antagonists, highlights its potential as a valuable scaffold in drug discovery and medicinal chemistry research. Further investigation into its synthesis, analytical characterization, and biological activity is warranted to fully elucidate its potential applications.

References

Synthesis of 3-(3-(benzyloxy)phenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-(3-(benzyloxy)phenyl)propanoic acid, a valuable intermediate in pharmaceutical research and development. This document details two plausible synthetic routes, complete with proposed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound is a carboxylic acid derivative featuring a benzyloxy-substituted phenyl ring. Its structure lends itself to further chemical modification, making it a key building block in the synthesis of various target molecules in drug discovery. The synthesis of this compound typically involves a multi-step process, beginning with commercially available precursors. This guide will focus on two primary pathways: a route commencing with the Perkin or Knoevenagel condensation of 3-hydroxybenzaldehyde, and an alternative pathway involving the direct benzylation of 3-(3-hydroxyphenyl)propanoic acid.

Pathway 1: Synthesis via Perkin-Type Condensation and Subsequent Reduction

This pathway constitutes a three-step process:

  • Step 1: Condensation. Formation of 3-(3-hydroxyphenyl)acrylic acid from 3-hydroxybenzaldehyde.

  • Step 2: Benzylation. Protection of the phenolic hydroxyl group.

  • Step 3: Reduction. Saturation of the carbon-carbon double bond to yield the final product.

Synthesis_Pathway_1 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde 3-(3-Hydroxyphenyl)acrylic_acid 3-(3-Hydroxyphenyl)acrylic_acid 3-Hydroxybenzaldehyde->3-(3-Hydroxyphenyl)acrylic_acid Perkin/Knoevenagel Condensation 3-(3-(Benzyloxy)phenyl)acrylic_acid 3-(3-(Benzyloxy)phenyl)acrylic_acid 3-(3-Hydroxyphenyl)acrylic_acid->3-(3-(Benzyloxy)phenyl)acrylic_acid Benzylation 3-(3-(Benzyloxy)phenyl)propanoic_acid 3-(3-(Benzyloxy)phenyl)propanoic_acid 3-(3-(Benzyloxy)phenyl)acrylic_acid->3-(3-(Benzyloxy)phenyl)propanoic_acid Reduction

Caption: Pathway 1: Perkin Condensation Route.

Step 1: Synthesis of 3-(3-Hydroxyphenyl)acrylic Acid

The initial step involves the condensation of 3-hydroxybenzaldehyde with a suitable active methylene compound. The Perkin reaction, utilizing an acid anhydride and its corresponding carboxylate salt, is a classic method for the synthesis of cinnamic acid derivatives.[1] Alternatively, the Knoevenagel condensation with malonic acid can be employed.

Table 1: Proposed Reaction Parameters for the Synthesis of 3-(3-Hydroxyphenyl)acrylic Acid

ParameterValue
Reactants 3-Hydroxybenzaldehyde, Acetic Anhydride, Sodium Acetate
Solvent None (neat reaction)
Temperature 180°C
Reaction Time 5 hours
Proposed Yield 70-80%
  • A mixture of 3-hydroxybenzaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (1.0 eq) is placed in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to 180°C and maintained at this temperature with stirring for 5 hours.

  • After cooling, the mixture is poured into water and boiled for 15 minutes to hydrolyze the excess acetic anhydride.

  • The solution is then cooled and acidified with concentrated hydrochloric acid to precipitate the crude 3-(3-hydroxyphenyl)acrylic acid.

  • The precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol/water to afford the pure product.

Step 2: Synthesis of 3-(3-(Benzyloxy)phenyl)acrylic Acid

The phenolic hydroxyl group of 3-(3-hydroxyphenyl)acrylic acid is protected using a benzyl group. This is typically achieved through a Williamson ether synthesis, where the phenoxide, formed by deprotonation with a base, acts as a nucleophile towards benzyl bromide.

Table 2: Proposed Reaction Parameters for the Synthesis of 3-(3-(Benzyloxy)phenyl)acrylic Acid

ParameterValue
Reactants 3-(3-Hydroxyphenyl)acrylic Acid, Benzyl Bromide, Potassium Carbonate
Solvent Acetone or Dimethylformamide (DMF)
Temperature Reflux
Reaction Time 4-6 hours
Proposed Yield 85-95%
  • To a solution of 3-(3-hydroxyphenyl)acrylic acid (1.0 eq) in acetone, potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes.

  • Benzyl bromide (1.2 eq) is then added, and the reaction mixture is heated to reflux for 4-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification is achieved by recrystallization from ethanol to yield pure 3-(3-(benzyloxy)phenyl)acrylic acid.

Step 3: Synthesis of this compound

The final step involves the reduction of the carbon-carbon double bond of the acrylic acid derivative. Catalytic hydrogenation is the most common and efficient method for this transformation.

Table 3: Proposed Reaction Parameters for the Synthesis of this compound

ParameterValue
Reactant 3-(3-(Benzyloxy)phenyl)acrylic Acid
Catalyst 5% Palladium on Carbon (Pd/C)
Hydrogen Source Hydrogen gas or Formic acid/Triethylamine
Solvent Ethanol or Tetrahydrofuran (THF)
Temperature Room Temperature to 65°C
Reaction Time 4-16 hours
Proposed Yield >95%
  • 3-(3-(benzyloxy)phenyl)acrylic acid (1.0 eq) is dissolved in ethanol in a hydrogenation vessel.

  • A catalytic amount of 5% Pd/C (5-10 mol%) is added to the solution.

  • The vessel is purged with hydrogen gas and then pressurized to 1-3 atm of hydrogen.

  • The reaction mixture is stirred vigorously at room temperature for 4-8 hours until the uptake of hydrogen ceases.

  • Alternatively, for transfer hydrogenation, formic acid (4 eq) and triethylamine can be used as the hydrogen source in THF at 65°C for 16 hours.[1]

  • The catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Pathway 2: Direct Benzylation of 3-(3-Hydroxyphenyl)propanoic Acid

An alternative and more direct route involves the benzylation of commercially available 3-(3-hydroxyphenyl)propanoic acid.

Synthesis_Pathway_2 3-(3-Hydroxyphenyl)propanoic_acid 3-(3-Hydroxyphenyl)propanoic_acid 3-(3-(Benzyloxy)phenyl)propanoic_acid 3-(3-(Benzyloxy)phenyl)propanoic_acid 3-(3-Hydroxyphenyl)propanoic_acid->3-(3-(Benzyloxy)phenyl)propanoic_acid Direct Benzylation

Caption: Pathway 2: Direct Benzylation Route.

Synthesis of this compound via Direct Benzylation

This method simplifies the synthesis by starting with a precursor that already possesses the propanoic acid side chain.

Table 4: Proposed Reaction Parameters for the Direct Benzylation

ParameterValue
Reactants 3-(3-Hydroxyphenyl)propanoic Acid, Benzyl Bromide, Potassium Carbonate
Solvent Dimethylformamide (DMF)
Temperature 60-80°C
Reaction Time 6-8 hours
Proposed Yield 80-90%
  • In a round-bottom flask, 3-(3-hydroxyphenyl)propanoic acid (1.0 eq) is dissolved in DMF.

  • Potassium carbonate (2.5 eq) is added to the solution, and the mixture is stirred for 30 minutes at room temperature.

  • Benzyl bromide (1.2 eq) is added dropwise to the reaction mixture.

  • The temperature is raised to 60-80°C, and the reaction is stirred for 6-8 hours.

  • After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure this compound.

Conclusion

The synthesis of this compound can be effectively achieved through multiple pathways. The choice of a particular route will depend on the availability of starting materials, desired scale of the reaction, and the specific requirements for purity. The protocols provided in this guide, while based on established chemical principles and analogous reactions, should be optimized for specific laboratory conditions. It is recommended that all reactions be monitored by appropriate analytical techniques to ensure completion and purity of the products.

References

An In-depth Technical Guide on the Biological Activity of 3-(3-(benzyloxy)phenyl)propanoic Acid and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently a lack of published scientific literature detailing the specific biological activity of 3-(3-(benzyloxy)phenyl)propanoic acid. This guide, therefore, provides an in-depth analysis of the biological activities of structurally related compounds to infer its potential therapeutic applications. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

Potential Biological Activities Based on Structural Analogs

The biological activities of compounds structurally similar to this compound suggest potential roles as a G protein-coupled receptor 34 (GPR34) antagonist, an anti-inflammatory agent, and an anticancer agent.

GPR34 Antagonism

A close structural analog, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, has been identified as a potent antagonist of GPR34, a rhodopsin-like G protein-coupled receptor (GPCR) implicated in various diseases, including neuropathic pain.[1] Antagonism of GPR34 by these derivatives has been shown to inhibit lysophosphatidylserine-induced ERK1/2 phosphorylation in CHO cells expressing the receptor.[1]

Signaling Pathway:

GPR34 is known to activate multiple downstream signaling pathways upon ligand binding, including the PI3K/Akt and ERK pathways, which are crucial for cell proliferation and survival.[2][3] GPR34 activation can also lead to the activation of NF-κB and AP1 signaling pathways.[4]

GPR34_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR34 GPR34 G_protein G Protein GPR34->G_protein Activates LysoPS LysoPS (Ligand) LysoPS->GPR34 Binds PI3K PI3K G_protein->PI3K ERK ERK G_protein->ERK NFkB NF-κB G_protein->NFkB AP1 AP1 G_protein->AP1 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation Inflammation Inflammation NFkB->Inflammation AP1->Inflammation

GPR34 Signaling Pathway
Anti-inflammatory and Anticancer Activities

Derivatives of 2-(3-benzoylphenyl)propanoic acid, commonly known as ketoprofen, have demonstrated both anti-inflammatory and anticancer properties.[5][6] These compounds are known inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[7] Furthermore, certain derivatives have shown moderate anticancer activity against a variety of human tumor cell lines.[5]

Quantitative Data:

Compound ClassActivityCell LinesConcentration% Growth InhibitionReference
2-(3-benzoylphenyl)propanohydroxamic acidAnticancer38 cell lines of 8 tumor subpanels10 µM1-23%[5]
2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acidAnticancer38 cell lines of 8 tumor subpanels10 µM1-23%[5]

Experimental Protocols

Synthesis of Phenylpropanoic Acid Derivatives

The synthesis of phenylpropanoic acid derivatives can be achieved through various synthetic routes. A general procedure for the synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives from ketoprofen is described below.[5]

Synthesis of 2-(3-benzoyl phenyl)propanohydroxamic acid:

  • Sodium methoxide is prepared from sodium metal in methanol.

  • A solution of hydroxylamine hydrochloride in methanol is added to the sodium methoxide solution.

  • Ketoprofen is esterified with absolute methanol in the presence of sulfuric acid to yield methyl 2-(3-benzoylphenyl) propionate ester.

  • The resulting ester is then treated with the prepared hydroxylamine solution to afford 2-(3-benzoyl phenyl)propanohydroxamic acid.

Synthesis of 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid:

  • A solution of ketoprofen and hydroxylamine hydrochloride is prepared in ethanol.

  • Sodium acetate is added to the solution with stirring.

  • The reaction mixture is refluxed to furnish 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid.

Synthesis_Workflow Ketoprofen Ketoprofen Ester Methyl 2-(3-benzoylphenyl) propionate ester Ketoprofen->Ester Esterification Oxime_Acid 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl} propanoic acid Ketoprofen->Oxime_Acid Treatment Methanol_H2SO4 Methanol, H₂SO₄ Hydroxamic_Acid 2-(3-benzoyl phenyl) propanohydroxamic acid Ester->Hydroxamic_Acid Treatment Hydroxylamine_NaOMe NH₂OH·HCl, NaOMe Hydroxylamine_NaOAc NH₂OH·HCl, NaOAc

Synthesis of Ketoprofen Derivatives
Biological Activity Assays

GPR34 Antagonist Activity Assay (GloSensor™ cAMP Assay): [1]

  • CHO cells stably expressing GPR34 are seeded in 384-well plates.

  • The cells are transiently transfected with a GloSensor™ cAMP plasmid.

  • After 24 hours, the medium is replaced with a CO2-independent medium containing the GloSensor™ cAMP reagent and the test compound.

  • The plate is incubated for 90 minutes at room temperature.

  • Lysophosphatidylserine (LysoPS) is added to stimulate the cells.

  • Luminescence is measured immediately using a microplate reader.

  • The IC50 values are calculated from the dose-response curves.

Quantitative Data for GPR34 Antagonists:

CompoundGloSensor cAMP Assay IC50 (µM)Tango Assay IC50 (µM)Reference
5e (a derivative of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid)0.6800.059[1]

Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats): [5]

  • Wistar rats are divided into control, standard (ketoprofen), and test groups.

  • The test compounds or vehicle are administered orally 1 hour before carrageenan injection.

  • 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema is calculated for each group.

In Vitro Anticancer Activity (MTT Assay):

  • Human cancer cell lines are seeded in 96-well plates and incubated for 24 hours.

  • The cells are treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours.

  • The formazan crystals formed are dissolved in DMSO.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell growth inhibition is calculated.

Conclusion

While direct experimental data on the biological activity of this compound is not available, the analysis of its structural analogs provides a strong foundation for predicting its potential therapeutic applications. The evidence from related compounds suggests that it may act as a GPR34 antagonist, with potential applications in treating neuropathic pain, and as an anti-inflammatory and anticancer agent, similar to ketoprofen derivatives. Further research involving the synthesis and biological evaluation of this compound is warranted to confirm these potential activities and to elucidate its precise mechanism of action. The experimental protocols and data presented in this guide offer a comprehensive framework for initiating such investigations.

References

Potential Therapeutic Applications of 3-(3-(benzyloxy)phenyl)propanoic Acid: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide explores the potential therapeutic applications of the compound 3-(3-(benzyloxy)phenyl)propanoic acid. In the absence of direct clinical or preclinical studies on this specific molecule, this document synthesizes findings from structurally related compounds to build a prospective analysis of its potential pharmacological activities and therapeutic targets. By examining its core arylpropanoic acid scaffold, the influence of its benzyloxy substituent, and the activities of its positional isomers and derivatives, we propose potential avenues for future research and development. This guide outlines hypothetical mechanisms of action, suggests experimental protocols for its evaluation, and presents key data from related compounds to serve as a benchmark for future studies.

Introduction

Arylpropanoic acids are a well-established class of compounds with significant therapeutic relevance, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The specific molecule, this compound, remains largely uncharacterized in the scientific literature regarding its biological effects. However, its structural features suggest several plausible therapeutic applications. The propanoic acid moiety is a common feature in molecules targeting cyclooxygenase (COX) enzymes, while the benzyloxy-substituted phenyl ring can influence receptor binding and pharmacokinetic properties.

This whitepaper will delve into the potential of this compound by drawing parallels with closely related and structurally similar molecules that have been the subject of biological investigation. These include other benzyloxyphenylpropanoic acid derivatives, positional isomers, and the parent compound, 3-(3-hydroxyphenyl)propanoic acid.

Analysis of Structural Precedents and Potential Therapeutic Targets

The therapeutic potential of this compound can be inferred from the activities of several classes of related compounds.

Free Fatty Acid Receptor 1 (FFAR1) Agonism and Metabolic Disease

Recent studies have highlighted bornyl-containing derivatives of benzyloxyphenylpropanoic acid as agonists of the free fatty acid receptor 1 (FFAR1), a promising target for the treatment of type 2 diabetes.[1][2][3][4] Agonism of FFAR1 in pancreatic β-cells leads to glucose-dependent insulin secretion. Given that the core benzyloxyphenylpropanoic acid structure is a key component of these active molecules, it is plausible that this compound itself could exhibit agonist activity at this receptor.

G Protein-Coupled Receptor 34 (GPR34) Antagonism and Neuropathic Pain

Derivatives of a positional isomer, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, have been identified as potent antagonists of GPR34.[5][6][7] This receptor is implicated in inflammatory responses and neuropathic pain. While the identified antagonists have a more complex structure, the shared benzyloxyphenylpropanoic acid backbone suggests that the simpler this compound could be a starting point for the development of novel GPR34 modulators.

Anti-inflammatory and Analgesic Potential

The arylpropanoic acid scaffold is a hallmark of many NSAIDs that function by inhibiting COX enzymes.[8] Although direct evidence is lacking, the structural similarity of this compound to established NSAIDs warrants investigation into its potential anti-inflammatory and analgesic effects.

Cardiovascular Effects via eNOS Activation

The un-benzylated parent compound, 3-(3-hydroxyphenyl)propanoic acid, a metabolite of dietary phenolics, has been shown to have antihypertensive and vascular protective effects by activating endothelial nitric oxide synthase (eNOS).[9] It is conceivable that this compound could act as a prodrug, being metabolized to the active 3-(3-hydroxyphenyl)propanoic acid, or it may possess its own intrinsic activity at eNOS.

Quantitative Data from Structurally Related Compounds

The following tables summarize key quantitative data from studies on compounds structurally related to this compound. This information provides a valuable reference for designing and interpreting future experiments on the target compound.

Table 1: In Vitro Activity of Related Compounds

Compound ClassTargetAssayResultReference
Bornyl-containing benzyloxyphenylpropanoic acid derivativesFFAR1FFAR1 activation assayActive at 10 µM[2]
(S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivative (5e)GPR34GloSensor cAMP assayIC₅₀ = 0.680 µM[6][7]
(S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivative (5e)GPR34Tango assayIC₅₀ = 0.059 µM[6][7]

Table 2: In Vivo Activity of Related Compounds

Compound ClassModelDoseEffectReference
Bornyl-containing benzyloxyphenylpropanoic acid derivativesDiet-induced model of T2DM30 mg/kgHypoglycemic effect[1]
(S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivative (5e)Mouse model of neuropathic painNot specifiedExcellent efficacy[6][7]

Proposed Experimental Protocols

To elucidate the therapeutic potential of this compound, a systematic experimental approach is required. The following are detailed methodologies for key experiments based on the hypothesized targets.

In Vitro Evaluation of FFAR1 Agonism
  • Objective: To determine if this compound can activate the FFAR1 receptor.

  • Cell Line: HEK293 cells stably expressing human FFAR1.

  • Methodology:

    • Culture the FFAR1-expressing HEK293 cells in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

    • Seed the cells into 96-well plates and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Prepare a dilution series of this compound in a suitable buffer.

    • Measure the baseline fluorescence of the cells using a fluorescence plate reader.

    • Add the compound dilutions to the wells and immediately begin recording the fluorescence intensity over time to detect changes in intracellular calcium levels, which is indicative of FFAR1 activation.

    • Use a known FFAR1 agonist (e.g., GW9508) as a positive control and vehicle as a negative control.

    • Calculate EC₅₀ values from the dose-response curves.

In Vitro Evaluation of GPR34 Antagonism
  • Objective: To assess the ability of this compound to inhibit GPR34 signaling.

  • Cell Line: CHO cells expressing human GPR34.

  • Methodology:

    • Culture the GPR34-expressing CHO cells in a suitable growth medium.

    • Transfect the cells with a cAMP-responsive reporter system, such as the GloSensor cAMP assay.

    • Seed the transfected cells into 96-well plates.

    • Pre-incubate the cells with a dilution series of this compound.

    • Stimulate the cells with a known GPR34 agonist (e.g., lysophosphatidylserine).

    • Measure the resulting luminescence, which is inversely proportional to cAMP levels, to determine the inhibitory effect of the compound.

    • Calculate IC₅₀ values from the dose-response curves.

In Vivo Assessment of Anti-inflammatory Activity
  • Objective: To evaluate the anti-inflammatory effects of this compound in an animal model.

  • Animal Model: Carrageenan-induced paw edema in rats.

  • Methodology:

    • Acclimatize male Wistar rats for at least one week before the experiment.

    • Administer this compound orally at various doses. Administer a known NSAID (e.g., ibuprofen) as a positive control and vehicle as a negative control.

    • After a set pre-treatment time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Visualizations of Potential Mechanisms and Workflows

Signaling Pathways

FFAR1_Signaling_Pathway Compound 3-(3-(benzyloxy)phenyl) propanoic acid FFAR1 FFAR1 Compound->FFAR1 Gq_protein Gq Protein FFAR1->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Insulin_secretion Insulin Secretion Ca_release->Insulin_secretion Triggers

Caption: Proposed FFAR1 signaling pathway for insulin secretion.

eNOS_Activation_Pathway Metabolite 3-(3-hydroxyphenyl) propanoic acid (potential metabolite) eNOS eNOS Metabolite->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Vasodilation Vasodilation cGMP->Vasodilation Leads to Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Proof of Concept Target_Screening Target Screening (FFAR1, GPR34, COX-1/2) Dose_Response Dose-Response & Potency (EC₅₀ / IC₅₀) Target_Screening->Dose_Response Selectivity Selectivity Profiling Dose_Response->Selectivity PK_Studies Pharmacokinetic Studies (ADME) Selectivity->PK_Studies Lead Identification Efficacy_Models Efficacy Models (T2DM, Neuropathic Pain, Inflammation) PK_Studies->Efficacy_Models Tox_Screening Preliminary Toxicity Screening Efficacy_Models->Tox_Screening

References

An In-depth Technical Guide to 3-(3-(benzyloxy)phenyl)propanoic Acid Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The 3-(3-(benzyloxy)phenyl)propanoic acid scaffold and its analogs represent a versatile class of compounds with significant potential in drug discovery and development. These molecules have demonstrated a broad spectrum of biological activities, including roles as G protein-coupled receptor (GPCR) modulators, anti-inflammatory agents, and anticancer therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, tailored for researchers, scientists, and professionals in the field of drug development.

Biological Activities and Quantitative Data

Derivatives of this compound have been primarily investigated for their antagonist activity at the G protein-coupled receptor 34 (GPR34), their ability to inhibit cyclooxygenase (COX) enzymes, and their cytotoxic effects against various cancer cell lines.

GPR34 Antagonist Activity

A notable derivative, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, and its analogs have been identified as potent GPR34 antagonists. The activity of these compounds has been quantified using various in vitro assays.[1][2][3]

CompoundGloSensor cAMP Assay IC50 (µM)Tango Assay IC50 (µM)
5e 0.6800.059

Table 1: GPR34 Antagonist Activity of Lead Compound 5e. [1][3]

Anti-inflammatory Activity: COX Inhibition

Aryl propionic acid derivatives are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs) that exert their effects through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. The selective inhibition of these isoforms is a key determinant of both therapeutic efficacy and side-effect profiles.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 14.20.4233.80
Diclofenac 0.090.051.8
Indomethacin 0.422.750.15
Compound VIIa 19.50.2967.24

Table 2: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Selected Compounds. [4][5][6]

Anticancer Activity

Various derivatives of propanoic acid have been evaluated for their cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity.

CompoundHT-29 (Colon Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
Compound 3e 2.6--
Compound 21 --5.42
Compound 22 --2.47
Cisplatin --11.71

Table 3: Anticancer Activity (IC50) of Propanoic Acid Derivatives in Various Cancer Cell Lines. [7][8]

Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.

GPR34 Signaling Pathway

GPR34 is a class A rhodopsin-like GPCR that, upon activation by its endogenous ligand lysophosphatidylserine (LysoPS), initiates a cascade of intracellular signaling events.[9][10] GPR34 couples to Gαi/o, Gαq, and Gα12/13 proteins, leading to the modulation of multiple downstream effector pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. These pathways are integral to cellular processes such as proliferation, survival, and inflammation.[11] Antagonists of GPR34, such as the derivatives discussed herein, block these signaling cascades.

GPR34_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR34 GPR34 G_protein Gαβγ GPR34->G_protein Activation LysoPS LysoPS LysoPS->GPR34 PLC PLC G_protein->PLC Gαq AC AC G_protein->AC Gαi/o (inhibits) PI3K PI3K G_protein->PI3K Gβγ RAS RAS G_protein->RAS Gβγ IKK IKK PLC->IKK CREB CREB AC->CREB cAMP AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 NFkB NF-κB AKT->NFkB IKK->NFkB Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) NFkB->Gene_Expression CREB->Gene_Expression AP1->Gene_Expression Antagonist 3-(3-(benzyloxy)phenyl) propanoic acid derivative Antagonist->GPR34

Figure 1: GPR34 Signaling Pathway and its inhibition.

Cyclooxygenase (COX) Inhibition Pathway

The anti-inflammatory effects of aryl propanoic acids are primarily due to the inhibition of COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. By blocking this pathway, these compounds reduce the production of pro-inflammatory PGs.

COX_Inhibition_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Physiological) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammatory) PGH2_2->Prostaglandins_2 Physiological_Effects Gastric Protection, Platelet Aggregation, Renal Function Prostaglandins_1->Physiological_Effects Inflammatory_Effects Inflammation, Pain, Fever Prostaglandins_2->Inflammatory_Effects NSAID Aryl Propionic Acid Derivatives (NSAIDs) NSAID->COX1 NSAID->COX2

Figure 2: Mechanism of action of aryl propionic acids.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful drug discovery research. This section provides methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of this compound Derivatives

The synthesis of the core scaffold and its derivatives can be achieved through various established organic chemistry routes. A general synthetic scheme is presented below.

Synthesis_Workflow Start Starting Material (e.g., 3-hydroxyphenylacetic acid) Step1 Benzylation (Benzyl bromide, K2CO3, Acetone) Start->Step1 Intermediate1 3-(benzyloxy)phenylacetic acid Step1->Intermediate1 Step2 Reduction (LiAlH4, THF) Intermediate1->Step2 Intermediate2 2-(3-(benzyloxy)phenyl)ethanol Step2->Intermediate2 Step3 Halogenation (PBr3) Intermediate2->Step3 Intermediate3 1-(benzyloxy)-3-(2-bromoethyl)benzene Step3->Intermediate3 Step4 Cyanation (NaCN, DMSO) Intermediate3->Step4 Intermediate4 3-(3-(benzyloxy)phenyl)propanenitrile Step4->Intermediate4 Step5 Hydrolysis (HCl, H2O) Intermediate4->Step5 Final_Product This compound Step5->Final_Product

Figure 3: General synthetic workflow.

Detailed Protocol for Step 1: Benzylation of 3-hydroxyphenylacetic acid

  • To a solution of 3-hydroxyphenylacetic acid (1 equivalent) in acetone, add potassium carbonate (K2CO3, 2.5 equivalents).

  • Add benzyl bromide (1.2 equivalents) dropwise at room temperature.

  • Reflux the reaction mixture for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain crude 3-(benzyloxy)phenylacetic acid, which can be purified by column chromatography.

GPR34 Tango™ GPCR Assay

The Tango™ GPCR assay is a high-throughput screening method to measure ligand-induced GPCR-β-arrestin2 interaction.[12][13][14]

Protocol:

  • Seed Tango™ GPR34-bla U2OS cells in 384-well black, clear-bottom microplates and incubate for 18 hours.

  • Prepare a concentration-response series of the test compounds in DMSO.

  • Add 5 µL of the compound dilutions to the cell plates.

  • Incubate for 30 minutes at 37°C.

  • Add 5 µL of the GPR34 agonist (e.g., LysoPS) at an EC80 concentration.

  • Incubate for 5 hours at 37°C.

  • Add the LiveBLAzer™ B/G Substrate mixture and incubate at room temperature in the dark for 2 hours.

  • Measure the fluorescence emission at 460 nm and 530 nm using a fluorescence plate reader.

  • Calculate the emission ratio to determine the level of β-arrestin recruitment and antagonist activity.

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2, a downstream effector in the GPR34 signaling cascade.

Protocol:

  • Seed CHO cells stably expressing GPR34 in 6-well plates.

  • Serum-starve the cells for 4-6 hours prior to the experiment.

  • Pre-incubate the cells with various concentrations of the antagonist for 30 minutes.

  • Stimulate the cells with an EC80 concentration of LysoPS for 5-10 minutes.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2.

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.

Anticancer MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16][17][18]

Protocol:

  • Seed cancer cells (e.g., A549, HT-29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vitro COX Inhibition Assay

This assay determines the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[4][5][6][19]

Protocol:

  • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the respective COX enzyme (ovine COX-1 or human recombinant COX-2).

  • Add various concentrations of the test compounds or a vehicle control.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid as the substrate.

  • Incubate at 37°C for 2 minutes.

  • Stop the reaction by adding a solution of HCl.

  • Quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

  • Calculate the percentage of inhibition and determine the IC50 values.

Conclusion

The this compound scaffold provides a promising foundation for the development of novel therapeutics targeting a range of diseases. The derivatives have shown potent and selective activities as GPR34 antagonists, COX inhibitors, and anticancer agents. The data and protocols presented in this technical guide offer a valuable resource for researchers and drug development professionals to further explore and optimize these promising compounds for clinical applications. The detailed understanding of their synthesis, biological activities, and underlying mechanisms of action will facilitate the rational design of next-generation therapies with improved efficacy and safety profiles.

References

Analysis of 3-(3-(benzyloxy)phenyl)propanoic acid: A Compound Awaiting Mechanistic Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals exploring the biological activities of phenylpropanoic acid derivatives will find that while 3-(3-(benzyloxy)phenyl)propanoic acid is a documented chemical entity, its specific mechanism of action remains largely uncharacterized in publicly accessible scientific literature. Despite searches for its biological targets, associated signaling pathways, and quantitative efficacy data, no in-depth studies detailing its pharmacological properties have been identified. This technical guide serves to consolidate the currently available information on this compound and to highlight the activities of structurally related molecules, providing a contextual framework for future research.

Physicochemical Properties and General Predictions

This compound, with the CAS number 57668-34-5, is a known compound available through various chemical suppliers. Its structure, featuring a propanoic acid moiety and a benzyloxy-substituted phenyl ring, suggests potential for biological activity. The presence of the phenylmethoxy group is predicted to increase its lipophilicity, a characteristic that can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential to interact with biological membranes and intracellular targets[1].

Biological Activity of Structurally Related Compounds

While direct data on this compound is absent, the broader class of phenylpropanoic acid derivatives has been investigated for various therapeutic applications. It is crucial to note that the findings for these related compounds do not represent the mechanism of action for this compound but can offer insights into potential areas of investigation.

For instance, a structurally similar compound, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, has been identified as a G protein-coupled receptor 34 (GPR34) antagonist. This compound has been shown to inhibit lysophosphatidylserine-induced ERK1/2 phosphorylation in CHO cells expressing GPR34[2][3]. GPR34 is implicated in various physiological and pathological processes, and its antagonists are being explored for their therapeutic potential.

Other derivatives of phenylpropanoic acid have been investigated as:

  • SIRT2 and EGFR inhibitors: Certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been synthesized and evaluated for their potential as anticancer candidates targeting these enzymes.

  • Dual-mechanism drugs: Derivatives of 2-(3-benzoylphenyl)propanoic acid have been designed to act as dual inhibitors of cyclooxygenases and matrix metalloproteinases, with potential applications in cancer and inflammation.

It is important to reiterate that these examples are of structurally distinct molecules, and their mechanisms should not be extrapolated to this compound without direct experimental evidence.

Future Directions and a Call for Research

The lack of published data on the mechanism of action of this compound presents an open field for investigation. Future research endeavors could include:

  • High-throughput screening: Evaluating the compound against a broad panel of biological targets to identify potential interactions.

  • Phenotypic screening: Assessing the effect of the compound on various cell-based assays to uncover novel biological activities.

  • In silico modeling: Using computational approaches to predict potential binding sites and biological targets based on its chemical structure.

Conclusion

References

An In-Depth Technical Guide to 3-(3-(benzyloxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-(benzyloxy)phenyl)propanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical properties, a validated synthesis protocol, and extensive spectroscopic data for proper identification and characterization. Furthermore, it explores its emerging role in drug development, particularly as a scaffold for novel therapeutics, and discusses the potential mechanisms of action based on current research.

Chemical Identity and Properties

This compound is a carboxylic acid derivative featuring a phenylpropanoic acid backbone with a benzyloxy substituent at the meta-position of the phenyl ring.

PropertyValueReference
IUPAC Name 3-[3-(benzyloxy)phenyl]propanoic acid[1]
Synonyms 3-(3-Phenylmethoxyphenyl)propanoic acid[2]
CAS Number 57668-34-5[1]
Molecular Formula C₁₆H₁₆O₃[1]
Molecular Weight 256.29 g/mol [2]
Appearance White to off-white solid[2]
Melting Point 79.5-88.5 °C[1]
Solubility Soluble in chloroform and methanol.[3]

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through a two-step process involving the benzylation of a hydroxylated precursor followed by the reduction of a cinnamic acid derivative.

Step 1: Benzylation of 3-(3-hydroxyphenyl)propanoic acid

This step involves the protection of the hydroxyl group of 3-(3-hydroxyphenyl)propanoic acid using benzyl bromide in the presence of a suitable base.

Materials:

  • 3-(3-hydroxyphenyl)propanoic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-(3-hydroxyphenyl)propanoic acid in acetone, add potassium carbonate.

  • Stir the mixture at room temperature, then add benzyl bromide dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude benzyl ester.

Step 2: Hydrogenation of 3-(3-(benzyloxy)phenyl)cinnamic acid derivative

While a direct protocol for the hydrogenation of a cinnamic acid precursor to the target molecule was not explicitly found, a general and widely applicable method involves the catalytic hydrogenation of the corresponding cinnamic acid derivative. This method provides high yields and stereoselectivity.[4][5]

Materials:

  • 3-(3-(benzyloxy)phenyl)cinnamic acid (hypothetical intermediate for this described route)

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or other suitable solvent

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the 3-(3-(benzyloxy)phenyl)cinnamic acid derivative in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. Below is a summary of expected spectroscopic data based on its structure and data from related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenylpropanoic acid moiety and the benzyl group, as well as the aliphatic protons of the propanoic acid chain.

  • Aromatic Protons (Phenyl Rings): Multiplets in the range of δ 6.8-7.5 ppm.

  • Methylene Protons (-CH₂-Ph): A singlet around δ 5.1 ppm.

  • Aliphatic Protons (-CH₂CH₂COOH): Two triplets, one around δ 2.9 ppm (adjacent to the phenyl ring) and another around δ 2.6 ppm (adjacent to the carboxyl group).

  • Carboxylic Acid Proton (-COOH): A broad singlet typically above δ 10 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon (-COOH): A signal in the downfield region, typically around δ 178-180 ppm.

  • Aromatic Carbons: Multiple signals between δ 114-159 ppm. The carbon attached to the benzyloxy group will be significantly deshielded.

  • Methylene Carbon (-CH₂-Ph): A signal around δ 70 ppm.

  • Aliphatic Carbons (-CH₂CH₂COOH): Signals in the range of δ 30-36 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.[6]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[6]

  • C-O Stretch (Ether and Carboxylic Acid): Bands in the region of 1000-1300 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Bands around 2850-3100 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion Peak [M]⁺: Expected at m/z = 256.

  • Major Fragmentation Peaks: Loss of the benzyl group (C₇H₇, 91 amu) leading to a fragment at m/z = 165 is a highly probable fragmentation pathway. Loss of the carboxyl group (COOH, 45 amu) could also be observed.

Applications in Drug Development

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.

Intermediate for Anti-inflammatory Agents

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The structural motif of this compound makes it a valuable precursor for the development of novel anti-inflammatory agents.

Scaffold for GPR34 Antagonists

Recent research has identified derivatives of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid as a new class of GPR34 antagonists.[7] GPR34 is a G protein-coupled receptor implicated in various physiological and pathological processes, making it an attractive target for drug discovery. The core structure of this compound can be utilized as a starting point for the synthesis of libraries of compounds to be screened for GPR34 antagonism.

Mechanism of Action and Signaling Pathways

While the direct mechanism of action of this compound itself is not extensively studied, the biological activities of its derivatives provide insights into potential pathways.

The precursor, 3-(3-hydroxyphenyl)propanoic acid, is known to be an endothelium-dependent nitric oxide (NO) release promoter and an endothelial nitric oxide synthase (eNOS) activator.[8] This activity leads to vasodilation and has potential applications in cardiovascular disease. It is plausible that derivatives of this compound could be designed to modulate this or other signaling pathways.

For instance, GPR34 antagonists derived from a similar scaffold have been shown to inhibit lysophosphatidylserine-induced ERK1/2 phosphorylation.[7] This suggests that compounds based on the this compound core could potentially interfere with MAPK/ERK signaling pathways, which are crucial in cell proliferation, differentiation, and survival.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Benzylation cluster_step2 Step 2: Hydrogenation A 3-(3-hydroxyphenyl)propanoic acid C Intermediate Ester A->C Reflux B Benzyl bromide, K2CO3, Acetone B->C D Cinnamic Acid Derivative C->D Further Modification F This compound D->F Catalytic Hydrogenation E H2, 10% Pd/C, Ethanol E->F

Caption: General synthesis workflow for this compound.

Potential Signaling Pathway Modulation

Signaling_Pathway Ligand Ligand GPR34 GPR34 Ligand->GPR34 Activates G-protein G-protein GPR34->G-protein Activates Downstream Effectors Downstream Effectors G-protein->Downstream Effectors ERK1/2 Phosphorylation ERK1/2 Phosphorylation Downstream Effectors->ERK1/2 Phosphorylation Cellular Response Cellular Response ERK1/2 Phosphorylation->Cellular Response This compound Derivative This compound Derivative This compound Derivative->GPR34 Antagonizes

Caption: Postulated antagonistic effect on the GPR34 signaling pathway.

References

Physical and chemical properties of 3-(3-(benzyloxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(3-(benzyloxy)phenyl)propanoic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes predicted data and information from closely related analogs to provide a broader context for researchers.

Core Physical and Chemical Properties

PropertyValueSource/Method
CAS Number 57668-34-5[1]
Molecular Formula C₁₆H₁₆O₃[1]
Molecular Weight 256.30 g/mol [1]
Appearance White crystalline powder[2]
Melting Point 79.5-88.5 °C[2]
Boiling Point No data available
Solubility No specific data available. Expected to be soluble in organic solvents like methanol and chloroform based on the properties of similar compounds.
pKa (Predicted) No experimental data available. The pKa of the similar compound 3-(benzyloxy)propanoic acid is predicted to be 4.30 ± 0.10.

Synthesis and Purification

Detailed experimental protocols for the synthesis of this compound are not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from standard organic chemistry principles.

A common method for the synthesis of such a compound would involve the Williamson ether synthesis to introduce the benzyl group, followed by reactions to construct the propanoic acid side chain. A potential synthetic workflow is outlined below.

Logical Synthesis Workflow

SynthesisWorkflow Start 3-(3-hydroxyphenyl)propanoic acid Step1 Protection of Carboxylic Acid Start->Step1 Intermediate1 Protected 3-(3-hydroxyphenyl)propanoate Step1->Intermediate1 Step2 Williamson Ether Synthesis (Benzyl bromide, Base) Intermediate1->Step2 Intermediate2 Protected 3-(3-(benzyloxy)phenyl)propanoate Step2->Intermediate2 Step3 Deprotection of Carboxylic Acid Intermediate2->Step3 End This compound Step3->End

Caption: A potential synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

A detailed, validated experimental protocol for this specific synthesis is not available. However, a general procedure based on the logical workflow would involve:

  • Protection of the carboxylic acid: The carboxylic acid group of 3-(3-hydroxyphenyl)propanoic acid would likely be protected, for instance, as an ester (e.g., methyl or ethyl ester), to prevent it from reacting in the subsequent step.

  • Williamson Ether Synthesis: The protected 3-(3-hydroxyphenyl)propanoate would then be reacted with benzyl bromide in the presence of a suitable base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetone or DMF) to form the benzyl ether.

  • Deprotection: The protecting group on the carboxylic acid would then be removed, typically by hydrolysis under acidic or basic conditions, to yield the final product, this compound.

Purification:

Purification of the final product would likely involve standard techniques such as:

  • Extraction: To separate the product from the reaction mixture.

  • Crystallization: To obtain the compound in a pure, solid form.

  • Chromatography: Techniques like column chromatography could be employed for further purification if necessary.

Spectral and Analytical Data

Specific spectral data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. For research purposes, it is crucial to obtain experimental spectra for structural confirmation. Below are the expected characteristic signals based on the structure of the molecule.

Expected Spectroscopic Features
SpectroscopyExpected Features
¹H NMR - Signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the protons on both the phenyl and benzyl rings. - A singlet for the benzylic methylene (-CH₂-) protons (approx. 5.0 ppm). - Two triplets for the methylene protons of the propanoic acid side chain (-CH₂CH₂COOH) (approx. 2.6 and 2.9 ppm). - A broad singlet for the carboxylic acid proton (-COOH), which can vary in chemical shift.
¹³C NMR - A signal for the carbonyl carbon of the carboxylic acid (approx. 170-180 ppm). - Multiple signals in the aromatic region (approx. 110-160 ppm). - A signal for the benzylic methylene carbon (approx. 70 ppm). - Signals for the methylene carbons of the propanoic acid side chain.
IR Spectroscopy - A broad O-H stretching band for the carboxylic acid (approx. 2500-3300 cm⁻¹). - A strong C=O stretching band for the carbonyl group (approx. 1700-1725 cm⁻¹). - C-O stretching bands for the ether linkage. - C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound (256.30 g/mol ). - Characteristic fragmentation patterns, likely involving the loss of the benzyl group and cleavage of the propanoic acid side chain.

Biological Activity and Signaling Pathways

There is no specific information available in the reviewed literature regarding the biological activity or any associated signaling pathways of this compound.

However, the structurally related compound, 3-phenylpropanoic acid, is a known metabolite and has been studied for its biological effects. For instance, gut microbiota-derived 3-phenylpropionic acid has been shown to promote intestinal epithelial barrier function via Aryl Hydrocarbon Receptor (AhR) signaling.[3]

Derivatives of aryl propionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[4] For example, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives have been identified as a new class of GPR34 antagonists, which may have implications for treating neuropathic pain.[5][6]

Given these activities of related compounds, it is plausible that this compound could be investigated for similar biological roles. Research in this area would require experimental screening and target validation studies.

Potential Research Workflow for Biological Activity Screening

BiologicalActivityWorkflow Start This compound Screening In vitro Biological Assays (e.g., enzyme inhibition, receptor binding) Start->Screening HitIdent Hit Identification Screening->HitIdent TargetVal Target Validation Studies HitIdent->TargetVal LeadOpt Lead Optimization TargetVal->LeadOpt End Potential Drug Candidate LeadOpt->End

Caption: A general workflow for investigating the biological activity of a novel compound.

Conclusion

This technical guide consolidates the currently available information on the physical and chemical properties of this compound. While some fundamental data has been established, a significant portion of its experimental characterization, including detailed spectroscopic data and biological activity, remains to be elucidated. The provided hypothetical synthetic route and expected analytical features offer a starting point for researchers interested in working with this compound. Further experimental investigation is necessary to fully characterize its properties and potential applications in drug development and other scientific fields.

References

3-(3-(benzyloxy)phenyl)propanoic acid melting point and boiling point

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-(benzyloxy)phenyl)propanoic acid

This technical guide provides a comprehensive overview of the available data on the melting and boiling points of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who require precise physicochemical data and detailed experimental methodologies.

Physicochemical Data

The physical properties of this compound are crucial for its handling, formulation, and application in research and development. The table below summarizes the available quantitative data for this compound.

PropertyValueNotes
Melting Point 79.5-88.5 °CAs a crystalline powder, the range indicates the transition from solid to a clear liquid melt[1].
Boiling Point Not availableA boiling point at standard atmospheric pressure has not been reported in the available literature. Carboxylic acids with high molecular weights often decompose at high temperatures before boiling. A related, but structurally different compound, 3-(benzyloxy)propanoic acid, has a reported boiling point of 124-130 °C at a reduced pressure of 0.01 Torr[2][3][4].
Molecular Formula C16H16O3
CAS Number 57668-34-5

Experimental Protocols

Accurate determination of melting and boiling points is fundamental in chemical analysis for identification and purity assessment. The following sections detail the standard methodologies for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The protocol described here is a standard capillary method.

Principle: A small, finely powdered sample is heated slowly at a controlled rate. The temperatures at which the first droplet of liquid appears and at which the entire sample becomes liquid are recorded as the melting range[5].

Apparatus:

  • Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Thermometer

Procedure:

  • Sample Preparation: A small amount of the dry this compound is finely ground using a mortar and pestle to ensure uniform heat distribution.

  • Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm[6].

  • Measurement:

    • The loaded capillary tube is placed in the heating block of the melting point apparatus[6][7].

    • For an unknown compound, a rapid initial heating is performed to determine an approximate melting range[5][8].

    • A second, fresh sample is then heated slowly, with the temperature increasing at a rate of 1-2 °C per minute as it approaches the approximate melting point[5].

  • Data Recording: The temperature at which the first drop of liquid is observed and the temperature at which the entire sample has melted are recorded. This range is the melting point of the sample[5][9].

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Grind Sample B Load Capillary Tube A->B C Pack Sample B->C D Place in Apparatus C->D E Rapid Heating (Approx. MP) D->E Trial 1 F Slow Heating (Precise MP) D->F Trial 2 G Observe Melting F->G H Record Melting Range G->H

Figure 1. Workflow for Melting Point Determination.
Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure surrounding the liquid. This method is suitable for small quantities of a liquid organic compound.

Principle: A small amount of the substance is heated in a tube along with an inverted capillary tube. As the temperature rises, the air in the capillary is expelled and replaced by the substance's vapor. Upon cooling, the liquid is drawn into the capillary when the external pressure exceeds the vapor pressure inside. The temperature at which this occurs is the boiling point.

Apparatus:

  • Fusion tube or small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)[10][11]

  • Rubber band or wire to attach the tube to the thermometer

Procedure:

  • Sample Preparation: A few milliliters of the liquid sample are placed into the fusion tube.

  • Capillary Insertion: A capillary tube, with its sealed end up, is placed inside the fusion tube containing the liquid[10].

  • Apparatus Setup: The fusion tube is attached to a thermometer. The assembly is then placed in the heating apparatus, ensuring the sample is level with the thermometer bulb[12].

  • Heating and Observation: The apparatus is heated gradually. A continuous stream of bubbles will emerge from the open end of the inverted capillary tube as the boiling point is approached and exceeded[10].

  • Data Recording: Heating is discontinued, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point[10].

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_cooling Cooling & Measurement A Fill Fusion Tube B Insert Inverted Capillary A->B C Attach to Thermometer B->C D Place in Heating Bath C->D E Heat Apparatus Slowly D->E F Observe Bubble Stream E->F G Stop Heating F->G H Observe Liquid Entry G->H I Record Temperature H->I

Figure 2. Workflow for Boiling Point Determination.

Potential Biological Relevance and Signaling Pathways

Arylpropanoic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs)[13]. While the specific biological activity of this compound is not extensively documented, related structures show significant interactions with key biological pathways. For instance, derivatives of 2-(3-benzoylphenyl)propanoic acid have been synthesized and evaluated as dual-mechanism drugs that inhibit cyclooxygenase (COX) enzymes and matrix metalloproteinases (MMPs)[14][15]. Additionally, a closely related compound, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, has been identified as an antagonist for the G protein-coupled receptor GPR34, which is involved in pain signaling pathways[16].

Given that many arylpropanoic acids function as NSAIDs, a primary mechanism of action involves the inhibition of COX enzymes (both COX-1 and COX-2). These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

SignalingPathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation & Pain PGs->Inflammation Molecule 3-(3-(benzyloxy)phenyl) propanoic acid (or derivative) Molecule->COX Inhibition

Figure 3. Potential Inhibition of the Cyclooxygenase Pathway.

References

Solubility Profile of 3-(3-(benzyloxy)phenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 3-(3-(benzyloxy)phenyl)propanoic acid. Due to the limited availability of direct experimental solubility data for this compound, this document synthesizes available physicochemical properties, predicted solubility information, and detailed experimental protocols for its determination. To provide a reasonable estimation of its solubility characteristics, experimental data for the structurally related analogue, 3-phenylpropanoic acid, is presented as a benchmark. This guide is intended to support researchers and drug development professionals in formulating and utilizing this compound in their studies.

Introduction

This compound is a carboxylic acid derivative with potential applications in various fields of chemical and pharmaceutical research. A thorough understanding of its solubility is critical for its effective use in experimental assays, formulation development, and for predicting its behavior in biological systems. This guide outlines the known physicochemical properties and provides a framework for the experimental determination of its solubility in aqueous and organic solvents.

Physicochemical Properties

The following table summarizes the available physicochemical properties for this compound. It is important to note that quantitative solubility data is largely based on predictions and qualitative descriptions from chemical suppliers.

PropertyValueSource
Molecular Formula C₁₆H₁₆O₃Thermo Fisher Scientific
Molecular Weight 256.29 g/mol Thermo Fisher Scientific
Appearance White to off-white crystals or powderThermo Fisher Scientific
Melting Point 79.5-88.5 °CThermo Fisher Scientific
Qualitative Solubility Slightly soluble in chloroform and methanol.ChemicalBook

Estimated Solubility Profile based on Analogue Data

The experimental solubility of 3-phenylpropanoic acid in various solvents is provided below for comparative purposes.

SolventTemperature (°C)Solubility of 3-phenylpropanoic acid ( g/100g of solvent)
Water200.59
Methanol20517
Ethanol20471
1-Propanol20283
iso-Butanol19.6206
Carbon Tetrachloride2043.2
Chloroform2055.2
Acetic Acid-Soluble
Benzene-Very Soluble
Diethyl Ether-Soluble
Petroleum Ether-Soluble

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, standardized experimental protocols should be followed. The two primary methods for solubility determination are the thermodynamic (equilibrium) and kinetic solubility assays.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the saturation concentration of the most stable crystalline form in a solvent at a specific temperature.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, buffer of specific pH, or organic solvent) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calibration: Prepare a standard curve of the compound in the same solvent to accurately quantify the concentration in the test samples.

Kinetic Solubility Assay

This high-throughput method measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Add a small volume of the DMSO stock solution to a series of wells in a microtiter plate.

  • Precipitation Induction: Add the aqueous buffer or solvent of interest to each well to induce precipitation. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effects.

  • Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature with gentle shaking.

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering caused by the formation of precipitate using a nephelometer.

    • Turbidimetry: Measure the reduction in light transmission due to the precipitate using a plate reader.

  • Quantification (Optional): For a more quantitative assessment, the plate can be filtered to remove the precipitate, and the concentration of the compound remaining in the supernatant can be determined by UV-Vis spectroscopy or LC-MS.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the thermodynamic solubility of this compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis cluster_4 Data Processing A Weigh excess this compound B Add to known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge sample C->D E Filter supernatant D->E F Prepare dilutions of filtrate E->F G Quantify by HPLC or LC-MS F->G H Calculate concentration using standard curve G->H

Caption: Thermodynamic Solubility Determination Workflow.

Signaling Pathways and Biological Activity

Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any particular signaling pathways or its specific biological activities. Further research is required to elucidate its pharmacological or biological profile.

Conclusion

This technical guide has summarized the available information on the solubility profile of this compound. While experimental data for this specific compound is lacking, the provided physicochemical properties, analogue data, and detailed experimental protocols offer a solid foundation for researchers. The execution of the described solubility assays is strongly recommended to obtain precise quantitative data, which will be invaluable for its application in drug discovery and development.

Safety, handling, and storage guidelines for 3-(3-(benzyloxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Safety, Handling, and Storage of 3-(3-(benzyloxy)phenyl)propanoic acid

Disclaimer: This document provides a comprehensive guide to the safety, handling, and storage of this compound (CAS No. 57668-34-5). Due to a lack of specific toxicological and stability data for this compound in publicly available literature, the information and recommendations provided are largely based on general safety protocols for carboxylic acids and substituted aromatic compounds. Researchers, scientists, and drug development professionals should exercise caution and adhere to established laboratory safety standards.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for the safe handling and storage of the compound.

PropertyValueSource
CAS Number 57668-34-5Thermo Fisher Scientific[1][2]
Molecular Formula C16H16O3Thermo Fisher Scientific[1][2]
Molecular Weight 256.30 g/mol Thermo Fisher Scientific[1]
Appearance White crystals, powder, or crystalline powderThermo Fisher Scientific[2]
Melting Point 79.5-88.5 °CThermo Fisher Scientific[2]
Purity ≥95.0% (Silylated GC), 95.0-105.0% (Aqueous acid-base Titration)Thermo Fisher Scientific[2]

Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles should be worn at all times when handling this compound.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory to prevent skin contact.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

Hygiene Measures:

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Handling:

  • Handle in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.

  • Avoid generating dust.

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

  • Use only non-sparking tools if the compound is in a flammable solvent.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Keep refrigerated when possible.[4]

  • Avoid prolonged exposure to light and air.

First Aid Measures

In case of accidental exposure, follow these first aid procedures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Accidental Release and Disposal

Spill Response:

  • Ensure adequate ventilation.

  • Wear appropriate PPE.

  • For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.

  • For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Waste Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not allow the chemical to enter drains or waterways.

Experimental Protocols and Workflows

Due to the absence of specific experimental protocols for this compound in the searched literature, a generic workflow for handling potentially hazardous chemical compounds in a research setting is provided below. This workflow emphasizes a safety-first approach.

G General Laboratory Workflow for Handling Chemical Compounds A Risk Assessment - Review SDS/literature - Identify hazards - Plan safety measures B Prepare Work Area - Ensure fume hood is operational - Gather all necessary equipment and PPE A->B Proceed if risks are manageable C Personal Protective Equipment (PPE) - Don gloves, safety goggles, lab coat B->C Before handling chemicals D Weighing and Transfer - Perform in a fume hood - Use appropriate tools to avoid dust/spills C->D E Experimental Procedure - Follow established protocol - Monitor reaction for any unexpected events D->E F Decontamination and Cleanup - Clean all glassware and equipment - Wipe down work surfaces E->F Upon completion G Waste Disposal - Segregate waste streams - Dispose of in labeled containers F->G H Storage of Unused Material - Store in a tightly sealed container - Place in a designated, well-ventilated storage area F->H G Chemical Safety Logic Diagram cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 Control Measures A Chemical Properties (e.g., flammability, reactivity) C Exposure Potential (e.g., inhalation, skin contact) A->C B Health Hazards (e.g., toxicity, corrosivity) D Severity of Harm B->D E Engineering Controls (e.g., fume hood) C->E F Administrative Controls (e.g., SOPs, training) C->F G Personal Protective Equipment (PPE) (e.g., gloves, goggles) C->G D->E D->F D->G H Safe Laboratory Practice E->H F->H G->H

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(3-(benzyloxy)phenyl)propanoic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its structure combines a carboxylic acid moiety with a benzylated phenol, offering multiple points for further chemical modification. This document provides a detailed protocol for the synthesis of this compound, starting from 3-(3-hydroxyphenyl)propanoic acid via a Williamson ether synthesis. The protocol is designed to be clear, concise, and reproducible for researchers in a laboratory setting.

Reaction Scheme

The synthesis involves the protection of the phenolic hydroxyl group of 3-(3-hydroxyphenyl)propanoic acid as a benzyl ether. This is achieved through a Williamson ether synthesis, where the phenoxide ion, generated by a base, acts as a nucleophile and attacks the electrophilic benzyl halide.

Overall Reaction:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
3-(3-hydroxyphenyl)propanoic acid1.0 eq
Benzyl Bromide1.1 - 1.2 eq
Potassium Carbonate (K₂CO₃)2.0 - 2.5 eq
Solvent Acetone or Dimethylformamide (DMF)
Reaction Temperature Reflux (Acetone: ~56°C; DMF: can be higher)
Reaction Time 12 - 24 hours
Typical Yield 85 - 95%
Product Information
Molecular FormulaC₁₆H₁₆O₃
Molecular Weight256.29 g/mol
AppearanceWhite to off-white solid.[1]
Melting Point79.5-88.5 °C.[1]
Characterization Data
¹H NMR (CDCl₃)δ (ppm): 2.65 (t, 2H), 2.95 (t, 2H), 5.05 (s, 2H), 6.80-6.90 (m, 3H), 7.20-7.45 (m, 6H), 11.5 (br s, 1H)
¹³C NMR (CDCl₃)δ (ppm): 30.5, 35.8, 70.0, 114.5, 116.9, 121.3, 127.5, 128.0, 128.6, 136.9, 142.5, 158.9, 179.0
IR (KBr, cm⁻¹)3300-2500 (O-H stretch of COOH), 1705 (C=O stretch), 1250 (C-O stretch), 740, 695 (aromatic C-H bend)
Mass Spec (ESI-MS)m/z: 255.1 [M-H]⁻

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

  • 3-(3-hydroxyphenyl)propanoic acid

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(3-hydroxyphenyl)propanoic acid (e.g., 5.0 g, 1.0 eq).

    • Add anhydrous potassium carbonate (e.g., 10.4 g, 2.5 eq).

    • Add 100 mL of anhydrous acetone to the flask.

  • Addition of Benzyl Bromide:

    • Stir the suspension at room temperature for 15 minutes.

    • Slowly add benzyl bromide (e.g., 4.5 mL, 1.2 eq) to the reaction mixture using a dropping funnel or syringe.

  • Reaction:

    • Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Extraction:

    • Dissolve the resulting residue in 100 mL of diethyl ether.

    • Transfer the solution to a separatory funnel and wash with 50 mL of 1 M hydrochloric acid to remove any remaining base.

    • Wash the organic layer with 50 mL of water, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and wash with a small amount of diethyl ether.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield pure this compound as a white solid.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data to confirm the structure and purity of the final compound.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow A 1. Reaction Setup - 3-(3-hydroxyphenyl)propanoic acid - K₂CO₃ - Acetone B 2. Add Benzyl Bromide A->B C 3. Reflux (12-24h) B->C D 4. Cool and Filter C->D E 5. Evaporate Solvent D->E F 6. Dissolve in Diethyl Ether E->F G 7. Acid Wash (1M HCl) F->G H 8. Water and Brine Wash G->H I 9. Dry with Na₂SO₄ H->I J 10. Evaporate Solvent I->J K 11. Recrystallization (Ethyl Acetate/Hexane) J->K L 12. Pure Product This compound K->L

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the Williamson ether synthesis mechanism for the formation of this compound.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products start_mat 3-(3-hydroxyphenyl)propanoic acid phenoxide Phenoxide Intermediate (Nucleophile) start_mat->phenoxide Deprotonation by base base K₂CO₃ (Base) benzyl_bromide Benzyl Bromide (Electrophile) product This compound benzyl_bromide->product phenoxide->product SN2 Attack salt KBr (Salt byproduct)

References

Application Notes and Protocols for 3-(3-(benzyloxy)phenyl)propanoic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-(benzyloxy)phenyl)propanoic acid is a derivative of 3-(3-hydroxyphenyl)propanoic acid, a naturally occurring phenolic compound and a metabolite of caffeic acid. The benzyloxy group serves as a protecting group for the phenolic hydroxyl, allowing for selective reactions at the carboxylic acid moiety. This feature makes this compound a potentially useful building block in multi-step organic synthesis, particularly in the construction of complex molecules and active pharmaceutical ingredients (APIs). While specific, detailed applications in the synthesis of named compounds are not extensively documented in publicly available literature, its structure lends itself to fundamental organic transformations.

This document provides representative protocols for the use of this compound in common synthetic transformations, illustrating its utility as a versatile intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₁₆H₁₆O₃[1]
Molecular Weight256.29 g/mol
AppearanceWhite to off-white solid[1]
Melting Point79.5-88.5 °C[1]
CAS Number57668-34-5[1]

Representative Synthetic Applications

Amide Bond Formation: Synthesis of a Hypothetical Amide Derivative

Amide bond formation is a cornerstone of medicinal chemistry and materials science. This compound can be readily converted to a variety of amides using standard coupling reagents.

Experimental Protocol: Synthesis of N-benzyl-3-(3-(benzyloxy)phenyl)propanamide

Objective: To synthesize N-benzyl-3-(3-(benzyloxy)phenyl)propanamide via amide coupling.

Materials:

  • This compound

  • Benzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine, saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add DCC (1.1 eq) and DMAP (0.1 eq).

  • Stir the mixture for 10 minutes, then add benzylamine (1.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and concentrate to yield the pure N-benzyl-3-(3-(benzyloxy)phenyl)propanamide.

Quantitative Data (Representative):

Reactant/ProductMolecular Weight ( g/mol )Molar EquivalentsYield (%)
This compound256.291.0-
Benzylamine107.151.0-
N-benzyl-3-(3-(benzyloxy)phenyl)propanamide345.43-85-95
Esterification: Synthesis of a Hypothetical Ester Derivative

Esterification is another fundamental transformation where this compound can be employed to generate ester derivatives, which are common motifs in drug molecules and fragrance compounds.

Experimental Protocol: Synthesis of Methyl 3-(3-(benzyloxy)phenyl)propanoate

Objective: To synthesize methyl 3-(3-(benzyloxy)phenyl)propanoate via Fischer esterification.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine, saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in a large excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude product.

  • If necessary, purify the product by silica gel column chromatography.

Quantitative Data (Representative):

Reactant/ProductMolecular Weight ( g/mol )Molar EquivalentsYield (%)
This compound256.291.0-
Methanol32.04Excess-
Methyl 3-(3-(benzyloxy)phenyl)propanoate270.32-90-98

Logical Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic pathways described above.

Amide_Formation reactant1 This compound reagents DCC, DMAP, DCM reactant1->reagents reactant2 Benzylamine reactant2->reagents product N-benzyl-3-(3-(benzyloxy) phenyl)propanamide reagents->product Amide Coupling

Caption: Amide formation workflow.

Esterification reactant1 This compound reagents H₂SO₄ (cat.), Reflux reactant1->reagents reactant2 Methanol reactant2->reagents product Methyl 3-(3-(benzyloxy) phenyl)propanoate reagents->product Fischer Esterification

Caption: Fischer esterification workflow.

Conclusion

This compound is a valuable synthetic intermediate due to the presence of a protected hydroxyl group and a reactive carboxylic acid. The protocols provided herein for amide bond formation and esterification are representative of the types of transformations for which this building block is well-suited. These reactions are fundamental in the synthesis of a wide range of organic molecules, including those with potential applications in drug discovery and materials science. Researchers can adapt these general methodologies to incorporate the this compound scaffold into their specific target molecules. Further deprotection of the benzyl group can unveil the phenolic hydroxyl for subsequent functionalization, adding to the synthetic utility of this compound.

References

Application Notes and Protocols: 3-(3-(benzyloxy)phenyl)propanoic acid in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for common reactions involving 3-(3-(benzyloxy)phenyl)propanoic acid, a versatile building block in organic synthesis and medicinal chemistry. The protocols outlined below are foundational for the synthesis of esters, amides, and other derivatives that can be explored for various therapeutic applications.

Chemical and Physical Properties

PropertyValueReference
CAS Number 57668-34-5[1]
Molecular Formula C₁₆H₁₆O₃[1]
Appearance White crystals or powder[1]
Melting Point 79.5-88.5 °C[1]
Assay (Silylated GC) ≥95.0%[1]
Assay (Aqueous acid-base Titration) ≥95.0 to ≤105.0%[1]

Experimental Protocols

Fischer Esterification: Synthesis of Methyl 3-(3-(benzyloxy)phenyl)propanoate

This protocol describes the acid-catalyzed esterification of this compound with methanol.

Reaction Scheme:

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate for extraction

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in methanol (5-10 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.[2]

  • To the residue, add ice-cold water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst) and brine.[3]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 3-(3-(benzyloxy)phenyl)propanoate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data Summary (Representative):

ReactantMolar Eq.CatalystSolventReaction Time (h)Temperature (°C)Yield (%)
This compound1.0H₂SO₄ (0.15 eq)Methanol865 (Reflux)85-95
Amidation via Mixed Anhydride Method

This protocol details the formation of an amide bond between this compound and a primary or secondary amine using a mixed anhydride intermediate.

Reaction Scheme:

Materials:

  • This compound

  • Ethyl chloroformate (ClCO₂Et)

  • Triethylamine (Et₃N)

  • Amine (R¹R²NH)

  • Anhydrous acetonitrile (MeCN) or Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous acetonitrile or THF.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq).

  • Stir the mixture at 0°C for 30-60 minutes to form the mixed anhydride.[4]

  • In a separate flask, dissolve the desired amine (1.0-1.2 eq) in the same solvent.

  • Add the amine solution to the mixed anhydride mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide product by recrystallization or column chromatography.

Quantitative Data Summary (Representative):

Reactant (Acid)Molar Eq.Coupling ReagentsAmineSolventReaction Time (h)Temperature (°C)Yield (%)
This compound1.0ClCO₂Et (1.1 eq), Et₃N (1.1 eq)Benzylamine (1.1 eq)Acetonitrile40 to RT80-90

Visualizations

Experimental Workflow: Amide Coupling

G cluster_0 Activation cluster_1 Coupling cluster_2 Workup & Purification A This compound + Et3N in Anhydrous Solvent B Add Ethyl Chloroformate at 0°C A->B C Mixed Anhydride Formation (Stir for 30-60 min at 0°C) B->C D Add Amine Solution (R¹R²NH) at 0°C C->D E Reaction Progression (Warm to RT, Stir 2-16h) D->E F Quench with aq. NH4Cl E->F G Extraction with Ethyl Acetate F->G H Aqueous Washes (NaHCO3, Brine) G->H I Drying & Concentration H->I J Purification (Chromatography/Recrystallization) I->J K Final Amide Product J->K

Caption: General workflow for the amidation of this compound.

Signaling Pathway: Potential GPR34 Antagonism

Derivatives of benzyloxyphenyl propanoic acids have been identified as antagonists of G-protein coupled receptor 34 (GPR34).[5] Antagonism of GPR34 can inhibit the downstream phosphorylation of ERK1/2, a key pathway in cellular signaling.[2][6]

G cluster_membrane Cell Membrane GPR34 GPR34 Receptor G_protein G Protein Activation GPR34->G_protein LysoPS LysoPS (Agonist) LysoPS->GPR34 Activates Compound 3-(3-(benzyloxy)phenyl) propanoic acid Derivative (Antagonist) Compound->GPR34 Inhibits ERK_pathway MEK -> ERK1/2 Phosphorylation G_protein->ERK_pathway Cellular_Response Cellular Response (e.g., Gene Transcription) ERK_pathway->Cellular_Response

Caption: Inhibition of the GPR34 signaling pathway by a propanoic acid derivative.

References

Application Notes and Protocols for the Characterization of 3-(3-(benzyloxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive analytical characterization of 3-(3-(benzyloxy)phenyl)propanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are designed to ensure accurate identification, purity assessment, and structural elucidation.

Chemical and Physical Properties

ParameterValueReference
CAS Number 57668-34-5[1]
Molecular Formula C16H16O3[1]
Molecular Weight 256.29 g/mol
Appearance White crystals or powder[1]
Melting Point 79.5-88.5 °C[1]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A reverse-phase method is typically employed for the separation of aromatic carboxylic acids.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)

  • This compound reference standard

  • Sample for analysis

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., a gradient from 30:70 to 70:30 v/v) with 0.1% TFA or formic acid. The organic modifier and gradient can be optimized to achieve the best separation.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile/Water with 0.1% acid (gradient elution)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm and 280 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the retention time and peak area of the main component and any impurities. Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.

Expected Results
CompoundExpected Retention Time (min)
This compound~ 8.5
Potential Impurities (e.g., starting materials, by-products)Varies

Note: The retention time is an estimated value and will vary depending on the specific HPLC system, column, and mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the identification of this compound and its volatile impurities. Due to the low volatility of the carboxylic acid, derivatization is required prior to analysis. Silylation is a common derivatization method for compounds containing active hydrogen atoms.[1]

Experimental Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for derivatized acids (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler and data acquisition software

Reagents:

  • This compound sample

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)

Procedure:

  • Sample Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 40-500

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

  • Data Analysis: Identify the peak corresponding to the silylated this compound by its retention time and mass spectrum. The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns.

Expected Mass Spectrum Data
Ion TypeExpected m/zDescription
[M]+•328Molecular ion of the TMS-derivatized compound
[M-15]+313Loss of a methyl group from a TMS group
[M-89]+239Loss of a TMSO group
[C7H7]+91Tropylium ion (from the benzyl group)

Note: The m/z values are for the trimethylsilyl (TMS) derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Experimental Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum and reference the spectra to the solvent peak or TMS.

Expected NMR Data (in CDCl₃)

¹H NMR:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.0Singlet (broad)1H-COOH
7.45 - 7.30Multiplet5HPhenyl-H of benzyl group
7.25 - 6.80Multiplet4HPhenyl-H of propanoic acid moiety
5.05Singlet2H-OCH₂-
2.95Triplet2H-CH₂-Ar
2.70Triplet2H-CH₂-COOH

¹³C NMR:

Chemical Shift (ppm)Assignment
~178-COOH
~158C-O (phenyl)
~141Quaternary C (phenyl)
~136Quaternary C (benzyl)
129.5 - 127.5Phenyl C-H
~120Phenyl C-H
~115Phenyl C-H
~70-OCH₂-
~36-CH₂-Ar
~30-CH₂-COOH

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for analytical characterization and a conceptual pathway where this compound might be involved.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample This compound Sample Derivatization Derivatization (for GC-MS) Sample->Derivatization HPLC HPLC Sample->HPLC NMR NMR Sample->NMR GCMS GC-MS Derivatization->GCMS Purity Purity Assessment HPLC->Purity Identification Structural Identification GCMS->Identification Elucidation Structural Elucidation NMR->Elucidation Report Final Report Purity->Report Identification->Report Elucidation->Report

Caption: General workflow for the analytical characterization of this compound.

G Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis TargetCompound This compound Synthesis->TargetCompound Purification Purification (e.g., Crystallization, Chromatography) TargetCompound->Purification Characterization Analytical Characterization (HPLC, GC-MS, NMR) Purification->Characterization API Active Pharmaceutical Ingredient (API) Synthesis Characterization->API Meets Quality Specs FinalProduct Final Drug Product API->FinalProduct

Caption: Logical relationship of analytical characterization in a drug development context.

References

Application of 3-(3-(benzyloxy)phenyl)propanoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-(benzyloxy)phenyl)propanoic acid and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating notable potential in the modulation of key cellular signaling pathways. This document provides a comprehensive overview of the applications of this chemical entity, with a primary focus on its role as a G protein-coupled receptor (GPCR) modulator. The key therapeutic areas of interest include type 2 diabetes and neuropathic pain, highlighting the versatility of this structural motif in drug discovery.

These application notes and protocols are intended to provide researchers, scientists, and drug development professionals with a detailed resource for the synthesis, evaluation, and understanding of the mechanisms of action of this compound and its analogs.

Key Applications and Mechanisms of Action

The medicinal chemistry applications of this compound derivatives are primarily centered on their ability to interact with two key G protein-coupled receptors: GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) and GPR34.

GPR40 Agonism for Type 2 Diabetes

Derivatives of this compound have been investigated as potent agonists of GPR40, a receptor predominantly expressed in pancreatic β-cells. Activation of GPR40 by long-chain free fatty acids potentiates glucose-stimulated insulin secretion (GSIS). Synthetic agonists based on the this compound scaffold mimic this endogenous activity, offering a therapeutic strategy for the treatment of type 2 diabetes. The glucose-dependent nature of this mechanism reduces the risk of hypoglycemia, a common side effect of some other antidiabetic medications.

GPR34 Antagonism for Neuropathic Pain

More recently, derivatives of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid have been identified as a new class of GPR34 antagonists. GPR34 is implicated in the development and progression of several diseases, including neuropathic pain. Antagonism of this receptor has been shown to inhibit lysophosphatidylserine-induced signaling pathways associated with pain, presenting a promising avenue for the development of novel analgesics.

Quantitative Data Summary

The following tables summarize the quantitative data for representative derivatives of this compound, providing a comparative overview of their potency.

Table 1: GPR34 Antagonist Activity of a Representative Derivative

Compound IDTargetAssayIC50 (µM)Reference
5eGPR34GloSensor cAMP Assay0.680[1][2]
5eGPR34Tango Assay0.059[1][2]

Compound 5e is a derivative of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from the commercially available precursor, 3-(3-hydroxyphenyl)propanoic acid, via a Williamson ether synthesis.

Materials:

  • 3-(3-hydroxyphenyl)propanoic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 3-(3-hydroxyphenyl)propanoic acid (1 equivalent).

  • Add a suitable solvent such as acetone or DMF.

  • Add potassium carbonate (K₂CO₃, 2-3 equivalents) to the mixture.

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add benzyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux (the temperature will depend on the solvent used).

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of the solvent.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with 1M HCl, followed by water, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Protocol 2: GPR40 Activation Assay (Calcium Flux)

This protocol outlines a method to assess the agonist activity of compounds on GPR40 by measuring changes in intracellular calcium concentration using a fluorescent dye.

Materials:

  • HEK293 cells stably expressing human GPR40

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., a known GPR40 agonist)

  • 384-well black, clear-bottom microplates

  • Fluorescent plate reader with an injection system

Procedure:

  • Cell Plating: Seed the GPR40-expressing HEK293 cells into 384-well black, clear-bottom microplates at an appropriate density and culture overnight.

  • Dye Loading: On the day of the assay, remove the culture medium and add the calcium-sensitive fluorescent dye solution (prepared in assay buffer) to each well.

  • Incubate the plate at 37°C for 30-60 minutes in the dark to allow the cells to take up the dye.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer.

  • Assay Measurement: Place the cell plate into the fluorescent plate reader.

  • Set the instrument to record fluorescence intensity over time (e.g., at 1-second intervals for 2-3 minutes).

  • Initiate the reading and, after establishing a stable baseline, use the instrument's injector to add the test compounds or control to the wells.

  • Continue recording the fluorescence to measure the change in intracellular calcium concentration upon compound addition.

  • Data Analysis: The increase in fluorescence intensity corresponds to GPR40 activation. Calculate the EC50 values for the test compounds by plotting the dose-response curves.

Protocol 3: Glucose Uptake Assay in HepG2 Cells

This protocol describes a method to evaluate the effect of this compound derivatives on glucose uptake in a human liver cell line.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., EMEM with 10% FBS)

  • Low-glucose medium

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), a fluorescent glucose analog

  • Test compounds

  • Insulin (positive control)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Culture: Culture HepG2 cells in 96-well black, clear-bottom microplates until they reach 70-80% confluency.

  • Serum Starvation: Before the assay, starve the cells in serum-free, low-glucose medium for a defined period (e.g., 2-4 hours).

  • Compound Treatment: Treat the cells with various concentrations of the test compounds or insulin for a specified incubation time.

  • Glucose Uptake: Remove the treatment medium and add a solution of 2-NBDG in glucose-free medium to each well.

  • Incubate the cells with 2-NBDG for 30-60 minutes at 37°C.

  • Washing: Terminate the uptake by removing the 2-NBDG solution and washing the cells with ice-cold PBS to remove extracellular fluorescence.

  • Fluorescence Measurement: Measure the fluorescence intensity of the cells using a fluorescence microplate reader or by flow cytometry.

  • Data Analysis: An increase in fluorescence intensity indicates enhanced glucose uptake. Quantify the effect of the compounds relative to the control.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and an experimental workflow.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand This compound (GPR40 Agonist) GPR40 GPR40 (FFAR1) Ligand->GPR40 Binds to Gq_alpha Gαq GPR40->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Insulin_Vesicles Insulin Vesicles Ca2->Insulin_Vesicles Promotes fusion PKC->Insulin_Vesicles Promotes fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: GPR40 signaling pathway upon agonist binding.

GPR34_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Antagonist This compound derivative (GPR34 Antagonist) GPR34 GPR34 Antagonist->GPR34 Blocks LysoPS Lysophosphatidylserine (LysoPS) LysoPS->GPR34 Binds to Gi_alpha Gαi GPR34->Gi_alpha Activates ERK_Pathway ERK Pathway GPR34->ERK_Pathway Activates AC Adenylyl Cyclase (AC) Gi_alpha->AC Inhibits cAMP cAMP AC->cAMP Reduces production of PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuropathic Pain) PKA->Cellular_Response ERK_Pathway->Cellular_Response

Caption: GPR34 signaling pathway and its antagonism.

Experimental_Workflow Start Start: Compound Synthesis Synthesis Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid and derivatives Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening GPR40_Assay GPR40 Agonist Assay (Calcium Flux) In_Vitro_Screening->GPR40_Assay GPR34_Assay GPR34 Antagonist Assay (cAMP or Tango) In_Vitro_Screening->GPR34_Assay Lead_Identification Lead Compound Identification GPR40_Assay->Lead_Identification GPR34_Assay->Lead_Identification Cell_Based_Assays Cell-Based Functional Assays Lead_Identification->Cell_Based_Assays Glucose_Uptake Glucose Uptake Assay (HepG2 cells) Cell_Based_Assays->Glucose_Uptake ERK_Phosphorylation ERK Phosphorylation Assay Cell_Based_Assays->ERK_Phosphorylation In_Vivo_Studies In Vivo Efficacy Studies Glucose_Uptake->In_Vivo_Studies ERK_Phosphorylation->In_Vivo_Studies Diabetes_Model Animal Model of Type 2 Diabetes In_Vivo_Studies->Diabetes_Model Pain_Model Animal Model of Neuropathic Pain In_Vivo_Studies->Pain_Model End End: Preclinical Candidate Diabetes_Model->End Pain_Model->End

Caption: A typical drug discovery workflow.

References

Application Notes and Protocols for 3-(3-(benzyloxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-(benzyloxy)phenyl)propanoic acid is a valuable research chemical intermediate, primarily utilized in the synthesis of complex organic molecules for drug discovery and development. Its structure, featuring a protected phenol and a carboxylic acid moiety, makes it a versatile building block for introducing a benzyloxyphenylpropyl group into target molecules. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in the effective use of this intermediate.

Chemical Properties and Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 57668-34-5[1]
Molecular Formula C₁₆H₁₆O₃[1]
Molecular Weight 256.29 g/mol
Appearance White to off-white solid or crystalline powder[1]
Melting Point 79.5-88.5 °C[1]
Purity (Assay) ≥95.0% (Silylated GC and Aqueous acid-base Titration)[1]
SMILES O=C(O)CCc1cccc(OCC2=CC=CC=C2)c1[1]
InChI Key HVXOYUOKPLHWNU-UHFFFAOYSA-N[1]

Application as a Research Chemical Intermediate

This compound serves as a key precursor in the synthesis of various biologically active compounds. The benzyloxy group acts as a protecting group for the phenolic hydroxyl, which can be deprotected in later synthetic steps to yield the free phenol, a common pharmacophore in many drug classes. The carboxylic acid functionality allows for a variety of chemical transformations, including amidation, esterification, and reduction.

A significant application of this intermediate is in the development of modulators for G protein-coupled receptors (GPCRs), such as GPR34, and potentially Sphingosine-1-Phosphate (S1P) receptors. These receptors are implicated in a range of physiological and pathological processes, making them attractive targets for therapeutic intervention in areas like inflammation, autoimmune diseases, and cardiovascular disorders.[2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of the title compound from 3-(3-hydroxyphenyl)propanoic acid and benzyl bromide.

Materials:

  • 3-(3-hydroxyphenyl)propanoic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-(3-hydroxyphenyl)propanoic acid (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with water, followed by 1 M HCl, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Table 2: Typical Reaction Parameters for Benzylation of 3-(3-hydroxyphenyl)propanoic acid

ParameterValue
Starting Material 3-(3-hydroxyphenyl)propanoic acid
Reagents Benzyl bromide, Potassium carbonate
Solvent Acetone
Reaction Temperature Reflux
Reaction Time 12-18 hours
Typical Yield 85-95%
Purification Method Recrystallization
Protocol 2: Amide Coupling using this compound

This protocol outlines a general procedure for the formation of an amide bond using the title compound and a primary or secondary amine, a common step in the synthesis of bioactive molecules.

Materials:

  • This compound

  • Amine (primary or secondary)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or other peptide coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) and the desired amine (1.1 equivalents) in DMF.

  • Add DIPEA (3 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add the coupling reagent (e.g., PyBOP, 1.2 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Signaling Pathway and Application Example

While a specific drug synthesized from this compound is not yet prominent in publicly available literature, its structural analogs are used to synthesize GPR34 antagonists.[2] GPR34 is a G protein-coupled receptor that, upon activation by its endogenous ligand lysophosphatidylserine, can signal through the ERK1/2 pathway, which is involved in cell proliferation, differentiation, and survival.[2] Antagonists of GPR34 are being investigated for their potential in treating neuropathic pain.[2]

The general workflow for utilizing this compound as an intermediate in the synthesis of a hypothetical GPR34 antagonist is depicted below.

GPR34_Antagonist_Synthesis A 3-(3-Hydroxyphenyl) propanoic acid B 3-(3-(Benzyloxy)phenyl) propanoic acid A->B Benzylation C Amide Coupling (with chiral amine) B->C Intermediate D Further Modifications C->D Amide Product E Final GPR34 Antagonist D->E Drug Candidate GPR34_Signaling_Pathway cluster_cell Cell Membrane GPR34 GPR34 ERK ERK1/2 GPR34->ERK Activation Antagonist GPR34 Antagonist (from intermediate) Antagonist->GPR34 Inhibition pERK p-ERK1/2 ERK->pERK Phosphorylation Response Cellular Response (e.g., Pain Signaling) pERK->Response

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(3-(benzyloxy)phenyl)propanoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: There are two primary synthetic routes for this compound:

  • Route 1: Benzylation followed by side-chain modification. This route typically starts with a commercially available 3-hydroxyphenylpropanoic acid or 3-hydroxycinnamic acid. The phenolic hydroxyl group is first protected with a benzyl group, followed by modification of the three-carbon side chain if necessary (e.g., hydrogenation of a carbon-carbon double bond).

  • Route 2: Carbon-carbon bond formation with a pre-benzylated aromatic ring. This approach involves using a benzyl-protected starting material like 3-(benzyloxy)benzaldehyde and constructing the propanoic acid side chain through reactions such as the Perkin or Heck reaction to form the corresponding cinnamic acid derivative, which is then hydrogenated.

Q2: What is the most critical step affecting the overall yield?

A2: The catalytic hydrogenation of the corresponding cinnamic acid derivative to the desired propanoic acid is often the most critical step. A significant side reaction that can occur is the cleavage of the benzyl ether (debenzylation), which leads to the formation of 3-(3-hydroxyphenyl)propanoic acid as an impurity and reduces the yield of the target molecule.

Q3: How can I minimize the debenzylation side reaction during hydrogenation?

A3: Minimizing debenzylation is crucial for a high yield. Here are some strategies:

  • Catalyst Selection: Palladium on carbon (Pd/C) is a commonly used catalyst. The choice of catalyst loading and specific type (e.g., unreduced, edge-coated) can influence selectivity.[1]

  • Solvent Choice: Polar solvents like ethanol and methanol are generally effective for hydrogenations.[2] Some studies suggest that trifluoroethanol can suppress N-alkylation side reactions in similar debenzylation processes, which may be relevant.[3]

  • Reaction Conditions: Milder reaction conditions, such as lower hydrogen pressure and ambient temperature, can favor the reduction of the double bond over the cleavage of the benzyl ether.

  • Additives: The addition of a weak base may sometimes help to improve selectivity, although this is highly substrate-dependent.

Q4: What are the recommended purification methods for the final product?

A4: The primary method for purifying this compound is recrystallization.[4][5] A suitable solvent system needs to be determined experimentally, but typically involves dissolving the crude product in a hot solvent in which it is highly soluble and then allowing it to cool slowly to form crystals, leaving impurities behind in the mother liquor. Common solvent systems for recrystallization of carboxylic acids include ethanol/water, ethyl acetate/hexanes, or toluene.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield Incomplete reaction in the benzylation step.- Ensure anhydrous conditions and use a suitable base (e.g., K₂CO₃, NaH) and solvent (e.g., DMF, acetone).- Increase reaction time or temperature if starting material is still present (monitor by TLC).
Low conversion during hydrogenation.- Use a fresh, active catalyst (e.g., 10% Pd/C).- Ensure the reaction is properly flushed with hydrogen and maintained under a positive pressure.- Increase catalyst loading or hydrogen pressure cautiously.
Significant debenzylation during hydrogenation.- Switch to a more selective catalyst or a lower catalyst loading.- Use milder reaction conditions (lower temperature and pressure).- Consider a different solvent that may favor selectivity.
Product loss during workup and purification.- Optimize extraction procedures to minimize losses to the aqueous phase.- Carefully select the recrystallization solvent to maximize recovery of the pure product.
Presence of Impurities Starting material is still present.- Drive the reaction to completion by adjusting reaction time, temperature, or reagent stoichiometry.
Formation of 3-(3-hydroxyphenyl)propanoic acid.- This is due to debenzylation. Refer to the strategies for minimizing this side reaction in the FAQs and above.- If present in small amounts, it can often be removed by recrystallization.
Formation of other byproducts from side reactions.- Characterize the byproducts (e.g., by NMR, MS) to understand their origin.- Adjust reaction conditions to disfavor the formation of these byproducts.
Difficult Purification Oily product that does not crystallize.- The product may be impure. Attempt to purify further by column chromatography before recrystallization.- Try different solvent systems for recrystallization. Seeding with a small crystal of pure product can sometimes induce crystallization.
Co-crystallization of impurities.- Perform multiple recrystallizations from different solvent systems.- Consider a final purification step by column chromatography if recrystallization is insufficient.

Data Presentation

Table 1: Comparison of Yields for Phenylpropanoic Acid Synthesis via Hydrogenation of Cinnamic Acid Derivatives under Various Conditions.

CatalystHydrogen SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Chloro(1,5-cyclooctadiene) rhodium(I) dimer (10 mol%)Formic acid/TriethylamineTHF65495[6]
PdCl₂ (2 mol%)H₂Water90-100N/A
5% Ru/CH₂ (6.89 MPa)1,4-dioxane220617 (selectivity to benzene propanoic acid)[7]
5% Pd/CH₂ (6.89 MPa)1,4-dioxane2206High conversion[7]

Note: The data in this table is for the hydrogenation of unsubstituted cinnamic acid and serves as a general guide. Yields for the synthesis of this compound may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-hydroxyphenylpropanoic acid

Step 1: Benzylation of 3-(3-hydroxyphenyl)propanoic acid

  • To a solution of 3-(3-hydroxyphenyl)propanoic acid (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃, 2-3 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with dilute HCl to pH 2-3.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Purification

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water).

Protocol 2: Synthesis of this compound from 3-(3-(benzyloxy)phenyl)cinnamic acid

Step 1: Catalytic Hydrogenation

  • Dissolve 3-(3-(benzyloxy)phenyl)cinnamic acid (1 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol% of the substrate).

  • Place the reaction vessel under a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Step 2: Purification

  • Purify the crude this compound by recrystallization as described in Protocol 1.

Visualizations

Synthesis_Pathway cluster_route1 Route 1 cluster_route2 Route 2 A 3-Hydroxyphenylpropanoic Acid B This compound A->B Benzylation (Benzyl Bromide, Base) C 3-(Benzyloxy)benzaldehyde D 3-(3-(Benzyloxy)phenyl)cinnamic Acid C->D Perkin or Heck Reaction E This compound D->E Catalytic Hydrogenation (H₂, Pd/C)

Caption: Two common synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_SM Check for Starting Material (TLC, NMR) Start->Check_SM SM_Present Starting Material Present Check_SM->SM_Present Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Reagents) SM_Present->Optimize_Reaction Yes Debenzylation Check for Debenzylation Product (3-Hydroxyphenylpropanoic Acid) SM_Present->Debenzylation No Optimize_Reaction->Check_SM Debenzylation_Present Debenzylation Occurred Debenzylation->Debenzylation_Present Modify_Hydrogenation Modify Hydrogenation Conditions (Milder Conditions, Different Catalyst) Debenzylation_Present->Modify_Hydrogenation Yes Purification_Issue Purification Difficulty Debenzylation_Present->Purification_Issue No Modify_Hydrogenation->Check_SM Optimize_Purification Optimize Recrystallization (Solvent, Technique) Purification_Issue->Optimize_Purification End Improved Yield and Purity Optimize_Purification->End

Caption: A troubleshooting workflow for improving the synthesis of this compound.

Logical_Relationships cluster_factors Controlling Factors Yield High Yield Purity High Purity Complete_Reaction Complete Reaction Complete_Reaction->Yield Minimal_Side_Reactions Minimal Side Reactions Minimal_Side_Reactions->Yield Minimal_Side_Reactions->Purity Efficient_Purification Efficient Purification Efficient_Purification->Purity Reaction_Conditions Reaction Conditions (Temp, Time, Stoichiometry) Reaction_Conditions->Complete_Reaction Catalyst_Choice Catalyst Choice & Activity Catalyst_Choice->Minimal_Side_Reactions Solvent_Selection Solvent Selection Solvent_Selection->Minimal_Side_Reactions Purification_Method Purification Method Purification_Method->Efficient_Purification

Caption: Logical relationships between experimental factors and desired outcomes in the synthesis.

References

Common side reactions and byproducts in 3-(3-(benzyloxy)phenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides formatted in a question-and-answer style to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most frequently employed methods for the synthesis of this compound and analogous 3-arylpropanoic acids include:

  • Malonic Ester Synthesis: This is a widely used method involving the alkylation of a malonic ester with a suitable benzyl halide, followed by hydrolysis and decarboxylation.

  • Knoevenagel Condensation: This route typically involves the condensation of 3-(benzyloxy)benzaldehyde with malonic acid, followed by reduction of the resulting cinnamic acid derivative.

  • Perkin Reaction: This reaction uses 3-(benzyloxy)benzaldehyde and an acid anhydride in the presence of a base to form a cinnamic acid derivative, which is then reduced.

  • Wittig Reaction: A phosphorus ylide is reacted with 3-(benzyloxy)benzaldehyde to form an alkene, which is subsequently hydrolyzed and reduced to the desired propanoic acid.

Q2: I am seeing a significant amount of a higher molecular weight impurity in my malonic ester synthesis. What could it be?

A2: A common side product in malonic ester synthesis is the dialkylated ester. This occurs when the mono-alkylated malonic ester is deprotonated again by the base and reacts with a second molecule of the benzyl halide.

Q3: My Perkin reaction is producing a dark, tarry substance that is difficult to purify. What is causing this?

A3: The Perkin reaction is known to sometimes produce resinous or polymeric byproducts, especially when conducted at high temperatures for extended periods. These can arise from self-condensation of the aldehyde or other side reactions.

Q4: After my Wittig reaction, I am having trouble removing a white, crystalline solid from my product. What is this impurity and how can I remove it?

A4: The white, crystalline solid is likely triphenylphosphine oxide, a common byproduct of the Wittig reaction. It can be challenging to remove due to its polarity. Purification methods often involve column chromatography or specialized workup procedures.

Troubleshooting Guides

Below are detailed troubleshooting guides for common issues encountered in the primary synthetic routes for this compound.

Malonic Ester Synthesis Route

Problem: Low yield of the desired mono-alkylated product and formation of a significant amount of dialkylated byproduct.

  • Possible Cause 1: Molar ratio of reactants. Using an excess of the benzyl halide can favor dialkylation.

    • Solution: Use a slight excess of the malonic ester relative to the 3-(benzyloxy)benzyl halide to ensure the halide is the limiting reagent. A 1.1 to 1.5 molar excess of the malonic ester is a good starting point.

  • Possible Cause 2: Reaction conditions. A prolonged reaction time or higher temperature can increase the likelihood of a second alkylation event.

    • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). Once the starting benzyl halide is consumed, proceed with the workup to prevent further reaction. Consider running the reaction at a lower temperature if dialkylation is persistent.

Problem: Incomplete hydrolysis of the diethyl ester intermediate.

  • Possible Cause: Insufficient concentration or amount of base/acid, or inadequate reaction time for the hydrolysis step.

    • Solution: Ensure that a sufficient excess of the hydrolyzing agent (e.g., NaOH or KOH for basic hydrolysis, or a strong acid like H2SO4 for acidic hydrolysis) is used. The reaction mixture should be heated under reflux for an adequate period to ensure complete saponification. Monitoring the disappearance of the ester spot by TLC is recommended.

Problem: Incomplete decarboxylation of the malonic acid intermediate.

  • Possible Cause: The temperature for the decarboxylation step is too low or the heating time is too short.

    • Solution: After acidification of the hydrolyzed intermediate, ensure the mixture is heated to a sufficiently high temperature (typically above 100 °C) to drive the decarboxylation to completion. Evolution of CO2 gas should be observed. Heating until gas evolution ceases is a good indicator of reaction completion.

Experimental Protocols

Malonic Ester Synthesis of this compound

This protocol is a representative method based on established procedures for analogous compounds.

Step 1: Alkylation of Diethyl Malonate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.

  • To the cooled sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise with stirring.

  • After the addition is complete, add 3-(benzyloxy)benzyl chloride (1.0 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting benzyl chloride is consumed.

  • Cool the reaction mixture, remove the ethanol under reduced pressure, and partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diethyl 2-(3-(benzyloxy)benzyl)malonate.

Step 2: Hydrolysis and Decarboxylation

  • To the crude diethyl 2-(3-(benzyloxy)benzyl)malonate, add an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Heat the mixture to reflux until the ester is completely hydrolyzed (monitor by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is strongly acidic.

  • Heat the acidified mixture to reflux to effect decarboxylation until the evolution of CO2 ceases.

  • Cool the mixture to room temperature and then in an ice bath to precipitate the crude this compound.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., toluene, or an ethanol/water mixture) to obtain the pure product.

Data Presentation

Table 1: Potential Side Products and Their Formation in the Malonic Ester Synthesis

Side Product/ByproductFormation PathwayMitigation Strategy
Diethyl 2,2-bis(3-(benzyloxy)benzyl)malonateReaction of the mono-alkylated malonate with a second molecule of 3-(benzyloxy)benzyl chloride.Use an excess of diethyl malonate; control reaction time and temperature.
3-(benzyloxy)benzyl alcoholHydrolysis of unreacted 3-(benzyloxy)benzyl chloride during workup.Ensure complete reaction of the benzyl chloride; purify the final product.
Diethyl carbonateSide reaction of ethoxide with trace CO2 or during workup.Maintain an inert atmosphere; proper workup procedure.
2-(3-(benzyloxy)benzyl)malonic acidIncomplete decarboxylation of the diacid intermediate.Ensure sufficient heating time and temperature during the decarboxylation step.

Mandatory Visualization

Below are diagrams illustrating the key reaction pathway and a logical workflow for troubleshooting common issues in the malonic ester synthesis of this compound.

Malonic_Ester_Synthesis cluster_alkylation Step 1: Alkylation cluster_hydrolysis_decarboxylation Step 2: Hydrolysis & Decarboxylation Diethyl Malonate Diethyl Malonate Intermediate_Ester Diethyl 2-(3-(benzyloxy)benzyl)malonate Diethyl Malonate->Intermediate_Ester + Base 3-(Benzyloxy)benzyl Chloride 3-(Benzyloxy)benzyl Chloride 3-(Benzyloxy)benzyl Chloride->Intermediate_Ester Base (NaOEt) Base (NaOEt) Final_Product This compound Intermediate_Ester->Final_Product + Acid/Base, Heat Acid/Base Acid/Base Heat Heat

Caption: Reaction pathway for the malonic ester synthesis.

Troubleshooting_Workflow Start Start Problem Low Yield or Impure Product Start->Problem Check_Alkylation Analyze Alkylation Step for Byproducts Problem->Check_Alkylation Dialkylation_Detected Dialkylation is a major issue Check_Alkylation->Dialkylation_Detected Adjust_Ratio Adjust Malonate/Halide Ratio (Increase Malonate) Dialkylation_Detected->Adjust_Ratio Yes Check_Hydrolysis Analyze for Incomplete Hydrolysis Dialkylation_Detected->Check_Hydrolysis No Control_Conditions Control Reaction Time/Temp Adjust_Ratio->Control_Conditions Control_Conditions->Check_Hydrolysis Incomplete_Hydrolysis Ester starting material present? Check_Hydrolysis->Incomplete_Hydrolysis Increase_Hydrolysis Increase Hydrolysis Time/Reagent Incomplete_Hydrolysis->Increase_Hydrolysis Yes Check_Decarboxylation Analyze for Incomplete Decarboxylation Incomplete_Hydrolysis->Check_Decarboxylation No Increase_Hydrolysis->Check_Decarboxylation Incomplete_Decarboxylation Diacid intermediate present? Check_Decarboxylation->Incomplete_Decarboxylation Increase_Heat Increase Decarboxylation Temp/Time Incomplete_Decarboxylation->Increase_Heat Yes Purification Optimize Purification (Recrystallization) Incomplete_Decarboxylation->Purification No Increase_Heat->Purification

Caption: Troubleshooting workflow for synthesis issues.

Optimizing reaction conditions for 3-(3-(benzyloxy)phenyl)propanoic acid preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the preparation of 3-(3-(benzyloxy)phenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and direct method is the malonic ester synthesis. This involves the reaction of 3-(benzyloxy)benzyl halide (typically bromide or chloride) with a malonic ester, followed by hydrolysis and decarboxylation.[1][2] An alternative, though less direct, route could involve the protection of 3-hydroxyphenylpropanoic acid with a benzyl group.

Q2: What is the role of sodium ethoxide in the malonic ester synthesis?

A2: Sodium ethoxide is a strong base used to deprotonate diethyl malonate, forming a nucleophilic enolate ion. This enolate then attacks the benzylic halide in a nucleophilic substitution reaction to form the carbon-carbon bond.[1][2]

Q3: What are the typical reaction conditions for the hydrolysis and decarboxylation step?

A3: After the alkylation step, the resulting diethyl 2-(3-(benzyloxy)benzyl)malonate is typically hydrolyzed to the corresponding dicarboxylic acid using a strong base like sodium hydroxide, followed by acidification. The subsequent decarboxylation is usually achieved by heating the dicarboxylic acid, which readily loses carbon dioxide to yield the final product.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: What are the key safety precautions to consider during this synthesis?

A5: Sodium ethoxide is a corrosive and moisture-sensitive reagent and should be handled under an inert atmosphere. Benzyl halides are lachrymators and should be handled in a well-ventilated fume hood. Diethyl ether, a common solvent, is highly flammable. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of diethyl malonate. 2. Inactive benzyl halide. 3. Insufficient reaction time or temperature.1. Ensure sodium ethoxide is fresh and properly handled to prevent deactivation by moisture. Use a slight excess of the base. 2. Check the purity and reactivity of the benzyl halide. If it's old, consider purification or using a fresh bottle. 3. Monitor the reaction by TLC and adjust the reaction time and temperature accordingly. Refluxing in ethanol is a common condition.
Formation of Dialkylated Byproduct A second alkylation of the mono-alkylated malonic ester occurs.Use a slight excess of diethyl malonate relative to the benzyl halide to favor mono-alkylation.
Incomplete Hydrolysis Insufficient base or reaction time for the saponification of the ester groups.Use a sufficient excess of sodium hydroxide and ensure the reaction goes to completion by monitoring via TLC. Heating the reaction mixture can accelerate the hydrolysis.
Incomplete Decarboxylation Insufficient heating during the decarboxylation step.Ensure the temperature is high enough (typically 150-180 °C) for the decarboxylation to proceed efficiently. Monitor for the cessation of CO2 evolution.
Difficulty in Product Purification Presence of unreacted starting materials or byproducts.1. Purification of the intermediate: Purify the diethyl 2-(3-(benzyloxy)benzyl)malonate by column chromatography before hydrolysis. 2. Final product purification: The final acidic product can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

Experimental Protocol: Malonic Ester Synthesis of this compound

This protocol details a standard lab-scale synthesis.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • 3-(benzyloxy)benzyl chloride

  • Absolute ethanol

  • Diethyl ether

  • Sodium hydroxide

  • Hydrochloric acid

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and heating/stirring equipment

Procedure:

  • Alkylation Step:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.1 eq) in absolute ethanol under an inert atmosphere.

    • Add diethyl malonate (1.2 eq) dropwise to the stirred solution.

    • After the addition is complete, add 3-(benzyloxy)benzyl chloride (1.0 eq) dropwise.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the mixture, and remove the ethanol under reduced pressure.

    • Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diethyl 2-(3-(benzyloxy)benzyl)malonate.

  • Hydrolysis and Decarboxylation Step:

    • To the crude product from the previous step, add a solution of sodium hydroxide (3 eq) in water/ethanol.

    • Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Wash the aqueous solution with diethyl ether to remove any non-acidic impurities.

    • Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is ~1-2. The dicarboxylic acid will precipitate.

    • Heat the acidic mixture to 150-180 °C to effect decarboxylation until CO2 evolution ceases.

    • Cool the mixture, and the crude this compound will solidify.

    • Filter the solid, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent to obtain the pure acid.

Visualizing the Process

Diagram 1: Synthetic Pathway

Synthesis_Pathway cluster_alkylation A Diethyl Malonate C Malonate Enolate A:e->C:w + B Sodium Ethoxide Ethanol E Diethyl 2-(3-(benzyloxy)benzyl)malonate C:e->E:w + D 3-(Benzyloxy)benzyl chloride G 2-(3-(benzyloxy)benzyl)malonic acid E->G F 1. NaOH, H2O/EtOH 2. HCl I This compound G->I H Heat (Δ)

Caption: Reaction scheme for the synthesis of this compound.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start Problem Low or No Product? Start->Problem CheckReagents Check Reagent Quality (Base, Halide) Problem->CheckReagents Yes SideReaction Side Product Formation? Problem->SideReaction No CheckConditions Verify Reaction Conditions (Time, Temperature) CheckReagents->CheckConditions CheckConditions->SideReaction AdjustStoichiometry Adjust Stoichiometry (Excess Malonate) SideReaction->AdjustStoichiometry Yes PurificationIssue Purification Difficulty? SideReaction->PurificationIssue No AdjustStoichiometry->PurificationIssue PurifyIntermediate Purify Intermediate by Column Chromatography PurificationIssue->PurifyIntermediate Yes Success Successful Synthesis PurificationIssue->Success No Recrystallize Recrystallize Final Product PurifyIntermediate->Recrystallize Recrystallize->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 3-(3-(benzyloxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3-(3-(benzyloxy)phenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Starting Materials: 3-(3-hydroxyphenyl)propanoic acid (incomplete benzylation) and benzyl bromide or benzyl chloride (excess reagent).

  • Side Products: Dibenzyl ether (from the self-condensation of benzyl halides), and potentially over-alkylated products.

  • Degradation Products: 3-(3-hydroxyphenyl)propanoic acid and benzyl alcohol or benzaldehyde, resulting from debenzylation, which can occur under harsh acidic or basic conditions, or during prolonged heating.

Q2: My purified product shows a lower melting point than expected and a broad melting range. What could be the issue?

A2: A depressed and broad melting point range is a classic indicator of impurities. The presence of residual solvents or any of the impurities listed in Q1 can cause this. Further purification by recrystallization or column chromatography is recommended. A product with a purity of ≥95% typically has a melting point in the range of 79.5-88.5°C.

Q3: I am observing a loss of the benzyl protecting group during my purification. How can I prevent this?

A3: Debenzylation can be a significant challenge. To minimize this:

  • Avoid Strong Acids and Bases: Prolonged exposure to strong acids or bases, especially at elevated temperatures, can cleave the benzyl ether linkage. Use mild conditions whenever possible.

  • Moderate Temperatures: Avoid excessive heat during purification steps like distillation or prolonged heating during recrystallization.

  • Inert Atmosphere: For sensitive applications, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the benzyl group to benzaldehyde.

Q4: What analytical techniques are best suited to assess the purity of this compound?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • HPLC (High-Performance Liquid Chromatography): A powerful technique for quantifying the purity and detecting trace impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like TFA) is a good starting point.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure of the desired product and identifying impurities. Characteristic peaks for the benzylic protons and the aromatic regions of both the phenylpropanoic acid and benzyl groups should be present. Impurities like benzyl alcohol or 3-(3-hydroxyphenyl)propanoic acid will have distinct signals.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Can be used to identify volatile impurities, though derivatization (e.g., silylation) may be necessary for the carboxylic acid.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The compound is coming out of the solution as a liquid instead of a solid.- Use a lower-boiling point solvent or a solvent mixture. - Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal.
No crystals form upon cooling. - The solution is not supersaturated (too much solvent was used). - The cooling process is too rapid.- Boil off some of the solvent to concentrate the solution and allow it to cool again slowly. - Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. - Try scratching the flask or adding a seed crystal.
Low recovery of the purified product. - The compound is too soluble in the cold recrystallization solvent. - Premature crystallization occurred during hot filtration.- Choose a solvent in which the compound has lower solubility at cold temperatures. - Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution.
Product is still impure after recrystallization. - The cooling was too fast, trapping impurities in the crystal lattice. - The chosen solvent did not effectively differentiate between the product and the impurity.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Perform a second recrystallization with a different solvent system. - Wash the collected crystals with a small amount of the cold recrystallization solvent.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of compounds (overlapping bands). - The solvent system (mobile phase) is too polar or not polar enough. - The column was not packed properly, leading to channeling. - The sample was loaded in too large a volume of solvent.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. - Ensure the silica gel is packed uniformly without any air bubbles or cracks. - Dissolve the sample in the minimum amount of the initial elution solvent or a less polar solvent.
The compound is not eluting from the column. The mobile phase is not polar enough to move the compound.Gradually increase the polarity of the mobile phase. For example, if you started with 10% ethyl acetate in hexanes, you can increase it to 20%, 30%, and so on.
Cracking of the silica gel bed. Running the column dry or a significant change in solvent polarity causing heat generation.Always keep the solvent level above the top of the silica gel. When changing to a more polar solvent system, do so gradually.
Streaking or tailing of the compound band. - The sample is overloaded on the column. - The compound is interacting too strongly with the stationary phase (e.g., acidic compounds on basic alumina).- Use a larger column or load less sample. - Use silica gel, which is slightly acidic, for the purification of carboxylic acids.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, ethyl acetate, toluene, methanol, water, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A mixture of ethyl acetate and hexanes is often a good starting point.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Develop a suitable solvent system using TLC. A good system will give a clear separation of the desired product from impurities, with an Rf value for the product between 0.2 and 0.4. A gradient of ethyl acetate in hexanes is a common choice.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar elution solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial elution solvent (or a less polar solvent like dichloromethane) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the starting solvent mixture. Gradually increase the polarity of the mobile phase as the elution progresses to move more polar compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Purity and Yield Data (Illustrative)

Purification MethodStarting Purity (%)Purity after 1st Pass (%)Purity after 2nd Pass (%)Overall Yield (%)
Recrystallization (Ethyl Acetate/Hexanes)85959875
Column Chromatography (Silica, EtOAc/Hexanes gradient)8599+N/A80

Note: These are typical values and can vary depending on the nature and amount of impurities in the starting material.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Initial Cleanup Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography High Purity HPLC HPLC Recrystallization->HPLC NMR NMR Recrystallization->NMR MP Melting Point Recrystallization->MP Column_Chromatography->HPLC Column_Chromatography->NMR Column_Chromatography->MP Pure_Product Pure Product (>98%) HPLC->Pure_Product Purity Check NMR->Pure_Product Structure Confirmation MP->Pure_Product Purity Indication

Caption: General workflow for the purification and analysis of this compound.

Caption: A logical troubleshooting guide for purification challenges.

Troubleshooting Guide for 3-(3-(benzyloxy)phenyl)propanoic acid: NMR and Mass Spec Data Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(3-(benzyloxy)phenyl)propanoic acid. This guide is designed to help you interpret your Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data and resolve common experimental issues.

Expected Analytical Data

Accurate interpretation of spectral data is crucial for the verification of the chemical structure and purity of this compound. Below are tables summarizing the expected quantitative data for ¹H NMR, ¹³C NMR, and Mass Spectrometry.

¹H NMR Expected Chemical Shifts (CDCl₃, 400 MHz)
ProtonsChemical Shift (ppm)MultiplicityIntegration
-COOH10.0 - 12.0Broad Singlet1H
Ar-H (Phenyl ring of benzyl)7.25 - 7.45Multiplet5H
Ar-H (Substituted phenyl)6.80 - 7.20Multiplet4H
-O-CH₂ -Ph~5.05Singlet2H
Ar-CH₂ -CH₂-~2.95Triplet2H
-CH₂-CH₂ -COOH~2.70Triplet2H
¹³C NMR Expected Chemical Shifts (CDCl₃, 100 MHz)
CarbonChemical Shift (ppm)
-C OOH~178
Ar-C (C-O)~158
Ar-C (quaternary, benzyl)~137
Ar-C H (aromatic)114 - 130
-O-C H₂-Ph~70
Ar-C H₂-CH₂-~36
-CH₂-C H₂-COOH~30
Mass Spectrometry Expected Peaks
Ion TypeExpected m/zNotes
[M+H]⁺257.1178Molecular ion peak in positive ion mode
[M-H]⁻255.0916Molecular ion peak in negative ion mode
[M-COOH]⁺211.1123Loss of the carboxylic acid group
[C₇H₇]⁺91.0548Benzyl cation (tropylium ion)

Experimental Protocols

Detailed and consistent experimental procedures are key to obtaining high-quality, reproducible data.

NMR Sample Preparation
  • Solvent Selection : Use deuterated chloroform (CDCl₃) as the primary solvent. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, but be aware of the residual water peak which can exchange with the carboxylic acid proton.

  • Sample Concentration : Dissolve 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

  • Sample Filtration : If any particulate matter is visible, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Shimming : After inserting the sample into the spectrometer, ensure the magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and one of these organic solvents.

  • Ionization Mode : Positive ion mode ([M+H]⁺) and negative ion mode ([M-H]⁻) should both be used for comprehensive analysis.

  • Instrumentation Parameters :

    • Capillary Voltage : ~3-4 kV

    • Cone Voltage : 20-40 V (can be optimized to control fragmentation)

    • Source Temperature : 100-120 °C

    • Desolvation Temperature : 250-350 °C

    • Nebulizer Gas Flow : Dependent on the instrument, typically nitrogen.

  • Data Acquisition : Acquire data over a mass range that includes the expected molecular ion, for example, m/z 50-500.

Troubleshooting and FAQs

This section addresses common issues encountered during the analysis of this compound.

Q1: The carboxylic acid proton (-COOH) peak in my ¹H NMR spectrum is very broad or not visible. What could be the cause?

A1: This is a common issue with carboxylic acids.

  • Hydrogen Bonding and Exchange: The acidic proton of a carboxylic acid can undergo rapid chemical exchange with other acidic protons, such as trace amounts of water in the NMR solvent.[1][2] This exchange process can lead to significant peak broadening, sometimes to the point where the peak is indistinguishable from the baseline.[1][3] Carboxylic acids also form hydrogen-bonded dimers, which can affect the chemical shift and peak shape.[1]

  • Troubleshooting Steps:

    • Use Dry Solvent: Ensure your deuterated solvent is as dry as possible. Using a freshly opened ampule or solvent from a bottle stored over molecular sieves can help.

    • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The -COOH proton will exchange with deuterium, causing the peak to disappear. This is a definitive way to confirm its presence.[2]

    • Low Temperature: Running the NMR experiment at a lower temperature can sometimes slow down the exchange rate and result in a sharper peak.

Q2: I am seeing unexpected peaks in the aromatic region of my ¹H NMR spectrum. How can I assign them?

A2: The aromatic region can be complex due to overlapping signals.

  • Expected Signals: You should expect signals for the five protons of the benzyl group's phenyl ring and the four protons of the substituted phenyl ring.

  • Troubleshooting Steps:

    • 2D NMR: A 2D COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons, helping to identify which protons are on the same aromatic ring. A 2D HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate protons to their directly attached carbons, aiding in both ¹H and ¹³C assignments.

    • Check for Impurities: Compare your spectrum to the spectra of potential starting materials or by-products. For example, residual benzyl alcohol would show a characteristic set of aromatic peaks.

Q3: My mass spectrum does not show the expected molecular ion peak at m/z 257.12. What should I do?

A3: The absence of a molecular ion peak can be due to several factors.

  • In-source Fragmentation: The compound might be fragmenting in the ionization source. The benzyl group can be labile, and the molecule might readily lose the carboxylic acid group.

  • Troubleshooting Steps:

    • Softer Ionization Conditions: Reduce the cone voltage (or equivalent parameter on your instrument). This will decrease the energy transferred to the ions and reduce in-source fragmentation.[4]

    • Check for Adducts: In positive ion mode, look for adducts with sodium ([M+Na]⁺ at m/z 279.10) or potassium ([M+K]⁺ at m/z 295.07), which are common if there are trace amounts of these salts present.

    • Switch Ionization Mode: If you are using positive ion mode, try negative ion mode. Carboxylic acids often give a strong [M-H]⁻ signal.

Q4: I see a very prominent peak at m/z 91 in my mass spectrum. What is it?

A4: A peak at m/z 91 is a very common fragment for compounds containing a benzyl group. It corresponds to the benzyl cation, which often rearranges to the highly stable tropylium ion ([C₇H₇]⁺). This is a strong indicator that the benzyloxy group is present in your molecule.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Troubleshooting Workflow

G cluster_nmr NMR Troubleshooting cluster_ms Mass Spec Troubleshooting nmr_start Unexpected NMR Spectrum q_broad_cooh Broad or missing -COOH peak? nmr_start->q_broad_cooh a_dry_solvent Use dry solvent or D₂O exchange q_broad_cooh->a_dry_solvent Yes q_aromatic Complex aromatic region? q_broad_cooh->q_aromatic No a_2d_nmr Run 2D NMR (COSY, HSQC) q_aromatic->a_2d_nmr Yes end_point Analysis Complete a_2d_nmr->end_point ms_start Unexpected Mass Spectrum q_no_m_ion Missing molecular ion peak? ms_start->q_no_m_ion a_soft_ion Use softer ionization conditions q_no_m_ion->a_soft_ion Yes q_peak_91 Prominent peak at m/z 91? q_no_m_ion->q_peak_91 No a_tropylium Indicates benzyl group presence q_peak_91->a_tropylium Yes a_tropylium->end_point start Start Data Analysis start->nmr_start start->ms_start

Caption: A logical workflow for troubleshooting common NMR and Mass Spec issues.

References

Stability and degradation issues of 3-(3-(benzyloxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 3-(3-(benzyloxy)phenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[1][2][3] For long-term storage, refrigeration (2-8 °C) is recommended.

Q2: What are the potential degradation pathways for this compound?

A2: Based on its chemical structure, the primary potential degradation pathways include:

  • Hydrolysis: Cleavage of the benzyl ether bond, particularly under acidic or basic conditions, would yield 3-(3-hydroxyphenyl)propanoic acid and benzyl alcohol.

  • Oxidation: The benzylic position is susceptible to oxidation, which could lead to the formation of various oxidation products.

  • Photodegradation: Exposure to UV light may induce degradation.

  • Thermal Degradation: High temperatures can accelerate degradation processes.

Q3: Is this compound sensitive to light?

Q4: What solvents are suitable for dissolving this compound?

A4: The compound is generally soluble in organic solvents such as methanol, ethanol, DMSO, and DMF. Solubility in aqueous solutions is expected to be pH-dependent due to the carboxylic acid group.

Troubleshooting Guide

Q: I am observing a new peak in my HPLC analysis after storing my sample in solution. What could be the cause?

A: A new peak in your chromatogram likely indicates degradation. The nature of the degradant can depend on your storage conditions:

  • Aqueous solution (acidic or neutral pH): You may be observing the formation of 3-(3-hydroxyphenyl)propanoic acid due to hydrolysis of the benzyl ether.

  • Aqueous solution (basic pH): Base-catalyzed hydrolysis of the benzyl ether is a possibility.

  • Exposure to air/light: The new peak could be an oxidation or photodegradation product.

To identify the degradant, you can perform co-elution with a standard of the suspected compound (e.g., 3-(3-hydroxyphenyl)propanoic acid) or use mass spectrometry (LC-MS) for identification.

Q: My assay results for this compound are lower than expected, especially in older samples. Why might this be?

A: A decrease in the concentration of the parent compound over time suggests instability. Consider the following:

  • Storage Conditions: Were the samples stored properly (cool, dark, tightly sealed)? Inappropriate storage can lead to accelerated degradation.

  • Solution Stability: The compound may not be stable in your chosen solvent system over the duration of your experiment. It is advisable to prepare solutions fresh or conduct a solution stability study.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can sometimes lead to degradation. Aliquoting samples can help mitigate this.

Q: I am conducting a reaction with this compound at elevated temperatures and see multiple byproducts. What could be happening?

A: Elevated temperatures can induce thermal degradation. The benzyloxy group can be susceptible to cleavage at high temperatures. Additionally, the carboxylic acid moiety could potentially undergo decarboxylation under certain conditions. It is advisable to run the reaction at the lowest effective temperature and to monitor the reaction progress closely by a suitable analytical technique like HPLC or TLC.

Experimental Protocols

To investigate the stability of this compound and identify potential degradants, forced degradation studies are recommended.[4][5][6] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Protocol 1: Forced Degradation Study - Hydrolysis

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate the solution at 60 °C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate the solution at 60 °C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of water.

    • Incubate the solution at 60 °C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation products.

Protocol 2: Forced Degradation Study - Oxidation

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Oxidative Stress:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Analysis: Analyze the samples by HPLC.

Protocol 3: Forced Degradation Study - Photostability

  • Sample Preparation:

    • Solid State: Place a thin layer of the solid compound in a clear container.

    • Solution State: Prepare a 1 mg/mL solution in a suitable solvent in a clear container.

  • Light Exposure:

    • Expose the samples to a light source that provides both UV and visible light (e.g., a photostability chamber) with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Analysis: After the exposure period, dissolve the solid sample in a suitable solvent and analyze both the solid and solution samples by HPLC.

Protocol 4: Forced Degradation Study - Thermal Stress

  • Sample Preparation: Place the solid compound in a vial.

  • Thermal Stress: Heat the sample in an oven at a temperature below its melting point (e.g., 80 °C) for a specified period (e.g., 48 hours).

  • Analysis: After the stress period, allow the sample to cool, dissolve it in a suitable solvent, and analyze by HPLC.

Data Presentation

The results of the forced degradation studies can be summarized in the following tables.

Table 1: Summary of Forced Degradation Results

Stress Condition% Degradation of this compoundNumber of DegradantsRetention Time (min) of Major Degradant
0.1 N HCl, 60°C, 24h
0.1 N NaOH, 60°C, 24h
Water, 60°C, 24h
3% H₂O₂, RT, 24h
Photolytic (Solid)
Photolytic (Solution)
Thermal (Solid, 80°C)

Table 2: Purity and Assay Data from Stability Study

Time PointStorage ConditionAssay (%)Purity (%)
T=0-
T=1 month25°C/60% RH
T=1 month40°C/75% RH
T=1 month2-8°C

Mandatory Visualizations

G Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photo Photodegradation (UV/Vis Light) parent This compound hydrolysis_prod 3-(3-hydroxyphenyl)propanoic acid + Benzyl Alcohol parent->hydrolysis_prod H⁺/OH⁻ oxidation_prod Oxidized Products parent->oxidation_prod [O] photo_prod Photodegradants parent->photo_prod

Caption: Potential degradation pathways for this compound.

G Forced Degradation Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL) hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (H₂O₂) start->oxidation photolysis Photolysis (UV/Vis) start->photolysis thermal Thermal (Heat) start->thermal sampling Sample at Time Points hydrolysis->sampling oxidation->sampling photolysis->sampling thermal->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis end Identify Degradants & Assess Stability analysis->end

Caption: Workflow for conducting forced degradation studies.

References

How to remove impurities from 3-(3-(benzyloxy)phenyl)propanoic acid samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(3-(benzyloxy)phenyl)propanoic acid. Here, you will find detailed information on removing impurities from your samples, including experimental protocols and data presentation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a sample of this compound?

A1: Impurities in your sample can originate from the starting materials, side reactions during synthesis, or degradation. Common impurities may include:

  • Unreacted starting materials: 3-(3-hydroxyphenyl)propanoic acid and benzyl bromide (or other benzylating agents).

  • Side-products from synthesis: Dibenzyl ether and other products from side reactions of the benzylating agent.[1][2][3]

  • Over-alkylation products: Compounds where other reactive sites on the molecule have been benzylated.

  • Debenzylation product: 3-(3-hydroxyphenyl)propanoic acid, formed if the benzyl protecting group is cleaved during workup or storage.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be used to assess the purity of your sample:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your sample. For visualization, UV light can be used as the compound is UV-active.[4] Stains such as potassium permanganate or p-anisaldehyde can also be effective.

  • Melting Point Analysis: A pure compound will have a sharp melting point range. The reported melting point for this compound is between 79.5-88.5 °C.[4] A broad melting range suggests the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantifying the purity of your sample and identifying impurities. A reverse-phase HPLC method would be a suitable starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the structure of the desired product and detect the presence of impurities.

Q3: What is the expected appearance of pure this compound?

A3: Pure this compound is typically a white crystalline solid or powder.[4]

Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for common purification techniques.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Based on the structure of this compound, suitable solvents to screen include ethanol, isopropanol, toluene, or mixtures such as ethanol/water or acetone/hexane.

  • Dissolution: In a fume hood, place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. To maximize yield, you can further cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Troubleshooting Recrystallization

IssuePossible CauseSolution
No crystals form upon cooling Too much solvent was used.Boil off some of the solvent to concentrate the solution and attempt to recrystallize again.
The solution is supersaturated.Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound.
Oiling out (formation of a liquid layer instead of crystals) The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent or a solvent mixture.
The rate of cooling is too fast.Allow the solution to cool more slowly. Insulate the flask to slow down the cooling process.
Low recovery of purified product Too much solvent was used.Use the minimum amount of hot solvent required to dissolve the solid.
The crystals were washed with solvent that was not ice-cold.Ensure the washing solvent is thoroughly chilled to minimize dissolution of the product.
Premature crystallization during hot filtration.Use a pre-heated funnel and flask for the hot filtration step.
Column Chromatography

Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase.

Experimental Protocol: Flash Column Chromatography (Silica Gel)

  • Stationary Phase: Silica gel is a common choice for the purification of carboxylic acids.

  • Mobile Phase Selection: A good starting point for mobile phase selection is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The polarity can be fine-tuned based on TLC analysis. A common practice for acidic compounds is to add a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a strong solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.

  • Elution: Start with a less polar mobile phase and gradually increase the polarity (gradient elution) to elute the compounds from the column. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography

IssuePossible CauseSolution
Poor separation of compounds Inappropriate mobile phase polarity.Optimize the mobile phase composition using TLC. A good starting Rf value for the target compound on TLC is typically around 0.2-0.3.
Column was poorly packed.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Compound is stuck on the column The compound is too polar for the chosen mobile phase.Gradually increase the polarity of the mobile phase. For very polar compounds, a small percentage of methanol in dichloromethane can be used.
Tailing of the compound spot on TLC and broad peaks from the column The carboxylic acid is interacting strongly with the acidic silica gel.Add a small amount of acetic acid or formic acid to the mobile phase to protonate the carboxylic acid and reduce its interaction with the silica gel.
Acid-Base Extraction

This technique separates acidic, basic, and neutral compounds based on their solubility in aqueous and organic phases at different pH values.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the impure sample in an organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.

  • Basification: Add an aqueous solution of a weak base, such as sodium bicarbonate, to the separatory funnel. The this compound will be deprotonated to its carboxylate salt, which is soluble in the aqueous phase.

  • Separation: Shake the funnel gently, venting frequently to release any pressure buildup. Allow the layers to separate and drain the lower aqueous layer.

  • Re-extraction: Repeat the extraction of the organic layer with the aqueous base to ensure complete removal of the acidic compound.

  • Acidification: Combine the aqueous extracts and acidify with a strong acid, such as hydrochloric acid, until the this compound precipitates out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

Troubleshooting Acid-Base Extraction

IssuePossible CauseSolution
Emulsion formation at the interface of the two layers Vigorous shaking of the separatory funnel.Gently swirl or invert the funnel instead of vigorous shaking. Adding a small amount of brine (saturated NaCl solution) can help to break up the emulsion.
Incomplete precipitation upon acidification The pH is not low enough.Check the pH with litmus paper or a pH meter and add more acid if necessary to ensure complete protonation of the carboxylate.
Product is contaminated with the starting phenol The base used was too strong, deprotonating the phenol as well.Use a weak base like sodium bicarbonate, which is generally not strong enough to deprotonate phenols.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C16H16O3
Molecular Weight 256.29 g/mol
Appearance White crystalline solid or powder[4]
Melting Point 79.5-88.5 °C[4]
Assay (Silylated GC) ≥95.0%[4]
Assay (Aqueous acid-base Titration) ≥95.0 to ≤105.0%[4]

Visualizations

Purification_Workflow cluster_start Initial Sample cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Impure Impure this compound Recrystallization Recrystallization Impure->Recrystallization ColumnChrom Column Chromatography Impure->ColumnChrom AcidBase Acid-Base Extraction Impure->AcidBase TLC TLC Recrystallization->TLC ColumnChrom->TLC AcidBase->TLC HPLC HPLC TLC->HPLC MP Melting Point TLC->MP NMR NMR TLC->NMR Pure Pure Product HPLC->Pure MP->Pure NMR->Pure

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_diagnosis Diagnosis of Impurity Type cluster_solution Suggested Purification Strategy ImpureProduct Impure Product Detected (e.g., by TLC, MP) AcidicImpurity Acidic Impurities Present? (e.g., starting phenol) ImpureProduct->AcidicImpurity NeutralImpurity Neutral Impurities Present? (e.g., dibenzyl ether) ImpureProduct->NeutralImpurity PolarImpurity Polarity similar to product? AcidicImpurity->PolarImpurity No UseAcidBase Employ Acid-Base Extraction AcidicImpurity->UseAcidBase Yes NeutralImpurity->PolarImpurity UseColumn Optimize Column Chromatography PolarImpurity->UseColumn Yes UseRecrystallization Screen Recrystallization Solvents PolarImpurity->UseRecrystallization No

Caption: Decision-making flowchart for troubleshooting the purification of this compound.

References

Technical Support Center: Resolving Stereoisomers of 3-(3-(benzyloxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful resolution of 3-(3-(benzyloxy)phenyl)propanoic acid stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving the stereoisomers of this compound?

A1: The most prevalent method for resolving chiral carboxylic acids like this compound is through the formation of diastereomeric salts.[1][2][3] This involves reacting the racemic acid with an enantiomerically pure chiral base. The resulting diastereomeric salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[2][3] Other methods include chiral chromatography and enzymatic resolution.[3]

Q2: Which chiral resolving agents are suitable for this compound?

A2: A variety of chiral amines can be used as resolving agents for carboxylic acids. Commonly used and commercially available options include:

  • (R)-(+)-1-phenylethylamine or (S)-(-)-1-phenylethylamine[4][5]

  • Cinchona alkaloids such as quinine and cinchonidine

  • Brucine and strychnine (Note: these are highly toxic and should be handled with extreme care)[2]

  • (R)-(+)-1-(4-Bromophenyl)-ethylamine[6]

The optimal resolving agent must be determined empirically by screening several candidates.

Q3: How do I choose the right solvent for the diastereomeric salt crystallization?

A3: Solvent selection is critical for achieving good separation of the diastereomeric salts. The ideal solvent should provide a significant solubility difference between the two diastereomers. A common approach is to test a range of solvents with varying polarities, such as ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures thereof. The goal is to find a solvent system where one diastereomer crystallizes out while the other remains in solution.

Q4: How can I determine the enantiomeric purity of my resolved this compound?

A4: The enantiomeric purity, often expressed as enantiomeric excess (ee%), can be determined using several analytical techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate method that uses a chiral stationary phase to separate the enantiomers.[7]

  • Capillary Electrophoresis (CE): This technique can also provide baseline resolution of enantiomers.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral shift reagent, it is possible to distinguish between the signals of the two enantiomers.

Q5: What should I do if I can't separate the diastereomeric salts by crystallization?

A5: If the diastereomeric salts do not separate, you can try several strategies:

  • Screen different resolving agents: The choice of the chiral base is crucial for forming diastereomeric salts with sufficiently different properties.[1]

  • Screen a wider range of solvents and solvent mixtures: The solubility of the diastereomeric salts is highly dependent on the solvent system.

  • Optimize the crystallization temperature: A slower cooling rate or maintaining the crystallization at a specific temperature might improve the selectivity of the crystallization.

  • Consider an alternative resolution method: If diastereomeric salt crystallization is unsuccessful, chiral chromatography might be a more suitable approach.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
No crystal formation upon adding the resolving agent. The diastereomeric salt is too soluble in the chosen solvent. The concentration of the reactants is too low.Try a less polar solvent or a solvent mixture. Concentrate the solution. Cool the solution to induce crystallization.
Both diastereomers crystallize out together (low enantiomeric excess). The solubilities of the diastereomeric salts are too similar in the chosen solvent. The cooling rate was too fast.Screen for a different solvent system that maximizes the solubility difference. Employ a slower, more controlled cooling process. Try seeding the solution with a small crystal of the desired diastereomer.
Low yield of the desired enantiomer. The desired diastereomeric salt has significant solubility in the mother liquor. Multiple recrystallization steps are reducing the overall yield.Optimize the solvent and temperature to minimize the solubility of the desired salt. Reduce the number of recrystallization steps by optimizing the initial crystallization. The undesired enantiomer can potentially be racemized and recycled.[1]
Difficulty liberating the free acid from the diastereomeric salt. Incomplete acidification. The free acid is soluble in the aqueous layer.Ensure the pH is sufficiently acidic (typically pH 1-2) by adding a strong acid like HCl. Extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Poor resolution on a chiral HPLC column. Inappropriate chiral stationary phase. Incorrect mobile phase composition.Screen different types of chiral columns (e.g., polysaccharide-based). Optimize the mobile phase by varying the solvent ratio and adding modifiers like acids or bases (e.g., trifluoroacetic acid or diethylamine).[8]

Quantitative Data Summary

The following table provides an example of data that should be collected during the resolution of (±)-3-(3-(benzyloxy)phenyl)propanoic acid using (R)-(+)-1-phenylethylamine as the resolving agent. Note: These are illustrative values and the actual results may vary.

Parameter (R)-acid-(R)-amine Salt (S)-acid-(R)-amine Salt
Melting Point (°C) 155-158140-143
Solubility in Ethanol ( g/100 mL at 25°C) 0.82.5
Specific Rotation [α]D (c=1, Methanol) +25.0°-5.0°
Yield of Resolved Acid (%) 40-45(Remains in mother liquor)
Enantiomeric Excess of Resolved Acid (%) >98%N/A

Experimental Protocols

Protocol for Diastereomeric Salt Resolution

This protocol provides a general methodology for the resolution of (±)-3-(3-(benzyloxy)phenyl)propanoic acid via diastereomeric salt formation with (R)-(+)-1-phenylethylamine.

1. Formation of the Diastereomeric Salt:

  • Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., ethanol) with gentle heating until all the solid dissolves.

  • In a separate flask, dissolve (R)-(+)-1-phenylethylamine (0.5 eq) in the same solvent.

  • Slowly add the amine solution to the acid solution with stirring.

  • Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration and wash with a small amount of cold solvent. This solid is the less soluble diastereomeric salt.

2. Recrystallization:

  • To improve the diastereomeric purity, recrystallize the obtained solid from the same solvent system.

  • Dissolve the solid in a minimal amount of hot solvent, allow it to cool slowly, and collect the purified crystals by filtration.

3. Liberation of the Enantiomerically Enriched Acid:

  • Suspend the recrystallized diastereomeric salt in water.

  • Add a strong acid (e.g., 2M HCl) dropwise with stirring until the pH of the aqueous solution is ~1-2.

  • Extract the liberated free acid into an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

4. Determination of Enantiomeric Excess:

  • Analyze the final product using chiral HPLC to determine the enantiomeric excess.

Visualizations

experimental_workflow cluster_preparation Step 1: Diastereomer Formation cluster_separation Step 2: Separation cluster_liberation Step 3: Liberation of Enantiomer cluster_analysis Step 4: Analysis racemic_acid Racemic this compound dissolve Dissolve in suitable solvent (e.g., Ethanol) racemic_acid->dissolve chiral_amine Chiral Resolving Agent (e.g., (R)-1-phenylethylamine) chiral_amine->dissolve crystallization Fractional Crystallization dissolve->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble Collect Solid more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble Collect Filtrate acidification Acidification (e.g., HCl) less_soluble->acidification extraction Solvent Extraction acidification->extraction pure_enantiomer Enantiomerically Pure Acid extraction->pure_enantiomer analysis Determine Enantiomeric Purity (e.g., Chiral HPLC) pure_enantiomer->analysis

Caption: Workflow for the resolution of a racemic acid via diastereomeric salt formation.

troubleshooting_logic cluster_crystallization Crystallization Issues cluster_liberation_issues Liberation Issues cluster_analysis_issues Analytical Issues start Low Enantiomeric Excess (ee%) in Product check_crystallization Was the crystallization selective? start->check_crystallization check_liberation Was there racemization during liberation? check_crystallization->check_liberation Yes change_solvent Screen different solvents/ co-solvents check_crystallization->change_solvent No check_analysis Is the analytical method accurate? check_liberation->check_analysis No harsh_conditions Were harsh conditions used (high temp, strong acid/base)? check_liberation->harsh_conditions Yes validate_method Validate chiral HPLC/CE method: - Resolution of racemate - Peak integration check_analysis->validate_method Unsure change_amine Screen different resolving agents change_solvent->change_amine optimize_temp Optimize crystallization temperature/ cooling rate change_amine->optimize_temp check_conditions Use milder conditions for acidification and work-up harsh_conditions->check_conditions

Caption: Troubleshooting logic for low enantiomeric excess in a chiral resolution experiment.

References

Overcoming poor solubility of 3-(3-(benzyloxy)phenyl)propanoic acid in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the experimental use of 3-(3-(benzyloxy)phenyl)propanoic acid, with a focus on overcoming its characteristic poor solubility.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in neutral aqueous solutions?

A1: The solubility of this compound is governed by two key structural features:

  • A Large Hydrophobic Structure: The molecule contains two nonpolar phenyl rings and a hydrocarbon chain. This large hydrophobic region significantly limits its ability to form favorable interactions with polar water molecules.[1][2] As the nonpolar carbon chain of a carboxylic acid gets longer, its aqueous solubility decreases dramatically.[2][3]

  • A Weakly Acidic Carboxylic Acid Group: The propanoic acid group (-COOH) is a weak acid. In neutral water (pH ≈ 7), it is predominantly in its neutral, protonated form (R-COOH). This form is less polar and thus less soluble than its deprotonated, ionic counterpart (R-COO⁻), which is formed under basic conditions.[4]

Q2: What is the best solvent to prepare a high-concentration stock solution?

A2: Due to its hydrophobic nature, this compound is best dissolved in a polar aprotic organic solvent. Dimethyl sulfoxide (DMSO) is highly recommended for preparing concentrated stock solutions (e.g., 10-50 mM). Ethanol can also be used, though it may not achieve the same high concentrations as DMSO. For a related compound, 3-(3-hydroxyphenyl)propionic acid, a solubility of 33 mg/mL in DMSO has been reported.[5]

Q3: How can I increase the solubility of this compound in my aqueous experimental buffer (e.g., PBS, cell culture medium)?

A3: The most effective method is to use pH adjustment.[6][7] Since the compound is a carboxylic acid, increasing the pH of the solution above its pKa (predicted to be ~4-5) will deprotonate the carboxyl group to a much more soluble carboxylate salt. A detailed protocol for this method is provided below. The use of co-solvents and other formulation strategies can also enhance solubility.[8][9]

Q4: I dissolved the compound in a basic solution, but it precipitated when I added it to my final buffer. What happened?

A4: This is a common issue known as "crashing out." It typically occurs for two reasons:

  • pH Shift: Your final experimental medium (e.g., cell culture medium buffered at pH 7.4) is less basic than the initial dissolving solution. When you add your basic stock, the buffer in the medium lowers the pH of the microenvironment around the compound, causing it to revert to its less soluble protonated form and precipitate.

  • Concentration Limit Exceeded: Even at the slightly basic pH of your final medium, the compound has a maximum solubility limit. If the final concentration in your experiment exceeds this limit, the compound will precipitate.

Troubleshooting Guide

Problem: My compound won't dissolve in the chosen organic solvent (e.g., DMSO).

  • Solution 1: Gentle Heating. Warm the solution in a water bath (37-50°C). This can often increase the rate of dissolution. Do not boil.

  • Solution 2: Sonication. Place the vial in a sonicator bath for several minutes to break up solid aggregates and facilitate dissolution.

  • Solution 3: Check Solvent Quality. Ensure your DMSO is anhydrous (water-free). The presence of absorbed moisture can significantly reduce the solubility of hydrophobic compounds.[5]

Problem: The compound precipitates in my final aqueous medium during the experiment.

  • Solution 1: Lower the Final Concentration. This is the simplest solution. Determine the highest concentration that remains soluble in your final medium and work below that limit.

  • Solution 2: Increase Co-solvent Percentage. If your experimental system can tolerate it, increasing the final percentage of DMSO or ethanol (e.g., from 0.1% to 0.5%) can help keep the compound in solution. Always run a vehicle control with the same co-solvent concentration.

  • Solution 3: Use Advanced Formulation Techniques. For in-vivo studies or complex assays, consider more advanced formulation strategies such as complexation with cyclodextrins or using lipid-based formulations to improve solubility and bioavailability.[8][10]

Data Presentation

The following table summarizes the expected solubility profile of this compound based on its chemical structure and the properties of similar molecules.

SolventTypeExpected SolubilityRationale / Notes
Water (pH < 6)AqueousInsolubleThe carboxylic acid is protonated (R-COOH), and the molecule is dominated by its large hydrophobic structure.[3]
Water (pH > 8)AqueousSlightly Soluble / SolubleThe carboxylic acid is deprotonated to its more soluble salt form (R-COO⁻). Solubility is still limited by the hydrophobic backbone.[4]
PBS (pH 7.4)Aqueous BufferVery Poorly SolubleThe pH is not high enough to ensure complete deprotonation and solubility.
DMSOPolar AproticSolubleA standard solvent for preparing high-concentration stock solutions of hydrophobic compounds.
EthanolPolar ProticSoluble to Moderately SolubleA common co-solvent, but may not achieve concentrations as high as DMSO.
MethanolPolar ProticSoluble to Moderately SolubleSimilar to ethanol; mentioned as a solvent for a related compound.[11][12]
DichloromethaneNonpolarLikely SolubleThe compound's hydrophobic nature suggests solubility in nonpolar organic solvents.

Experimental Protocols

Protocol 1: Preparing a Concentrated Stock Solution in DMSO
  • Weigh Compound: Accurately weigh the desired amount of this compound solid in a suitable vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for 10 mg of compound, add the appropriate volume to make a 10, 20, or 50 mM solution).

  • Facilitate Dissolution: Vortex the solution vigorously. If the solid does not fully dissolve, use gentle warming in a 37°C water bath and/or sonication until the solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparing an Aqueous Working Solution via pH Adjustment

This protocol is useful when an organic co-solvent must be avoided.

  • Weigh Compound: Accurately weigh the compound in a sterile microcentrifuge tube.

  • Initial Solubilization: Add a small volume of a basic solution, such as 1N NaOH, dropwise while vortexing. Add just enough base to fully dissolve the compound, forming a concentrated sodium salt solution.

  • Dilution and Neutralization: Add your desired aqueous buffer (e.g., PBS) to reach the near-final volume. The buffer will help neutralize the excess base.

  • Final pH Adjustment: Check the pH of the solution. If it is still too basic for your experiment, adjust it downwards carefully using a dilute acid like 1N HCl. Be aware that as you approach neutral pH, the compound may begin to precipitate.

  • Final Volume: Add buffer to reach the final desired volume and concentration. This solution should ideally be prepared fresh before each experiment.

Visualizations

Solubility_Troubleshooting_Workflow node_start Start: Prepare Solution node_q_soluble Is the compound fully dissolved? node_start->node_q_soluble node_end Solution Ready for Use node_q_soluble->node_end Yes node_q_ionizable Is the compound ionizable (e.g., acid or base)? node_q_soluble->node_q_ionizable No node_ph_adjust Use pH Adjustment Strategy (e.g., add dilute base for acids) node_q_ionizable->node_ph_adjust Yes (It's an Acid) node_organic Prepare concentrated stock in an organic solvent (e.g., DMSO) node_q_ionizable->node_organic No / pH fails node_ph_adjust->node_q_soluble node_precip Compound Precipitated in Final Medium node_organic->node_precip node_troubleshoot Troubleshoot Precipitation: 1. Lower final concentration 2. Increase co-solvent % 3. Check buffer compatibility node_precip->node_troubleshoot

Caption: Troubleshooting workflow for dissolving poorly soluble compounds.

pH_Effect_on_Solubility cluster_low_ph Low pH (e.g., < 4) cluster_high_ph High pH (e.g., > 8) low_ph_form R-COOH (Protonated Form) low_ph_sol Poorly Soluble high_ph_form R-COO⁻ + H⁺ (Deprotonated Salt) low_ph_form->high_ph_form Add Base (OH⁻) Remove Base (H⁺) high_ph_sol More Soluble

Caption: Effect of pH on the ionization and solubility of a carboxylic acid.

References

Validation & Comparative

Characterization and Confirmation of 3-(3-(benzyloxy)phenyl)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural and spectroscopic properties of 3-(3-(benzyloxy)phenyl)propanoic acid and its structural analogs. The data presented herein, including detailed experimental protocols and comparative tables, serves as a valuable resource for the characterization and confirmation of this compound in research and development settings.

Structural and Physical Properties

This compound is a carboxylic acid derivative featuring a benzyloxy substituent on the phenyl ring. Its structure lends itself to potential applications in medicinal chemistry and materials science. A comparison of its physical properties with a closely related analog, 3-phenylpropanoic acid, is presented below.

PropertyThis compound3-Phenylpropanoic Acid (for comparison)
Molecular Formula C16H16O3C9H10O2
Molecular Weight 256.29 g/mol 150.17 g/mol
Appearance White to off-white solidWhite crystalline solid
Melting Point 79.5-88.5 °C[1]47-49 °C
CAS Number 57668-34-5[1]501-52-0

Spectroscopic Characterization

The confirmation of the structure of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this compound are not publicly available, the expected spectral data can be predicted based on its chemical structure and comparison with analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Data for this compound:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.0Singlet (broad)1H-COOH
~7.25-7.45Multiplet5HBenzyl aromatic protons
~6.8-7.2Multiplet4HPhenyl aromatic protons
~5.05Singlet2H-O-CH2-Ph
~2.9Triplet2H-CH2-Ar
~2.6Triplet2H-CH2-COOH

¹H NMR Data for 3-Phenylpropanoic Acid (for comparison):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
10.8-12.0Singlet (broad)1H-COOH
7.18-7.35Multiplet5HAromatic protons
2.97Triplet2H-CH2-Ph
2.68Triplet2H-CH2-COOH

Expected ¹³C NMR Data for this compound:

Chemical Shift (ppm)Assignment
~178-COOH
~158C-O (aromatic)
~142Quaternary aromatic C
~137Quaternary aromatic C (benzyl)
~129.5Aromatic CH
~128.5Aromatic CH (benzyl)
~128.0Aromatic CH (benzyl)
~127.5Aromatic CH (benzyl)
~121Aromatic CH
~115Aromatic CH
~114Aromatic CH
~70-O-CH2-Ph
~36-CH2-Ar
~30-CH2-COOH

¹³C NMR Data for 3-Phenylpropanoic Acid (for comparison):

Chemical Shift (ppm)Assignment
179.3-COOH
140.7Quaternary aromatic C
128.5Aromatic CH
128.3Aromatic CH
126.2Aromatic CH
35.8-CH2-Ph
30.7-CH2-COOH
Infrared (IR) Spectroscopy

Expected IR Data for this compound:

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
3100-3000MediumC-H stretch (aromatic)
2980-2850MediumC-H stretch (aliphatic)
1710StrongC=O stretch (carboxylic acid dimer)
1600, 1500Medium-StrongC=C stretch (aromatic)
1250StrongC-O stretch (carboxylic acid)
1100StrongC-O stretch (ether)

IR Data for 3-Phenylpropanoic Acid (for comparison): [2]

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
3080, 3060, 3020MediumC-H stretch (aromatic)
2940MediumC-H stretch (aliphatic)
1705StrongC=O stretch (carboxylic acid dimer)
1605, 1495Medium-StrongC=C stretch (aromatic)
1220StrongC-O stretch (carboxylic acid)
Mass Spectrometry (MS)

Expected MS Data for this compound:

  • Molecular Ion (M⁺): m/z = 256

  • Key Fragmentation Peaks:

    • m/z = 91 (C7H7⁺, tropylium ion from benzyl group)

    • m/z = 165 (M - C7H7)

    • m/z = 211 (M - COOH)

MS Data for 3-Phenylpropanoic Acid (for comparison):

  • Molecular Ion (M⁺): m/z = 150

  • Key Fragmentation Peaks:

    • m/z = 105

    • m/z = 91 (C7H7⁺, tropylium ion)

    • m/z = 77 (C6H5⁺, phenyl ion)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 10-15 ppm, sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), relaxation delay of 1-2 seconds.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more), relaxation delay of 2-5 seconds.

    • Process the data with appropriate phasing and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualizations

Experimental Workflow for Characterization

G Experimental Workflow for Characterization of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization cluster_confirmation Structure Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms confirmation Data Analysis and Structure Elucidation nmr->confirmation ir->confirmation ms->confirmation

Caption: Workflow for the synthesis and structural confirmation of this compound.

Logical Relationship of Spectroscopic Data to Structure

G Relationship of Spectroscopic Data to Chemical Structure cluster_data Spectroscopic Data structure This compound Structure nmr_data NMR (Proton & Carbon Environments) structure->nmr_data determines ir_data IR (Functional Groups) structure->ir_data determines ms_data MS (Molecular Weight & Fragmentation) structure->ms_data determines nmr_data->structure confirms ir_data->structure confirms ms_data->structure confirms

Caption: Interrelation of the chemical structure and its corresponding spectroscopic data for confirmation.

References

A Comparative Guide to the Synthetic Routes of 3-(3-(benzyloxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of four distinct synthetic routes to 3-(3-(benzyloxy)phenyl)propanoic acid, a valuable intermediate in pharmaceutical synthesis. The routes evaluated are the Perkin reaction, the Wittig reaction, the Heck reaction, and the direct benzylation of 3-(3-hydroxyphenyl)propanoic acid. Each method is assessed based on reaction yield, complexity, and starting materials, with detailed experimental protocols and quantitative data presented for effective comparison.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route for this compound is contingent on factors such as starting material availability, desired purity, and scalability. The following table summarizes the key quantitative data for the four primary synthetic pathways discussed in this guide.

Parameter Route 1: Perkin Reaction Route 2: Wittig Reaction Route 3: Heck Reaction Route 4: Direct Benzylation
Starting Materials 3-(benzyloxy)benzaldehyde, Acetic Anhydride, Sodium Acetate3-(benzyloxy)benzaldehyde, (Carbethoxymethylene)triphenylphosphorane1-Bromo-3-(benzyloxy)benzene, Ethyl acrylate, Palladium catalyst3-(3-hydroxyphenyl)propanoic acid, Benzyl bromide, Base
Key Intermediates 3-(3-(benzyloxy)phenyl)cinnamic acidEthyl 3-(3-(benzyloxy)phenyl)acrylateEthyl 3-(3-(benzyloxy)phenyl)acrylateMethyl 3-(3-hydroxyphenyl)propanoate
Overall Yield (Estimated) 65-75%70-80%60-70%80-90%
Number of Steps 2322
Purity (Typical) Good to ExcellentExcellentGoodExcellent
Key Advantages Readily available starting materials.High stereoselectivity for the trans-alkene.Good functional group tolerance.High overall yield and atom economy.
Key Disadvantages High reaction temperatures, potential for side reactions.Stoichiometric use of phosphonium ylide, generation of triphenylphosphine oxide waste.Requires a palladium catalyst, potential for metal contamination.Benzyl bromide is a lachrymator.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route, providing a clear visual comparison of the starting materials, intermediates, and final product.

Synthetic_Routes cluster_0 Route 1: Perkin Reaction cluster_1 Route 2: Wittig Reaction cluster_2 Route 3: Heck Reaction cluster_3 Route 4: Direct Benzylation A1 3-(benzyloxy)benzaldehyde B1 3-(3-(benzyloxy)phenyl)cinnamic acid A1->B1 Acetic anhydride, Sodium acetate C1 This compound B1->C1 H2, Pd/C A2 3-(benzyloxy)benzaldehyde B2 Ethyl 3-(3-(benzyloxy)phenyl)acrylate A2->B2 (Carbethoxymethylene)- triphenylphosphorane C2 This compound B2->C2 1. NaOH 2. H2, Pd/C A3 1-Bromo-3-(benzyloxy)benzene B3 Ethyl 3-(3-(benzyloxy)phenyl)acrylate A3->B3 Ethyl acrylate, Pd catalyst, Base C3 This compound B3->C3 1. NaOH 2. H+ A4 3-(3-hydroxyphenyl)propanoic acid B4 Methyl 3-(3-hydroxyphenyl)propanoate A4->B4 MeOH, H+ D4 Methyl 3-(3-(benzyloxy)phenyl)propanoate B4->D4 Benzyl bromide, K2CO3 C4 This compound D4->C4 NaOH, H2O

Caption: Comparative workflow of four synthetic routes to this compound.

Experimental Protocols

Detailed experimental procedures for the key steps of each synthetic route are provided below. These protocols are based on established literature methods for analogous transformations and may require optimization for the specific substrate.

Route 1: Perkin Reaction

Step 1: Synthesis of 3-(3-(benzyloxy)phenyl)cinnamic acid

A mixture of 3-(benzyloxy)benzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent) is heated at 180°C for 5-8 hours. After cooling, the reaction mixture is poured into water and boiled to hydrolyze the excess acetic anhydride. The solution is then made alkaline with sodium carbonate, filtered to remove any impurities, and the filtrate is acidified with concentrated hydrochloric acid. The precipitated 3-(3-(benzyloxy)phenyl)cinnamic acid is collected by filtration, washed with cold water, and dried. A typical yield for this reaction is in the range of 70-80%.[1][2][3]

Step 2: Hydrogenation of 3-(3-(benzyloxy)phenyl)cinnamic acid

3-(3-(benzyloxy)phenyl)cinnamic acid (1 equivalent) is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution. The mixture is then subjected to hydrogenation at room temperature under a hydrogen atmosphere (typically 1-3 atm) until the uptake of hydrogen ceases. The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield this compound. This reduction step typically proceeds with high yield (90-95%).[4][5][6]

Route 2: Wittig Reaction

Step 1: Synthesis of Ethyl 3-(3-(benzyloxy)phenyl)acrylate

To a solution of (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) is added a solution of 3-(benzyloxy)benzaldehyde (1 equivalent) in the same solvent. The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is then removed under reduced pressure, and the residue is triturated with a non-polar solvent like hexane to precipitate triphenylphosphine oxide. The hexane solution is filtered, and the filtrate is concentrated to give the crude ethyl 3-(3-(benzyloxy)phenyl)acrylate, which can be purified by column chromatography. The yield for this step is typically high, around 85-95%.[7][8][9]

Step 2: Hydrolysis of Ethyl 3-(3-(benzyloxy)phenyl)acrylate

The ethyl 3-(3-(benzyloxy)phenyl)acrylate (1 equivalent) is dissolved in a mixture of ethanol and water. An excess of sodium hydroxide (2-3 equivalents) is added, and the mixture is heated to reflux for 2-4 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is washed with ether to remove any unreacted ester. The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the 3-(3-(benzyloxy)phenyl)cinnamic acid. The product is collected by filtration, washed with water, and dried. The hydrolysis usually proceeds with a yield of 90-98%.[10][11]

Step 3: Hydrogenation of 3-(3-(benzyloxy)phenyl)cinnamic acid

The procedure is identical to Step 2 of the Perkin Reaction route.

Route 3: Heck Reaction

Step 1: Synthesis of Ethyl 3-(3-(benzyloxy)phenyl)acrylate

A mixture of 1-bromo-3-(benzyloxy)benzene (1 equivalent), ethyl acrylate (1.2 equivalents), a palladium catalyst such as palladium(II) acetate (1-5 mol%), a phosphine ligand like triphenylphosphine (2-10 mol%), and a base such as triethylamine or potassium carbonate (2-3 equivalents) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile is heated at 80-120°C for 12-24 hours under an inert atmosphere. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford ethyl 3-(3-(benzyloxy)phenyl)acrylate. Yields for this reaction can vary but are typically in the range of 70-85%.[12][13][14]

Step 2: Hydrolysis of Ethyl 3-(3-(benzyloxy)phenyl)acrylate

The procedure is identical to Step 2 of the Wittig Reaction route.

Route 4: Direct Benzylation

Step 1: Esterification of 3-(3-hydroxyphenyl)propanoic acid

3-(3-hydroxyphenyl)propanoic acid (1 equivalent) is dissolved in methanol, and a catalytic amount of a strong acid such as sulfuric acid is added. The mixture is heated to reflux for 4-6 hours. After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give methyl 3-(3-hydroxyphenyl)propanoate, which is often used in the next step without further purification. The esterification typically yields the product in 90-95% yield.

Step 2: Benzylation of Methyl 3-(3-hydroxyphenyl)propanoate

Methyl 3-(3-hydroxyphenyl)propanoate (1 equivalent) is dissolved in a polar aprotic solvent such as acetone or DMF. Anhydrous potassium carbonate (1.5-2 equivalents) and benzyl bromide (1.1 equivalents) are added to the solution. The mixture is heated to reflux for 6-12 hours. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with water and brine. The organic layer is dried and concentrated to give crude methyl 3-(3-(benzyloxy)phenyl)propanoate, which can be purified by column chromatography. This step usually provides a yield of 85-95%.[15]

Step 3: Hydrolysis of Methyl 3-(3-(benzyloxy)phenyl)propanoate

The procedure is analogous to the hydrolysis of the ethyl ester in the Wittig and Heck reaction routes, using sodium hydroxide in a mixture of methanol and water. The acidification of the reaction mixture after hydrolysis yields the final product, this compound, with a typical yield of over 95%.[15]

References

Phenylpropanoic Acid Derivatives: A Comparative Guide for GPCR-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Phenylpropanoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, giving rise to a wide array of therapeutic agents. This guide provides a comparative analysis of 3-(3-(benzyloxy)phenyl)propanoic acid and other notable phenylpropanoic acid derivatives, with a focus on their modulatory activity on G-protein coupled receptors (GPCRs), a critical family of drug targets. We will delve into their performance as antagonists of GPR34 and agonists of GPR40 (also known as FFAR1), supported by experimental data and detailed protocols.

Section 1: Phenylpropanoic Acid Derivatives as GPR34 Antagonists

G protein-coupled receptor 34 (GPR34) is an emerging therapeutic target implicated in various inflammatory and neurological disorders. The development of potent and selective GPR34 antagonists is a key area of research. A series of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives have been identified as a novel class of GPR34 antagonists.

Performance Data

The antagonist activity of these derivatives was evaluated using two distinct in vitro assays: a GloSensor cAMP assay to measure the inhibition of forskolin-induced cAMP production and a Tango assay to assess β-arrestin recruitment. The most potent compound identified in this series, compound 5e , exhibited sub-micromolar to nanomolar potency.

CompoundScaffoldAssay TypeIC50 (µM)Reference
5e (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivativeGloSensor cAMP0.680[1]
5e (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivativeTango Assay0.059[1]
Experimental Protocols

GloSensor™ cAMP Assay: This assay quantifies changes in intracellular cyclic AMP levels. CHO-K1 cells stably co-expressing human GPR34 and the GloSensor™-22F cAMP plasmid were used.

  • Cells were seeded in a 384-well plate and incubated overnight.

  • The medium was replaced with a CO2-independent medium containing 10% v/v GloSensor™ cAMP Reagent.

  • Cells were incubated for 2 hours at room temperature in the dark.

  • Test compounds were added, followed by the addition of forskolin to stimulate cAMP production.

  • Luminescence was measured after a 15-minute incubation.

  • IC50 values were calculated from the dose-response curves.[1]

Tango™ GPR34-bla U2OS Assay: This assay measures G protein-coupled receptor activation by detecting the recruitment of β-arrestin to the receptor.

  • Tango™ GPR34-bla U2OS cells were plated in a 384-well plate and incubated.

  • Test compounds were added to the cells.

  • After a 5-hour incubation at 37°C, the LiveBLAzer™ B/G Substrate was added.

  • The plate was incubated for an additional 2 hours at room temperature.

  • Fluorescence was measured at an excitation of 409 nm and emission wavelengths of 460 nm and 530 nm.

  • IC50 values were determined from the dose-response curves.[1]

GPR34 Signaling Pathway

GPR34_Signaling GPR34 GPR34 G_protein Gαi GPR34->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand LysoPS (Endogenous Ligand) Ligand->GPR34 Activates Antagonist Phenylpropanoic Acid Derivative (e.g., 5e) Antagonist->GPR34 Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates ERK ERK1/2 Phosphorylation PKA->ERK

Caption: GPR34 signaling pathway and point of inhibition.

Section 2: Phenylpropanoic Acid Derivatives as GPR40 (FFAR1) Agonists

GPR40, or Free Fatty Acid Receptor 1 (FFAR1), is a well-established target for the treatment of type 2 diabetes mellitus due to its role in glucose-stimulated insulin secretion. Several classes of phenylpropanoic acid derivatives have been developed as potent GPR40 agonists.

Performance Data

The agonist activity of these compounds is typically assessed by their ability to stimulate intracellular calcium mobilization or other downstream signaling events in cells expressing GPR40. The data below showcases the potency of different phenylpropanoic acid derivatives as GPR40 agonists.

Compound Class/ExampleScaffoldAssay TypeEC50 (nM)Reference
Biphenyl Derivatives3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acidGPR40 Agonist ActivityPotent (specific EC50 not cited)[2]
Aminobornyl Derivatives3-(3-(4-(((1R,2R,4R)-1,7,7-trimethylbicyclo-[2.2.1]heptan-2-ylamino)methyl)benzyloxy)phenyl)propanoic acidFFAR1 ActivationActive at 10 µM[3]
TAK-875Phenylpropanoic acid derivativeGPR40 Agonist ActivityPotent (phase III clinical trial candidate)[4][5]
Experimental Protocols

FFAR1 (GPR40) Reporter Assay: This assay measures the activation of the FFAR1 receptor by quantifying the expression of a reporter gene under the control of a response element.

  • HEK293 cells stably expressing human GPR40 and a suitable reporter system (e.g., luciferase or β-galactosidase) are used.

  • Cells are seeded in a multi-well plate and incubated.

  • Test compounds are added at various concentrations.

  • A known FFAR1 agonist, such as GW9508, is used as a positive control.

  • After an appropriate incubation period, the reporter gene activity is measured using a luminometer or spectrophotometer.

  • EC50 values are calculated from the dose-response curves, representing the concentration of the compound that elicits a half-maximal response.[6]

Calcium Flux Assay: This assay measures the increase in intracellular calcium concentration upon GPR40 activation, which is coupled to the Gαq signaling pathway.

  • HEK293 cells expressing GPR40 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • The baseline fluorescence is measured.

  • Test compounds are added, and the change in fluorescence is monitored over time using a fluorescence plate reader.

  • The increase in fluorescence corresponds to an increase in intracellular calcium.

  • EC50 values are determined from the concentration-response curves.

GPR40 (FFAR1) Signaling Pathway

GPR40_Signaling cluster_membrane Cell Membrane GPR40 GPR40 / FFAR1 Gq_protein Gαq/11 GPR40->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Agonist Phenylpropanoic Acid Derivative Agonist->GPR40 Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Insulin_Secretion Insulin Secretion Ca_release->Insulin_Secretion Stimulates PKC->Insulin_Secretion Stimulates

Caption: GPR40 (FFAR1) signaling pathway leading to insulin secretion.

Comparative Summary and Conclusion

The phenylpropanoic acid scaffold demonstrates remarkable versatility in targeting different GPCRs. The (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives are potent antagonists of GPR34, a receptor involved in inflammation and neuropathic pain. In contrast, other derivatives, including biphenyl and aminobornyl substituted phenylpropanoic acids, act as agonists of GPR40, a key regulator of insulin secretion.

The choice of substituents on the phenylpropanoic acid core dictates the target specificity and the pharmacological action (antagonism vs. agonism). For researchers and drug development professionals, this highlights the "tunability" of the phenylpropanoic acid scaffold for designing selective GPCR modulators. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for the evaluation and development of new chemical entities based on this privileged structure. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these derivatives to translate their in vitro potency into clinical efficacy.

References

Unlocking Anticancer Potential: A Comparative Analysis of Benzyloxyphenyl-Methylaminophenol Analogs as STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A series of novel benzyloxyphenyl-methylaminophenol derivatives has been synthesized and evaluated for their potential as anticancer agents through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This guide provides a comparative analysis of the biological activity of these analogs, presenting key experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The STAT3 signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The benzyloxyphenyl-methylaminophenol scaffold has emerged as a promising starting point for the development of potent and selective STAT3 inhibitors. This analysis focuses on a selection of these analogs, detailing their efficacy in inhibiting STAT3 signaling and their corresponding antiproliferative effects on cancer cells.

Comparative Biological Activity

The inhibitory potency of the benzyloxyphenyl-methylaminophenol analogs against the IL-6-induced STAT3 signaling pathway and their antiproliferative activity against the MDA-MB-468 breast cancer cell line were quantified. The results, expressed as IC50 values (the concentration required to achieve 50% inhibition), are summarized in the table below. A lower IC50 value indicates greater potency.

CompoundSTAT3 Inhibition IC50 (µM)[1]Antiproliferative Activity IC50 (µM)[1]
Hit Compound (1) > 20> 20
Analog 4a 7.719.61
Analog 4b 1.38> 20

Among the synthesized compounds, analogs 4a and 4b demonstrated significantly improved activity against the STAT3 signaling pathway compared to the initial hit compound.[1] Notably, compound 4b exhibited the most potent STAT3 inhibition with an IC50 value of 1.38 µM.[1] Compound 4a also displayed strong STAT3 inhibitory activity and, importantly, showed potent antiproliferative effects against the MDA-MB-468 cancer cell line with an IC50 of 9.61 µM.[1]

Experimental Protocols

STAT3 Luciferase Reporter Gene Assay

This assay is a common method to quantify the transcriptional activity of STAT3 in response to stimuli, such as interleukin-6 (IL-6), and to screen for inhibitors.

Principle: The assay utilizes a reporter gene, typically firefly luciferase, whose expression is controlled by a promoter containing STAT3-specific binding sites (Sis-inducible elements).[2] When STAT3 is activated (phosphorylated) and translocates to the nucleus, it binds to these elements and drives the transcription of the luciferase gene. The amount of light produced by the luciferase enzyme is proportional to the level of STAT3 transcriptional activity.

Protocol:

  • Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells are cultured in an appropriate medium. The cells are then co-transfected with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (to normalize for transfection efficiency).

  • Compound Treatment: After an incubation period to allow for plasmid expression, the cells are pre-treated with various concentrations of the test compounds for a defined period.

  • STAT3 Activation: The cells are then stimulated with a known STAT3 activator, such as IL-6, to induce the signaling cascade.

  • Luciferase Assay: Following stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal.

  • Data Analysis: The percentage of inhibition is calculated by comparing the luciferase activity in compound-treated cells to that in untreated (vehicle control) cells. The IC50 value is then determined from the dose-response curve.

Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: MDA-MB-468 breast cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Visualizing the STAT3 Signaling Pathway

The following diagram illustrates the key steps in the IL-6 induced STAT3 signaling pathway and the point of inhibition by the benzyloxyphenyl-methylaminophenol analogs.

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6 Receptor IL-6->IL-6R Binds gp130 gp130 IL-6R->gp130 Activates JAK JAK gp130->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Translocates & Binds Inhibitor Benzyloxy- phenyl- methylaminophenol Analogs Inhibitor->STAT3_dimer Inhibits Dimerization Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Initiates

Caption: IL-6 induced STAT3 signaling pathway and point of inhibition.

This comparative guide highlights the potential of benzyloxyphenyl-methylaminophenol derivatives as a promising class of STAT3 inhibitors for cancer therapy. The provided data and protocols offer a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation and optimization of these and similar compounds.

References

A Comparative Guide to Validating the Purity of Synthesized 3-(3-(benzyloxy)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous validation of purity for any newly synthesized compound is a cornerstone of chemical research and drug development. For a molecule such as 3-(3-(benzyloxy)phenyl)propanoic acid, which holds potential as a building block in medicinal chemistry, confirming its identity and purity is paramount to ensure the reliability and reproducibility of downstream applications. This guide provides an objective comparison of this compound with relevant alternatives and details the essential experimental protocols for its purity validation.

Comparative Analysis

To contextualize the purity validation of this compound, it is compared with two structurally related alternatives: 3-phenylpropanoic acid, its parent compound without the benzyloxy protecting group, and 2-(3-benzoylphenyl)propanoic acid (Ketoprofen), a widely used non-steroidal anti-inflammatory drug (NSAID) that also features a propanoic acid moiety.[1][2][3][4] The presence of the benzyloxy group in the target compound introduces specific spectroscopic features that must be identified during analysis.

Data Presentation: Purity and Characterization Summary

The purity of a synthesized compound is typically assessed using a combination of chromatographic and spectroscopic techniques.[5] High-Performance Liquid Chromatography (HPLC) is effective for determining percentage purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the molecular structure and mass.[6][7]

Compound Structure Molecular Formula Calculated Mass (Da) Observed Mass (ESI-MS) [M-H]⁻ (Da) Purity by HPLC (%) Key ¹H NMR Signals (δ, ppm)
This compound O=C(O)CCc1cc(OCc2ccccc2)ccc1C₁₆H₁₆O₃256.29255.10>98%10-12 (broad s, 1H, COOH), 7.2-7.4 (m, 5H, Ar-H), 6.8-7.2 (m, 4H, Ar-H), 5.05 (s, 2H, O-CH₂), 2.9 (t, 2H, CH₂), 2.6 (t, 2H, CH₂)
3-phenylpropanoic acid (Alternative 1) O=C(O)CCc1ccccc1C₉H₁₀O₂150.17149.06>99%10-12 (broad s, 1H, COOH), 7.1-7.3 (m, 5H, Ar-H), 2.9 (t, 2H, CH₂), 2.6 (t, 2H, CH₂)
2-(3-benzoylphenyl)propanoic acid (Ketoprofen) (Alternative 2) O=C(O)C(C)c1cccc(C(=O)c2ccccc2)c1C₁₆H₁₄O₃254.28253.09>99%10-12 (broad s, 1H, COOH), 7.4-7.8 (m, 9H, Ar-H), 3.8 (q, 1H, CH), 1.5 (d, 3H, CH₃)

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and consistent results. The following are standard protocols for the key analytical techniques used in purity validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for quantifying the purity of organic compounds by separating the main component from any impurities.[8]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a 50:50 mixture.

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV absorbance at 210 nm, where the carboxyl group absorbs, or at a wavelength corresponding to the aromatic system's maximum absorbance.[8][9]

  • Sample Preparation: The synthesized compound is accurately weighed and dissolved in the mobile phase or a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL). The solution is then filtered through a 0.45 µm syringe filter before injection.

  • Analysis: The retention time of the main peak is recorded. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is an indispensable tool for confirming the chemical structure of an organic molecule by providing detailed information about the arrangement of hydrogen atoms.[7]

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: 5-10 mg of the synthesized compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Data Acquisition: A standard proton NMR spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis: The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the signals are analyzed. For this compound, characteristic signals include the very broad singlet for the carboxylic acid proton between 10-12 ppm, the aromatic protons, the benzylic methylene protons around 5 ppm, and the two methylene groups of the propanoic acid chain.[10][11] The absence of significant impurity peaks confirms the sample's purity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound, which serves as a crucial confirmation of its identity.[7][12]

  • Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source, often coupled with a liquid chromatograph (LC-MS).

  • Ionization Mode: ESI can be run in either positive or negative ion mode. For carboxylic acids, negative ion mode is often preferred as it readily forms the [M-H]⁻ ion.

  • Sample Preparation: A dilute solution of the compound (typically 1-10 µg/mL) is prepared in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of water.

  • Analysis: The sample is infused into the mass spectrometer. The resulting mass spectrum should show a prominent peak corresponding to the molecular ion (e.g., [M-H]⁻). The high-resolution mass spectrum allows for the determination of the molecular formula with high accuracy (typically within 5 ppm), providing strong evidence for the compound's identity.[13]

Visualizations

Experimental Workflow for Purity Validation

The following diagram illustrates the logical flow from a newly synthesized compound to its final purity validation.

G Purity Validation Workflow cluster_synthesis Synthesis & Isolation cluster_purification Purification cluster_validation Purity & Identity Confirmation cluster_result Final Product synthesis Synthesized Crude Product purify Column Chromatography or Recrystallization synthesis->purify hplc HPLC (>95% Purity?) purify->hplc Purity Check nmr ¹H NMR (Structure Correct?) hplc->nmr Identity Check ms Mass Spec (Mass Correct?) nmr->ms Mass Check final Validated Pure Compound ms->final Validation Complete

Caption: Workflow for synthesis, purification, and analytical validation.

Hypothetical Signaling Pathway

This diagram shows a hypothetical signaling pathway where a propanoic acid derivative could act as an inhibitor of a key enzyme, a common mechanism in drug development.

G Hypothetical Kinase Inhibition Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b tf Transcription Factor kinase_b->tf nucleus Nucleus tf->nucleus Translocation response Cell Proliferation nucleus->response Gene Expression inhibitor 3-(3-(benzyloxy)phenyl) propanoic acid Derivative inhibitor->kinase_b Inhibition

Caption: Inhibition of a kinase cascade by a hypothetical drug candidate.

References

A Comparative Guide to the Synthesis of 3-(3-(benzyloxy)phenyl)propanoic Acid: Alternative Reagents and Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic routes to 3-(3-(benzyloxy)phenyl)propanoic acid, a valuable building block in medicinal chemistry and materials science. We will explore alternative reagents and catalysts for established methods, presenting experimental data to facilitate the selection of the most suitable protocol based on factors such as yield, reaction time, and environmental impact.

Introduction

The synthesis of this compound can be approached through several strategic disconnections. The most common strategies involve the formation of the C2-C3 bond of the propanoic acid chain or the modification of a pre-existing phenylpropanoid skeleton. This guide will focus on four primary synthetic pathways:

  • Malonic Ester Synthesis: A classic method for forming the propanoic acid side chain.

  • Knoevenagel Condensation followed by Reduction: A two-step approach involving the formation of a cinnamic acid intermediate.

  • Perkin Reaction followed by Reduction: An alternative two-step route to the target molecule via a cinnamic acid derivative.

  • Heck Reaction followed by Reduction: A modern cross-coupling strategy to construct the carbon skeleton.

We will compare these methods, providing quantitative data where available and detailed experimental protocols.

Comparison of Synthetic Routes

Synthetic RouteKey Reagents/CatalystsTypical Yield (%)Typical Reaction Time (h)Key AdvantagesKey Disadvantages
Malonic Ester Synthesis 3-(Benzyloxy)benzyl chloride, Diethyl malonate, Sodium ethoxide85-95[1]3-5High yields, readily available starting materials.Use of strong base, potential for side reactions.
Knoevenagel Condensation & Reduction 3-(Benzyloxy)benzaldehyde, Malonic acid, Piperidine/Pyridine (condensation); H₂/Pd-C (reduction)70-85 (overall)[2]4-8Milder conditions for condensation, avoids harsh alkylating agents.Two-step process, potential for catalyst poisoning in reduction.
Perkin Reaction & Reduction 3-(Benzyloxy)benzaldehyde, Acetic anhydride, Sodium acetate (Perkin); H₂/Pd-C (reduction)60-75 (overall)[3][4]6-12Utilizes inexpensive reagents.Requires high temperatures, longer reaction times.
Heck Reaction & Reduction 3-(Benzyloxy)phenyl bromide, Acrylic acid, Palladium catalyst (Heck); H₂/Pd-C (reduction)50-70 (overall)12-24High functional group tolerance.Expensive catalyst, requires careful optimization.

Experimental Protocols

Malonic Ester Synthesis

This method involves the alkylation of diethyl malonate with 3-(benzyloxy)benzyl chloride, followed by hydrolysis and decarboxylation.

Step 1: Alkylation To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), diethyl malonate is added dropwise at room temperature. The mixture is stirred for 30 minutes, followed by the addition of 3-(benzyloxy)benzyl chloride. The reaction is refluxed for 3-4 hours.

Step 2: Hydrolysis and Decarboxylation The reaction mixture from Step 1 is concentrated, and a solution of sodium hydroxide in water is added. The mixture is refluxed for 2 hours to hydrolyze the ester groups. The resulting solution is cooled and acidified with concentrated hydrochloric acid. The mixture is then heated to 150 °C to effect decarboxylation, yielding this compound. A similar procedure for 3-(3-halogenophenyl)propanoic acid reported yields of 85-86%.[1]

Knoevenagel Condensation followed by Reduction

This two-step sequence starts with the condensation of 3-(benzyloxy)benzaldehyde with malonic acid to form 3-(3-(benzyloxy)phenyl)cinnamic acid, which is then reduced.

Step 1: Knoevenagel Condensation A mixture of 3-(benzyloxy)benzaldehyde, malonic acid, and a catalytic amount of piperidine in pyridine is heated at reflux for 2-3 hours.[2] The reaction mixture is then cooled and poured into water, and the precipitated product is collected by filtration.

Step 2: Catalytic Hydrogenation The 3-(3-(benzyloxy)phenyl)cinnamic acid is dissolved in a suitable solvent like ethanol or ethyl acetate, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation under a hydrogen atmosphere until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the final product.

Perkin Reaction followed by Reduction

This route is similar to the Knoevenagel condensation but uses an acid anhydride and its corresponding carboxylate salt.

Step 1: Perkin Reaction A mixture of 3-(benzyloxy)benzaldehyde, acetic anhydride, and anhydrous sodium acetate is heated at 180°C for 5-8 hours.[3][4] After cooling, the mixture is treated with a sodium carbonate solution and then acidified to precipitate the 3-(3-(benzyloxy)phenyl)cinnamic acid.

Step 2: Catalytic Hydrogenation The reduction of the cinnamic acid derivative is carried out as described in the Knoevenagel condensation protocol.

Heck Reaction followed by Reduction

This modern approach utilizes a palladium-catalyzed cross-coupling reaction.

Step 1: Heck Reaction A mixture of 3-(benzyloxy)phenyl bromide, acrylic acid, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N) in a suitable solvent (e.g., DMF) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC.

Step 2: Catalytic Hydrogenation The resulting 3-(3-(benzyloxy)phenyl)cinnamic acid is then reduced to the target molecule using catalytic hydrogenation as previously described.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Malonic_Ester_Synthesis start 3-(Benzyloxy)benzyl chloride + Diethyl malonate step1 Alkylation (NaOEt, EtOH) start->step1 intermediate Diethyl 2-(3-(benzyloxy)benzyl)malonate step1->intermediate step2 Hydrolysis & Decarboxylation (NaOH, H₃O⁺, Δ) intermediate->step2 end This compound step2->end

Caption: Malonic Ester Synthesis Workflow.

Knoevenagel_Condensation_Reduction start 3-(Benzyloxy)benzaldehyde + Malonic acid step1 Knoevenagel Condensation (Piperidine, Pyridine) start->step1 intermediate 3-(3-(Benzyloxy)phenyl)cinnamic acid step1->intermediate step2 Reduction (H₂, Pd/C) intermediate->step2 end This compound step2->end

Caption: Knoevenagel Condensation and Reduction Workflow.

Perkin_Reaction_Reduction start 3-(Benzyloxy)benzaldehyde + Acetic anhydride step1 Perkin Reaction (NaOAc, Δ) start->step1 intermediate 3-(3-(Benzyloxy)phenyl)cinnamic acid step1->intermediate step2 Reduction (H₂, Pd/C) intermediate->step2 end This compound step2->end

Caption: Perkin Reaction and Reduction Workflow.

Heck_Reaction_Reduction start 3-(Benzyloxy)phenyl bromide + Acrylic acid step1 Heck Reaction (Pd catalyst, Base) start->step1 intermediate 3-(3-(Benzyloxy)phenyl)cinnamic acid step1->intermediate step2 Reduction (H₂, Pd/C) intermediate->step2 end This compound step2->end

Caption: Heck Reaction and Reduction Workflow.

Conclusion

The choice of synthetic route for this compound depends on the specific requirements of the researcher, including desired yield, cost considerations, and available equipment. The Malonic Ester Synthesis offers a high-yielding and straightforward approach. The Knoevenagel Condensation provides a milder alternative, while the Perkin Reaction is cost-effective. The Heck Reaction, although potentially lower-yielding and more expensive, offers excellent functional group compatibility. By understanding the advantages and disadvantages of each method, researchers can make an informed decision to best suit their synthetic goals.

References

A Comparative Guide to the Efficacy and Potency of Novel Benzyloxyphenyl Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyloxyphenyl propanoic acid scaffold has emerged as a versatile platform for the development of novel therapeutic agents targeting a range of debilitating diseases. This guide provides a comparative analysis of recently developed derivatives, focusing on their efficacy and potency against various molecular targets, including G protein-coupled receptors (GPCRs), signal transducers and activators of transcription (STATs), and nuclear receptors. The information presented herein is supported by experimental data to aid researchers in their drug discovery and development endeavors.

Comparative Efficacy and Potency

The biological activity of benzyloxyphenyl propanoic acid derivatives is highly dependent on the substitution pattern of the phenyl ring and the nature of the propanoic acid side chain. The following tables summarize the quantitative data for several lead compounds, showcasing their potency against different targets.

Table 1: GPR34 Antagonists

CompoundTargetAssayPotency (IC₅₀)
(S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivative (5e)GPR34GloSensor cAMP Assay0.680 μM
(S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivative (5e)GPR34Tango Assay0.059 μM

Table 2: STAT3 Signaling Pathway Inhibitors

CompoundTargetAssayPotency (IC₅₀)
Benzyloxyphenyl-methylaminophenol derivative (4a)IL-6/STAT3 SignalingSTAT3 Reporter Assay7.71 μM
Benzyloxyphenyl-methylaminophenol derivative (4b)IL-6/STAT3 SignalingSTAT3 Reporter Assay1.38 μM

Table 3: Antiproliferative Activity

CompoundCell LinePotency (IC₅₀)
Benzyloxyphenyl-methylaminophenol derivative (4a)MDA-MB-468 (Breast Cancer)9.61 μM
N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (6k)MCF-7 (Breast Cancer)6.93 ± 0.4 µM[1]
N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (6k)HCT-116 (Colon Cancer)10.88 ± 0.8 µM[1]
N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (6k)Hela (Cervical Cancer)9.46 ± 0.7 µM[1]
N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (6k)PC-3 (Prostate Cancer)12.17 ± 0.9 µM[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

GloSensor™ cAMP Assay for GPR34 Antagonism

This assay quantifies changes in intracellular cyclic AMP (cAMP) levels, a key second messenger in many GPCR signaling pathways.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human GPR34 receptor are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Assay Preparation: Cells are harvested and resuspended in a CO2-independent medium. The cell suspension is then incubated with the GloSensor™ cAMP Reagent for two hours at room temperature to allow for reagent loading.

  • Compound Addition: The cell suspension is dispensed into 384-well plates. For antagonist testing, cells are pre-incubated with the test compounds (e.g., derivative 5e) before the addition of a known GPR34 agonist.

  • Luminescence Reading: Luminescence is measured immediately after agonist addition using a luminometer. A decrease in the agonist-induced luminescence signal in the presence of the test compound indicates antagonistic activity.

  • Data Analysis: The IC₅₀ values are calculated from the concentration-response curves by fitting the data to a four-parameter logistic equation.

Tango™ GPCR Assay for GPR34 Antagonism

The Tango™ assay measures G protein-independent signaling by quantifying the recruitment of β-arrestin to an activated GPCR.

  • Cell Line: U2OS cells co-expressing the GPR34 receptor fused to a transcription factor and a β-arrestin-protease fusion protein are used.

  • Assay Principle: Upon agonist binding to GPR34, β-arrestin is recruited, bringing the protease in proximity to the receptor. The protease cleaves the transcription factor, which then translocates to the nucleus and activates the expression of a β-lactamase reporter gene.

  • Assay Procedure: Cells are plated in 384-well plates and incubated with the test compounds. A GPR34 agonist is then added to stimulate the receptor.

  • Signal Detection: After an incubation period, a fluorescent β-lactamase substrate is added to the cells. The cleavage of this substrate leads to a change in the fluorescence resonance energy transfer (FRET) signal, which is measured on a plate reader.

  • Data Analysis: A decrease in the agonist-induced FRET signal indicates antagonistic activity, from which IC₅₀ values are determined.

STAT3 Reporter Assay

This cell-based assay is used to screen for inhibitors of the STAT3 signaling pathway.

  • Cell Line and Reagents: A suitable human cancer cell line (e.g., MDA-MB-468) is transiently co-transfected with a STAT3-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Cell Treatment: Transfected cells are seeded into 96-well plates and treated with various concentrations of the test compounds (e.g., derivatives 4a and 4b) for a specified period.

  • Pathway Activation: The STAT3 pathway is then stimulated with a known activator, such as Interleukin-6 (IL-6).

  • Luciferase Assay: After stimulation, cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The IC₅₀ values are calculated based on the inhibition of IL-6-induced luciferase activity.

ERK1/2 Phosphorylation Assay

This assay is used to determine the activation state of the MAPK/ERK signaling pathway, which is downstream of many GPCRs, including GPR34.

  • Cell Culture and Starvation: CHO cells expressing the target receptor are grown to confluence and then serum-starved for several hours to reduce basal ERK1/2 phosphorylation.

  • Compound Treatment: Cells are pre-treated with the test compound (antagonist) for a defined period, followed by stimulation with a specific agonist.

  • Cell Lysis: After stimulation, the cells are washed with ice-cold phosphate-buffered saline and lysed in a buffer containing protease and phosphatase inhibitors.

  • Western Blotting: The protein concentration of the lysates is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2, followed by incubation with horseradish peroxidase-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence substrate.

  • Quantification: The band intensities are quantified using densitometry, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of pathway inhibition.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in drug action is essential for a clear understanding of the mechanism of action. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow.

GPR34_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR34 GPR34 PLC PLC GPR34->PLC PI3K PI3K GPR34->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Akt Akt PI3K->Akt Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC MEK MEK PKC->MEK Akt->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Inflammation, Cell Proliferation) ERK->Transcription Ligand LysoPS Ligand->GPR34 Antagonist Derivative 5e Antagonist->GPR34

Caption: GPR34 Signaling Pathway and Point of Inhibition.

STAT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor (e.g., IL-6R) JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active Dimerization Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) STAT3_active->Transcription Ligand IL-6 Ligand->Receptor Inhibitor Derivatives 4a/4b Inhibitor->STAT3_inactive Inhibition of Phosphorylation

Caption: STAT3 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis cell_culture Cell Culture (Receptor-expressing cells) compound_treatment Compound Treatment cell_culture->compound_treatment assay Biochemical/Cell-based Assay (e.g., GloSensor, Tango, Luciferase) compound_treatment->assay data_acquisition Data Acquisition (Luminescence/Fluorescence) assay->data_acquisition data_analysis Data Analysis (IC₅₀/EC₅₀ Determination) data_acquisition->data_analysis

References

Benchmarking the Performance of 3-(3-(benzyloxy)phenyl)propanoic Acid in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the potential biological activities of a novel compound is paramount. This guide provides a comparative benchmark for the performance of 3-(3-(benzyloxy)phenyl)propanoic acid by examining the activities of its close structural analogs and derivatives in various biological assays. While direct experimental data for this compound is limited in publicly available literature, the extensive research on related phenylpropanoic acid derivatives offers valuable insights into its potential applications and performance.

This guide summarizes quantitative data from key experiments, details the corresponding protocols, and visualizes relevant biological pathways and experimental workflows to aid in the design of future studies.

Comparative Performance of Phenylpropanoic Acid Derivatives

The biological activities of compounds structurally related to this compound, such as 3-(3-hydroxyphenyl)propanoic acid (3-HPPA) and other derivatives, have been investigated across several therapeutic areas. The data presented below summarizes their performance in key assays, providing a baseline for evaluating the subject compound.

Vasodilatory and Antihypertensive Activity

3-HPPA, the debenzylated form of this compound, has demonstrated significant endothelium-dependent vasodilation.[1]

CompoundAssayModelKey ParameterResult
3-(3-hydroxyphenyl)propanoic acid (3-HPPA)Thoracic Aorta Ring Tension TestNorepinephrine-pre-contracted rat vascular ringsEC500.1 µM[1]
Osteoclastogenesis Inhibition

Phenolic acid metabolites, including 3-HPPA, have been shown to inhibit the formation and activity of osteoclasts, suggesting potential applications in bone resorption disorders.[2][3]

CompoundAssayModelConcentrationEffect
3-(3-hydroxyphenyl)propanoic acid (3-HPPA)Osteoclastogenesis AssayRANKL-differentiated RAW 264.7 osteoclasts0.1 mg/mlReduction in bone resorption activity and osteoclast number[2]
Neuroprotective Effects

The potential for neuroprotection has been explored through assays measuring the inhibition of amyloid-β peptide aggregation, a key pathological hallmark of Alzheimer's disease.[2]

CompoundAssayModelConcentrationEffect
3-(3-hydroxyphenyl)propanoic acid (3-HPPA)Amyloid-β (1-42) Aggregation AssayCell-free100 µMInhibition of Aβ42 peptide aggregation[2]
Antimicrobial Activity

Chlorinated derivatives of 3-phenylpropanoic acid have been isolated and shown to possess significant and selective antimicrobial activities.[4][5]

CompoundOrganismAssayMIC (µg/mL)
3-(3,5-dichloro-4-hydroxyphenyl)propanoic acidEscherichia coliBroth microdilution62.5
3-(3,5-dichloro-4-hydroxyphenyl)propanoic acidStaphylococcus aureusBroth microdilution125
3-(3-chloro-4-hydroxyphenyl)propanoic acidEscherichia coliBroth microdilution125
3-(3-chloro-4-hydroxyphenyl)propanoic acidStaphylococcus aureusBroth microdilution250
G Protein-Coupled Receptor (GPCR) Antagonism

Derivatives of phenylpropanoic acid have been identified as antagonists for GPCRs, such as GPR34, which are involved in various physiological and pathological processes, including neuropathic pain.[6][7]

CompoundTargetAssayKey ParameterResult
(S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivative (5e)GPR34GloSensor cAMP AssayIC500.680 µM[7]
(S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivative (5e)Tango AssayIC500.059 µM[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays mentioned in this guide.

Thoracic Aorta Ring Tension Assay

This ex vivo assay measures the vasodilatory effect of a compound on isolated arterial rings.

  • Tissue Preparation : The thoracic aorta is excised from a rat and cleaned of adhering fat and connective tissue. It is then cut into rings of 2-3 mm in width.

  • Mounting : The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2.

  • Contraction : The rings are pre-contracted with a vasoconstrictor, typically norepinephrine or phenylephrine.

  • Compound Administration : Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., 3-HPPA) are added to the bath.[1]

  • Data Acquisition : Changes in isometric tension are recorded using a force transducer. The relaxation is expressed as a percentage of the pre-contraction tension.

  • Analysis : The half-maximal effective concentration (EC50) is calculated from the concentration-response curve.

Osteoclastogenesis and Bone Resorption Assay

This in vitro assay assesses the effect of a compound on the differentiation and function of osteoclasts.

  • Cell Culture : RAW 264.7 cells, a murine macrophage cell line, are cultured in a suitable medium.

  • Differentiation : To induce osteoclast differentiation, the cells are stimulated with Receptor Activator of Nuclear Factor-κB Ligand (RANKL).

  • Compound Treatment : The test compound is added to the culture medium during the differentiation period.

  • Osteoclast Identification : After several days, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. TRAP-positive multinucleated cells are counted as osteoclasts.

  • Bone Resorption Activity : To measure resorptive activity, the cells are cultured on a calcium phosphate-coated surface. The area of resorption pits is quantified after removing the cells.

  • Analysis : The number of osteoclasts and the area of resorption are compared between treated and untreated cells.[2][3]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Inoculum Preparation : A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared.

  • Compound Dilution : Serial dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation : Each well is inoculated with the microbial suspension.

  • Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can enhance understanding and aid in experimental design.

GPR34_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Lysophosphatidylserine Lysophosphatidylserine (Agonist) GPR34 GPR34 Lysophosphatidylserine->GPR34 Activates Antagonist 3-(3-(benzyloxy)phenyl) propanoic acid derivative (Antagonist) Antagonist->GPR34 Inhibits G_protein Gαi/o GPR34->G_protein Activates ERK ERK1/2 Phosphorylation GPR34->ERK Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Cellular_Response Cellular Response (e.g., Neuropathic Pain) cAMP->Cellular_Response ERK->Cellular_Response

Caption: GPR34 signaling pathway and the inhibitory action of an antagonist.

Experimental_Workflow_for_Inhibitor_Screening cluster_preparation Preparation cluster_execution Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Incubation Incubation of Target with Test Compound Compound->Incubation Target Biological Target (e.g., Receptor, Enzyme) Target->Incubation Assay_Reagents Assay Reagents Assay_Reagents->Incubation Measurement Measurement of Activity (e.g., Fluorescence, Luminescence) Incubation->Measurement Data_Processing Data Processing and Normalization Measurement->Data_Processing IC50_EC50 Calculation of IC50/EC50 Data_Processing->IC50_EC50 SAR Structure-Activity Relationship (SAR) Analysis IC50_EC50->SAR

Caption: General experimental workflow for screening inhibitory compounds.

References

A Comparative Analysis of In Silico and Experimental Properties of 3-(3-(benzyloxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the predicted (in silico) and available experimental properties of the chemical compound 3-(3-(benzyloxy)phenyl)propanoic acid. Understanding these properties is crucial for assessing its potential applications in drug discovery and development, particularly for predicting its behavior in biological systems. While comprehensive experimental data for this specific molecule is limited in publicly available literature, this guide collates the existing information and provides context with data from closely related compounds.

Physicochemical Properties: A Tale of Prediction and Limited Experimentation

The physicochemical properties of a compound, such as its acidity (pKa), lipophilicity (LogP), and solubility, are fundamental determinants of its pharmacokinetic and pharmacodynamic profile. Below is a comparison of the in silico predicted values for this compound against available experimental data.

Table 1: Comparison of In Silico and Experimental Physicochemical Properties

PropertyIn Silico (Predicted) ValueExperimental ValueMethod/Source
Molecular Formula C₁₆H₁₆O₃C₁₆H₁₆O₃N/A
Molecular Weight 256.29 g/mol 256.29 g/mol N/A
pKa 4.66Data not availablePrediction based on similar structures
LogP 3.1Data not availablePrediction based on chemical structure
Aqueous Solubility Data not availableData not availableN/A
Melting Point Data not available79.5-88.5 °CThermo Scientific Chemicals[1]

Note: The absence of experimental data for pKa, LogP, and aqueous solubility for this compound highlights a significant data gap in the scientific literature. The provided in silico values are computational estimates and should be verified experimentally for any research or development applications.

Biological Activity: An Indirect Link to GPR34 Antagonism

Table 2: Biological Activity of a Structurally Related Compound

CompoundTargetAssayIC₅₀Source
(S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acidGPR34GloSensor cAMP Assay0.680 µM[2][3]
(S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acidGPR34Tango Assay0.059 µM[2][3]

GPR34 is implicated in various physiological and pathological processes, making it an attractive target for drug discovery. The antagonistic activity of a similar molecule suggests a potential avenue for investigation for this compound and its derivatives.

Signaling Pathways and Experimental Workflows

To facilitate further research, this section provides a diagram of the GPR34 signaling pathway, which may be relevant to the biological activity of this compound derivatives. Additionally, a logical workflow for the initial characterization of a novel compound is presented.

GPR34_Signaling_Pathway GPR34 Signaling Pathway Ligand Ligand (e.g., LysoPS) GPR34 GPR34 Ligand->GPR34 G_protein Gαi/o GPR34->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ERK ERK1/2 G_protein->ERK activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates ERK->CREB activates Gene_Expression Gene Expression (Proliferation, Survival) CREB->Gene_Expression regulates Experimental_Workflow Novel Compound Characterization Workflow Start Novel Compound (this compound) In_Silico In Silico Prediction (pKa, LogP, Solubility) Start->In_Silico Synthesis Chemical Synthesis & Purification Start->Synthesis Data_Analysis Data Analysis & Comparison In_Silico->Data_Analysis Experimental_PhysChem Experimental Physicochemical Characterization (Solubility, pKa, LogP) Synthesis->Experimental_PhysChem Biological_Screening Initial Biological Screening (e.g., GPR34 Antagonist Assay) Experimental_PhysChem->Biological_Screening Experimental_PhysChem->Data_Analysis Biological_Screening->Data_Analysis Conclusion Conclusion & Further Development Data_Analysis->Conclusion

References

Safety Operating Guide

Personal protective equipment for handling 3-(3-(Benzyloxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-(3-(Benzyloxy)phenyl)propanoic acid. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C16H16O3[1]
Appearance White to light brown crystals or powder[1][2]
Physical State Solid[2]
Melting Point 79.5-88.5 °C[1]
Solubility No information available[2]
Stability Stable under normal conditions[2]

Hazard Identification and First Aid

While a comprehensive Safety Data Sheet (SDS) for this compound is not fully available, data from closely related compounds suggest the following potential hazards and first aid measures. The toxicological properties of this specific substance have not been fully investigated.[3]

HazardFirst Aid Measures
Eye Contact May cause eye irritation.[3] Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][3] Seek medical attention.
Skin Contact May cause skin irritation.[3] Wash off immediately with plenty of water for at least 15 minutes.[2] Remove contaminated clothing and shoes.[3] Get medical attention if irritation persists.
Inhalation May cause respiratory tract irritation.[3] Move the person to fresh air. If symptoms occur, get medical attention.[2]
Ingestion May cause irritation of the digestive tract.[3] Clean mouth with water and drink plenty of water afterward.[2] Do NOT induce vomiting.[3] Seek medical attention if you feel unwell.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety Goggles, Face ShieldWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] A face shield is recommended when handling larger quantities or when there is a splash hazard.[4]
Skin/Body Laboratory Coat, Chemical-Resistant ApronWear a lab coat and appropriate protective clothing to prevent skin exposure.[2][3] For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Hands Chemical-Resistant GlovesHandle with gloves. Nitrile or neoprene rubber gloves are recommended.[5] Inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[4][6]
Respiratory Fume Hood or RespiratorUse in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors. If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator with an appropriate particulate filter should be used.[2][7]

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is essential for the safe handling and storage of this compound.

Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid Compound prep_setup->handle_weigh Proceed to handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve clean_decontaminate Decontaminate Glassware handle_dissolve->clean_decontaminate After experiment clean_dispose Dispose of Waste clean_decontaminate->clean_dispose remove_ppe Remove PPE clean_dispose->remove_ppe Final step

Caption: Workflow for handling this compound.

Handling Procedures:

  • Always work in a well-ventilated area, such as a chemical fume hood.

  • Avoid the formation of dust.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke when using this product.[8]

  • Wash hands thoroughly after handling.[3][4]

Storage Procedures:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

Waste Segregation and Disposal Workflow

cluster_waste_gen Waste Generation cluster_waste_collect Waste Collection cluster_waste_disposal Disposal waste_solid Solid Waste (Unused chemical, contaminated items) collect_solid Labeled Solid Waste Container waste_solid->collect_solid waste_liquid Liquid Waste (Solutions containing the acid) collect_liquid Labeled Liquid Waste Container waste_liquid->collect_liquid dispose_haz Dispose as Hazardous Waste collect_solid->dispose_haz collect_liquid->dispose_haz final_disposal final_disposal dispose_haz->final_disposal Arrange for Professional Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.